Betaxolol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-18-7 (Parent) | |
| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30979876 | |
| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-19-8, 72424-72-7 | |
| Record name | Betaxolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaxolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAXOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Betaxolol hydrochloride synthesis and characterization for drug discovery
An In-depth Technical Guide to the Synthesis and Characterization of Betaxolol Hydrochloride for Drug Discovery
Introduction
This compound is a potent and selective β1-adrenergic receptor antagonist utilized primarily in the management of hypertension and ocular conditions such as glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect in glaucoma is achieved by reducing intraocular pressure (IOP), which is accomplished by decreasing the production of aqueous humor by the ciliary body.[1][3][4][5] As a cardioselective β1-blocker, it exerts its antihypertensive effects by reducing heart rate, myocardial contractility, and cardiac output.[1][6] This selectivity offers a clinical advantage by minimizing the risk of bronchoconstriction, a side effect commonly associated with non-selective beta-blockers.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and mechanism of action of this compound, tailored for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and efficient method involves the reaction of a phenolic intermediate with an epoxide, followed by amination and salt formation. This approach avoids complex protection and deprotection steps, leading to higher yields and purity.[7]
Synthetic Pathway Overview
A widely adopted synthetic strategy begins with p-hydroxyphenylethyl alcohol and epichlorohydrin. The key steps are:
-
Williamson Etherification: Selective etherification of the more acidic phenolic hydroxyl group of p-hydroxyphenylethyl alcohol with epichlorohydrin to form the crucial intermediate, 1-[4-(2-hydroxyethyl) phenoxy]-2,3-epoxypropane.[7][8]
-
Epoxide Ring-Opening: Reaction of the epoxypropane intermediate with isopropylamine, which opens the epoxide ring and introduces the characteristic amino-alcohol side chain of β-blockers.[9][10]
-
Salt Formation: Conversion of the resulting Betaxolol free base into its more stable and water-soluble hydrochloride salt using hydrochloric acid.[10][11]
An alternative scalable process involves the condensation of cyclopropyl methyl bromide (CPMBr) with a phenylethanol intermediate to generate an oxirane intermediate, which is then reacted with isopropylamine.[9][10]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane [7][8][12]
-
To a solution of p-hydroxyphenylethyl alcohol in acetone, add potassium carbonate (18% solution).
-
Add epichlorohydrin to the mixture. The molar ratio of p-hydroxyphenylethyl alcohol to epichlorohydrin should be approximately 1:1.7.[8][12]
-
Reflux the mixture with stirring for a specified period until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate product.
-
Purify the crude product, if necessary, to achieve the desired purity (e.g., >96%).[7][8]
Step 2: Synthesis of Betaxolol Base [9][10]
-
Dissolve the synthesized 1-[4-(2-hydroxyethyl) phenoxy]-2,3-epoxypropane in a suitable solvent.
-
Add isopropylamine to the solution.
-
Heat the reaction mixture and maintain it at reflux for several hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture and remove the solvent by evaporation.
-
The resulting crude Betaxolol base, which is often an oily substance, can be purified.[10] Purification can be achieved via sorbate salt formation and crystallization to avoid column chromatography.[9][10]
Step 3: Formation of this compound [10][11]
-
Dissolve the purified Betaxolol base in a suitable organic solvent such as toluene or isopropanol.[10][11]
-
Slowly add a solution of hydrochloric acid (e.g., isopropanolic HCl) dropwise while stirring under an inert atmosphere.[11]
-
Continue stirring for approximately one hour to ensure complete salt formation.[11]
-
The this compound salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum to yield the final product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of Betaxolol HCl and quantifying it in various formulations. Stability-indicating RP-HPLC methods have been developed to separate the active ingredient from its degradation products.[13][14][15]
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Nucleosil C18, 4 µm (150 x 4.6 mm)[14] | Microbondapak C18[13] | Hypersil C18 (4.6 x 250 mm, 5 µm)[16] |
| Mobile Phase | 0.02 M KH2PO4 : Methanol (40:60, v/v), pH 3.0[14] | Methanol : Acetonitrile : 0.1% Diethylamine (pH 3.0)[13] | 0.2% Phosphate buffer : Acetonitrile : Methanol (60:37:3)[16] |
| Flow Rate | 1.6 mL/min[14] | 1.0 mL/min[17] | 1.0 mL/min[16] |
| Detection | UV at 220 nm[14] | UV at 222 nm[13] | Fluorescence (λex=227 nm, λem=301 nm)[16] |
| Retention Time | ~1.72 min[14] | Not specified | Not specified |
| Linearity Range | 25 - 200 µg/mL[14][15] | 25 - 200 µg/mL[13] | 2.5 - 80 µg/mL[16] |
| Recovery | 100.01% - 101.35%[14][15] | 100.01% - 101.35%[13] | >66% (from plasma)[16] |
Experimental Protocol: HPLC Analysis
-
Standard Solution Preparation: Prepare a stock solution of USP this compound RS (e.g., 1.0 mg/mL) in the mobile phase.[17] Dilute this stock solution to obtain working standard solutions of desired concentrations (e.g., 10 µg/mL).[17]
-
Sample Preparation: Accurately weigh and dissolve the synthesized Betaxolol HCl in the mobile phase to achieve a known concentration within the linearity range of the assay. For dosage forms, dissolve the formulation (e.g., tablets) in a suitable solvent, sonicate, dilute to the final concentration, and filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters specified in Table 1.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Quantification: Compare the peak area of the analyte in the sample chromatogram with the peak area from the standard chromatogram to determine the purity and concentration.
Spectroscopic Characterization
Spectroscopic methods are employed to elucidate and confirm the molecular structure of the synthesized compound.
Table 2: Spectroscopic Data for this compound
| Technique | Sample Preparation | Key Observations / Data |
|---|---|---|
| FTIR Spectroscopy | KBr pellet (1 mg sample in 100 mg KBr)[18] | Characteristic peaks corresponding to O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O ether stretching vibrations.[19][20] |
| ¹H NMR Spectroscopy | Dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Signals confirming the presence of aromatic protons, the isopropyl group, the cyclopropyl group, and protons on the propanolamine side chain.[21][22] |
| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI) | Molecular ion peak corresponding to the mass of Betaxolol. Characteristic fragmentation patterns, such as the α-cleavage fragment at m/z 72 [CH₂NHCH(CH₃)₂]⁺.[23][24] |
| X-Ray Diffraction (XRD) | Powdered sample | Distinct peaks indicating the crystalline nature of the compound. For Betaxolol HCl, characteristic peaks are observed at 2θ values of 5.64°, 11.24°, 13.45°, 19.95°, and 23.39°.[18][25] |
Experimental Protocol: FTIR Spectroscopy [18]
-
Thoroughly mix approximately 1 mg of the synthesized Betaxolol HCl with 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Press the mixture using a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them with reference spectra.
Mechanism of Action & Signaling Pathway
Betaxolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This antagonism blocks the effects of catecholamines like adrenaline and noradrenaline.[1]
-
In Hypertension: By blocking cardiac β1-receptors, Betaxolol reduces heart rate, decreases myocardial contractility, and lowers cardiac output, leading to a reduction in blood pressure.[6]
-
In Glaucoma: When applied topically to the eye, Betaxolol blocks β-adrenergic receptors in the ciliary epithelium.[4] This action is believed to inhibit the production of cyclic AMP (cAMP), which subsequently reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[1]
Conclusion
The synthesis and rigorous characterization of this compound are critical steps in the drug discovery and development pipeline. The described synthetic route offers an efficient method for producing high-purity Betaxolol HCl. A combination of advanced chromatographic and spectroscopic techniques, particularly HPLC, FTIR, NMR, and MS, provides a robust framework for structural confirmation and purity assessment, ensuring the quality and safety of the final active pharmaceutical ingredient. Understanding its selective β1-adrenergic antagonism is fundamental to appreciating its therapeutic efficacy in both cardiovascular and ocular diseases. The protocols and data presented herein serve as a valuable technical guide for scientists engaged in the research and development of Betaxolol and related β-blockers.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Betaxolol - Wikipedia [en.wikipedia.org]
- 4. Articles [globalrx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterization and Synthesis of a this compound Intermediate | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]
- 12. Characterization and Synthesis of a this compound Intermediate | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC determination of this compound in human plasma: Ingenta Connect [ingentaconnect.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Infrared study of the acidic and basic forms of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The structure of betaxolol studied by infrared spectroscopy and natural bond orbital theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Betaxolol(63659-18-7) 1H NMR [m.chemicalbook.com]
- 22. koreascience.kr [koreascience.kr]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
Enantioselective Synthesis of (S)-Betaxolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core enantioselective synthesis pathways for (S)-Betaxolol, the eutomer responsible for the therapeutic effects in treating glaucoma and hypertension. The document details various methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the chemical transformations.
Introduction
Betaxolol is a selective β1-adrenergic receptor antagonist. The pharmacological activity resides primarily in the (S)-enantiomer, which is significantly more potent than its (R)-counterpart.[1] Regulatory emphasis on the development of single-enantiomer drugs to minimize potential side effects from the inactive isomer has driven the development of efficient and scalable enantioselective syntheses of (S)-Betaxolol.[1] This guide explores several key strategies that have been successfully employed to achieve high enantiomeric purity of this important pharmaceutical agent.
Core Synthesis Strategies
The enantioselective synthesis of (S)-Betaxolol has been approached through several distinct strategies, primarily focusing on kinetic resolution of racemic intermediates or the use of chiral building blocks. The most prominent methods include chemo-enzymatic kinetic resolution, asymmetric catalysis with chiral complexes, and the use of stoichiometric chiral auxiliaries.
Chemo-Enzymatic Kinetic Resolution of a Racemic Chlorohydrin
This pathway utilizes a lipase-catalyzed kinetic resolution to selectively acylate one enantiomer of a racemic chlorohydrin intermediate, allowing for the separation of the desired enantiomer for subsequent conversion to (S)-Betaxolol. A notable example involves the use of Lipase B from Candida antarctica (CALB).[2]
The general workflow for this pathway is as follows:
Figure 1: Chemo-enzymatic synthesis of (S)-Betaxolol via kinetic resolution.
Quantitative Data Summary
| Step | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution | (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Candida antarctica lipase B | 38% | 99% | [2] |
| Amination | (S)-Betaxolol | Isopropylamine | 95% | 99% | [2] |
| Overall | (S)-Betaxolol | - | 9% | 99% | [2] |
Experimental Protocol: CALB-Catalyzed Kinetic Resolution
-
To a solution of racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in an appropriate organic solvent, add vinyl acetate as the acyl donor.
-
Introduce Candida antarctica lipase B (CALB) to the mixture.
-
The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by chromatography (TLC or HPLC).
-
Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure.
-
The resulting mixture of the (S)-ester and the unreacted (R)-chlorohydrin is then separated using column chromatography to yield the pure (R)-chlorohydrin.[2]
Experimental Protocol: Amination of (R)-chlorohydrin
-
The enantiomerically pure (R)-chlorohydrin is dissolved in methanol.
-
An excess of isopropylamine is added to the solution.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by TLC or HPLC.
-
The solvent and excess amine are removed under vacuum.
-
The crude (S)-Betaxolol is then purified, often by crystallization of its hydrochloride salt, to yield the final product with high purity and enantiomeric excess.[2]
Hydrolytic Kinetic Resolution using Jacobsen's Catalyst
Another effective strategy for obtaining enantiopure (S)-Betaxolol involves the hydrolytic kinetic resolution (HKR) of a terminal epoxide intermediate. This method employs a chiral salen-cobalt complex, known as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[2][3]
Figure 2: Synthesis of (S)-Betaxolol using Jacobsen's catalyst for HKR.
Quantitative Data Summary
| Step | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |
| Hydrolytic Kinetic Resolution | (S)-Betaxolol | (R,R)-salen Co(III) | 17% (overall) | 99% | [2][3] |
Experimental Protocol: Hydrolytic Kinetic Resolution
-
The racemic epoxide, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, is dissolved in a suitable solvent mixture (e.g., THF/water).
-
A catalytic amount of (R,R)-salen Co(III) complex (Jacobsen's catalyst) is added to the solution.
-
The reaction is stirred at room temperature, and the progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining epoxide.
-
Once the desired ee is achieved, the reaction is quenched, and the unreacted epoxide is separated from the diol product by extraction and column chromatography.[3] The resulting enantiopure epoxide is then reacted with isopropylamine to yield (S)-Betaxolol.
Synthesis via Chiral Auxiliaries and Building Blocks
This approach introduces chirality by using a stoichiometric chiral auxiliary or a pre-synthesized chiral building block. This method avoids a resolution step, potentially leading to higher theoretical yields.
One documented pathway involves the use of (S)-2-phenyl-3-isopropyl-5-(hydroxylmethyl)oxazolidinyl tosylate, a chiral reagent that is not commercially available but can be synthesized.[2]
Figure 3: Logical relationship for synthesis using a chiral auxiliary.
Another approach utilizes the commercially available (R)-glycidyl nosylate or tosylate as a chiral building block, which is reacted with the phenolic intermediate to directly form the chiral epoxide precursor.
Quantitative Data Summary
| Method | Starting Material | Key Chiral Reagent | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary | 4-(2-(cyclopropylmethoxy)ethyl)phenol | (S)-2-phenyl-3-isopropyl-5-(hydroxylmethyl)oxazolidinyl tosylate | Not explicitly stated | High | [2][4] |
| Chiral Building Block | 4-(2-(cyclopropylmethoxy)ethyl)phenol | (R)-glycidyl nosylate/tosylate | - | >99% | [4] |
Experimental Protocol: Alkylation with a Chiral Building Block
-
To a solution of 4-(2-(cyclopropylmethoxy)ethyl)phenol in a suitable solvent (e.g., acetone, DMF), a base such as potassium carbonate is added.
-
(R)-glycidyl nosylate or tosylate is added to the mixture.
-
The reaction is heated to reflux and monitored by TLC.
-
After completion, the reaction is worked up by filtration and evaporation of the solvent. The resulting chiral epoxide is then purified.
-
The purified epoxide is subsequently reacted with isopropylamine to yield (S)-Betaxolol.
Other Notable Synthetic Approaches
-
Heck Arylation: A palladium-catalyzed Heck arylation of ((vinyloxy)methyl)cyclopropane with 1-chloro-4-nitrobenzene has been reported as an initial step in a multi-step synthesis of the key intermediate, 4-(2-(cyclopropylmethoxy)ethyl)phenol. The chirality is introduced later by the addition of a chiral epoxide. This route resulted in a 16% overall yield.[2]
-
Kinetic Resolution with Chiral Sugars: Racemic betaxolol has been resolved using a higher carbon sugar as a chiral auxiliary, achieving a 42% overall yield in five steps from 4-(2-hydroxyethyl)phenol.[2]
Conclusion
The enantioselective synthesis of (S)-Betaxolol has been successfully achieved through a variety of sophisticated chemical strategies. Chemo-enzymatic methods and asymmetric catalysis using Jacobsen's catalyst represent elegant and efficient approaches for kinetic resolution of key intermediates, consistently delivering the target molecule with high enantiomeric purity. The use of chiral building blocks offers a direct route to the desired stereoisomer, avoiding the inherent 50% theoretical yield limitation of kinetic resolutions. The choice of a specific pathway in a drug development setting will depend on factors such as scalability, cost of reagents and catalysts, overall yield, and the robustness of the process. The methodologies outlined in this guide provide a strong foundation for researchers and professionals working on the development and manufacturing of (S)-Betaxolol.
References
An In-depth Technical Guide to Betaxolol Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a potent and selective beta-1 adrenergic receptor antagonist utilized primarily in the management of hypertension and glaucoma.[1] Its cardioselectivity offers a favorable therapeutic profile by minimizing the potential for bronchoconstriction associated with non-selective beta-blockers.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a technical resource for professionals in research and drug development.
Chemical Structure and Identity
This compound is the hydrochloride salt of betaxolol. The chemical structure consists of a (cyclopropylmethoxy)ethyl-substituted phenoxy group linked to a propan-2-ol moiety, which in turn is substituted with an isopropylamino group.
Chemical Structure:
IUPAC Name: 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride[2]
CAS Number: 63659-19-8
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C18H30ClNO3 | [2] |
| Molecular Weight | 343.89 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [1][4] |
| Melting Point | 113-117 °C | [5][6] |
| Boiling Point | Decomposes before boiling | [3][7] |
| Solubility | Soluble in water (36 mg/mL) and ethanol; slightly soluble in acetone | [1][3][4] |
| pKa | 9.38 | [7] |
| LogP | 2.4 - 2.81 |
Pharmacological Properties
This compound is a selective antagonist of beta-1 adrenergic receptors with a significantly lower affinity for beta-2 adrenergic receptors. This selectivity is crucial for its clinical efficacy and safety profile.
| Parameter | Value | Receptor | Reference(s) |
| Binding Affinity (Ki) | 0.76 nM | Human Beta-1 | [2] |
| 32.6 nM | Human Beta-2 | [2] | |
| IC50 | 33.2 nM | Guinea Pig Atrial Beta-1 | [2] |
| 2970 nM | Guinea Pig Tracheal Beta-2 | [2] |
Mechanism of Action and Signaling Pathway
As a beta-1 adrenergic antagonist, this compound competitively blocks the binding of catecholamines, such as norepinephrine and epinephrine, to beta-1 receptors, which are predominantly located in cardiac tissue. This inhibition leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output. In the eye, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.
The canonical signaling pathway initiated by the activation of the beta-1 adrenergic receptor, and subsequently inhibited by betaxolol, is depicted below.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway and Point of Betaxolol Inhibition.
Experimental Protocols
Purity and Potency Determination by HPLC
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the determination of this compound in bulk drug and pharmaceutical formulations.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: Nucleosil C18, 4 µm (150 x 4.6 mm) or equivalent.
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0 using phosphoric acid.
-
Flow Rate: 1.6 mL/min.
-
Detection Wavelength: 220 nm.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution to construct a calibration curve (e.g., 25-200 µg/mL).
-
Sample Preparation: For tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of this compound in a suitable solvent, sonicate to ensure complete dissolution, and dilute with the mobile phase to a concentration within the calibration range. For ophthalmic solutions, directly dilute the formulation with the mobile phase to the appropriate concentration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The retention time for this compound is approximately 1.72 minutes under these conditions.
-
Quantification: Calculate the purity and potency of the sample by comparing the peak area with the calibration curve generated from the reference standards.
Caption: Experimental Workflow for HPLC Analysis of this compound.
Receptor Binding Affinity Assay (Radioligand Competition)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors using a radioligand competition binding assay.
Methodology:
-
Materials:
-
Cell membranes expressing human beta-1 or beta-2 adrenergic receptors.
-
Radioligand (e.g., [3H]-CGP12177, a non-selective beta-adrenergic antagonist).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a series of tubes, add a fixed amount of cell membrane preparation.
-
Add a fixed concentration of the radioligand to each tube.
-
Add increasing concentrations of unlabeled this compound (the competitor) to the tubes. Include tubes with only the radioligand and membranes (total binding) and tubes with an excess of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Competition Binding Assay.
Conclusion
This compound is a well-characterized selective beta-1 adrenergic receptor antagonist with established physicochemical and pharmacological properties. Its high affinity and selectivity for the beta-1 receptor underpin its therapeutic utility in cardiovascular and ophthalmic applications. The experimental protocols detailed herein provide a framework for the quality control and further investigation of this important pharmaceutical agent.
References
- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound 63659-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Betaxolol | 63659-18-7 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
Betaxolol Hydrochloride: A Comprehensive Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of betaxolol hydrochloride in various solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this active pharmaceutical ingredient. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the relevant biological signaling pathway.
Physicochemical Properties of this compound
This compound is a cardioselective beta-1-adrenergic receptor antagonist.[1][2][3][4][5][6] It is a white or almost white, crystalline powder.[5][7] The hydrochloride salt form enhances its solubility in aqueous media compared to its base form.
Quantitative Solubility Data
The solubility of a substance is a critical parameter in drug development, influencing its formulation, bioavailability, and efficacy. The following tables summarize the available quantitative and qualitative solubility data for this compound and its base form in various solvents. It is important to note that discrepancies in reported values can arise from differing experimental conditions such as temperature and pH.
This compound Solubility
| Solvent | Solubility (mg/mL) | Temperature (°C) | pH | Remarks | Source(s) |
| Water | 69 | 25 | Not Specified | [8] | |
| Water | 36 | Not Specified | Not Specified | [1][4][9] | |
| Water | ~10 | Not Specified | 7.2 | In Phosphate-Buffered Saline (PBS) | [10] |
| Water | Not Quantified | Not Specified | Not Specified | Described as "Very Soluble" | [5][7] |
| Water | Not Quantified | Not Specified | Not Specified | Described as "Soluble" | [3][11][12][13] |
| Ethanol | 69 | 25 | Not Specified | [8] | |
| Ethanol | ~25 | Not Specified | Not Specified | [10] | |
| Ethanol (96%) | Not Quantified | Not Specified | Not Specified | Described as "Freely Soluble" | [5][7] |
| Dimethyl Sulfoxide (DMSO) | 69 | 25 | Not Specified | [8] | |
| Dimethyl Sulfoxide (DMSO) | ~25 | Not Specified | Not Specified | [10] | |
| Dimethyl Formamide (DMF) | ~25 | Not Specified | Not Specified | [10] | |
| Methylene Chloride | Not Quantified | Not Specified | Not Specified | Described as "Soluble" | [5][7] |
Betaxolol (Base) Solubility
| Solvent | Solubility | Temperature (°C) | pH | Remarks | Source(s) |
| Water | 451 mg/L (0.451 mg/mL) | Not Specified | Not Specified | [14] | |
| Water | 0.0298 mg/mL | Not Specified | Not Specified | [14] | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Not Specified | Requires sonication to dissolve. | [15] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The most commonly cited and reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[10][16][17][18]
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a saturated solution of a substance in a given solvent at a specific temperature, once equilibrium is reached between the dissolved and undissolved solute.
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, buffer solution)
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: An excess amount of this compound powder is added to a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid material at the end of the experiment.[16]
-
Solvent Addition: A precise volume of the chosen solvent is added to each vial.
-
Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The samples are shaken for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][16][19]
-
Phase Separation: After the equilibration period, the vials are allowed to stand to let the undissolved solids settle. The solid and liquid phases are then separated. This can be achieved by:
-
Centrifugation: The vials are centrifuged at the same temperature as the equilibration to pellet the excess solid.[3]
-
Filtration: The supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. The filtration apparatus should be pre-saturated with the solution to avoid loss of the dissolved analyte through adsorption.[16]
-
-
Sample Preparation: An aliquot of the clear filtrate or supernatant is carefully diluted with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 274-281 nm) or High-Performance Liquid Chromatography (HPLC).[6][10][16]
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[18]
The following diagram illustrates the general workflow for this experimental protocol.
Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as a selective antagonist at beta-1 adrenergic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) predominantly found in cardiac tissue.[11][18] The binding of an agonist (like norepinephrine) to the receptor typically initiates a signaling cascade. Betaxolol blocks this cascade.
The canonical signaling pathway initiated by beta-1 adrenergic receptor activation is as follows:
-
Agonist Binding: An agonist binds to the beta-1 adrenergic receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[7][11][18]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][11]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[7][11]
-
Cellular Response: PKA then phosphorylates various downstream targets within the cardiac cells, leading to increased heart rate and contractility.
Betaxolol, as an antagonist, binds to the receptor but does not activate it, thereby preventing the agonist from binding and initiating this signaling cascade.
The diagram below visualizes this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
Betaxolol hydrochloride crystalline structure and polymorphism
An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Betaxolol Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective β1-adrenergic receptor antagonist widely used in the treatment of hypertension and glaucoma. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and potential for polymorphism, are critical factors that can influence its bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline structures and polymorphic forms of both betaxolol free base and its hydrochloride salt. It includes a compilation of quantitative data, detailed experimental protocols for characterization, and visual representations of relevant biological pathways and experimental workflows to support further research and development.
Introduction to the Solid-State Chemistry of Betaxolol
Betaxolol, chemically (±)-1-[p-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol, is a molecule with considerable conformational flexibility. This inherent flexibility gives rise to a complex solid-state landscape, including the potential for multiple crystalline forms, or polymorphs, as well as amorphous and glass phases.[1] The hydrochloride salt is the common pharmaceutical form. Understanding the different solid forms of betaxolol and this compound is crucial for ensuring consistent product quality and therapeutic efficacy.
This compound has been found to crystallize in a triclinic system with P1 symmetry.[2] A notable characteristic of its crystal structure is the presence of disorder, particularly in the cyclopropylmethoxy tail of the molecule.[2] The racemic free base of betaxolol has been shown to exhibit a more complex polymorphic behavior, with at least four identified crystalline forms (I, II, III, and BE_IV) and the ability to form a glass phase upon melt cooling.[1][3]
Crystalline Forms and Polymorphism
This compound
This compound is known to exist in a crystalline form that exhibits a degree of disorder.[2]
-
Crystal System: Triclinic[2]
-
Space Group: P1[2]
-
Key Structural Features: The structure consists of an ordered head (from the isopropyl group to the O2 oxygen) and a disordered tail (from this oxygen to the end of the molecule). The ammonium and hydroxyl groups of the same molecule form hydrogen bonds with a chloride ion.[2][4] Due to the disorder, a well-defined unit cell has been challenging to fully characterize, and as such, detailed unit cell parameters are not consistently reported in the literature.
Racemic Betaxolol Polymorphs
The racemic mixture of betaxolol has been the subject of more extensive polymorphic studies, revealing multiple crystalline forms.
-
Polymorph I (BE_I): This is the most stable known polymorph of racemic betaxolol.[1]
-
Polymorph II (BE_II): A metastable polymorph.[1]
-
Polymorph III (BE_III): A speculated low-ordered, intermediate metastable phase.[3]
-
Polymorph BE_IV: A newer, identified crystalline phase.[3]
-
Glass Phase: Racemic betaxolol can form a glass phase upon rapid cooling from the melt.[1]
Quantitative Data
The following tables summarize the available quantitative data for the different solid forms of racemic betaxolol.
Table 1: Crystallographic Data of Racemic Betaxolol Polymorphs
| Parameter | Polymorph I (BE_I) | Polymorph BE_IV |
| Crystal System | Triclinic[3] | Monoclinic[3] |
| Space Group | P-1[3] | Not Reported |
| a (Å) | Data not available | 9.3146(7) |
| b (Å) | Data not available | 19.619(1) |
| c (Å) | Data not available | 11.3539(8) |
| α (˚) | Data not available | 90 |
| β (˚) | Data not available | 103.281(8) |
| γ (˚) | Data not available | 90 |
| Volume (ų) | Data not available | Not Reported |
| Z | Data not available | 8 |
Table 2: Thermal Properties of Racemic Betaxolol Solid Forms
| Solid Form | Thermal Event | Temperature (°C) | Enthalpy (kJ/mol) | Reference |
| Polymorph I | Melting (Tfus) | 69.0 ± 0.3 | 47.3 ± 1.6 | [1] |
| Polymorph II | Melting (Tfus) | 33 | Not Reported | [1] |
| Polymorph BE_IV | Melting (Tfus) | ~53 | Not Reported | [3] |
| Glass Phase | Glass Transition (Tg) | ~ -10 | Not Applicable | [1] |
Experimental Protocols
Preparation of Racemic Betaxolol from this compound
This protocol is for the preparation of the racemic betaxolol free base, which can then be used for polymorphism screening.
-
Neutralization: Dissolve this compound in an aqueous solution. Neutralize the solution by the addition of a suitable base (e.g., sodium hydroxide) to precipitate the free base.
-
Extraction: Extract the betaxolol free base using an appropriate organic solvent, such as methylene chloride.[1]
-
Solvent Removal: Remove the organic solvent from the extract using a rotary vacuum evaporator to yield the solid racemic betaxolol.[1]
-
Purity Confirmation: Determine the purity of the resulting sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1]
Crystallization of Racemic Betaxolol Polymorphs
-
Polymorph I: This stable form can be obtained by crystallization from various solvents, including a methanol:water (20:80 v/v) mixture.[1][4] It can also be obtained by annealing Polymorph II or the molten phase overnight at 25 °C.[1]
-
Polymorph BE_IV:
-
Dissolve this compound in a minimal amount of deionized water.
-
Pass the solution through an anion exchange resin to obtain the free base in an aqueous solution.[5]
-
Remove the water by distillation under reduced pressure.
-
Dissolve the resulting solid in a methanol:water (20:80 v/v) mixture.
-
Allow for very slow evaporation of the organic phase at 3-4 °C over several weeks to obtain single crystals of BE_IV.[5]
-
Differential Scanning Calorimetry (DSC) Analysis
DSC is used to determine the thermal properties of the different solid forms.
-
Sample Preparation: Accurately weigh 2-10 mg of the betaxolol sample into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., -30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the final melting point (e.g., 100 °C for racemic betaxolol).[1]
-
Cool the sample at a controlled rate (e.g., -10 °C/min or -0.5 °C/min to observe glass transition or crystallization from the melt).[1]
-
A second heating run can be performed to observe the behavior of the melt-cooled sample.
-
-
Data Analysis: Analyze the resulting thermogram to identify thermal events such as glass transitions, crystallization, and melting, and to determine their corresponding temperatures and enthalpies.
X-Ray Powder Diffraction (XRPD) Analysis
XRPD is a key technique for identifying and distinguishing between different crystalline forms.
-
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites. Mount the powdered sample onto the sample holder.
-
Instrument Setup: Place the sample holder into the diffractometer. Configure the X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Collection: Scan the sample over a defined 2θ range (e.g., 5-40°) at a specified scan rate.
-
Data Analysis: Analyze the resulting diffraction pattern. The peak positions (in 2θ) and their relative intensities serve as a unique fingerprint for each polymorph. This data can be compared to reference patterns or used for phase identification and quantification.
Visualizations
Signaling Pathway of Betaxolol
Betaxolol is a selective β1-adrenergic antagonist. Its mechanism of action involves blocking the β1-adrenergic receptor, which in turn inhibits the production of cyclic adenosine monophosphate (cAMP).[6] This pathway is crucial for its therapeutic effects in both hypertension and glaucoma.
Caption: Betaxolol's antagonism of the β1-adrenergic receptor.
Experimental Workflow for Polymorph Characterization
A systematic workflow is essential for the comprehensive characterization of the polymorphic landscape of an API like betaxolol.
Caption: A general workflow for polymorph screening and characterization.
Conclusion
The solid-state chemistry of this compound and its free base is complex, with multiple polymorphic forms and a disordered crystalline state identified. This guide has synthesized the available data on the crystalline structures and thermal properties of these forms. The provided experimental protocols offer a foundation for researchers to reproduce and expand upon these findings. A thorough understanding and characterization of betaxolol's polymorphism are paramount for the development of stable, safe, and effective pharmaceutical products. Further research, particularly to fully elucidate the crystal structures of all known polymorphs, will be invaluable to the pharmaceutical sciences community.
References
Betaxolol Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of betaxolol hydrochloride in various animal models. The information is compiled from peer-reviewed scientific literature and is intended to assist researchers and professionals in the field of drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a selective beta-1 adrenergic receptor antagonist.[1] It is primarily used in the management of hypertension and glaucoma.[2] By selectively blocking beta-1 receptors, betaxolol reduces heart rate, myocardial contractility, and cardiac output, leading to a decrease in blood pressure.[2] In ophthalmic applications, it lowers intraocular pressure by reducing the production of aqueous humor.[2] Understanding its pharmacokinetic profile in different animal models is crucial for preclinical safety and efficacy assessment.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various animal models.
Table 1: Ocular Pharmacokinetics of Betaxolol in Rabbits
| Parameter | Value | Route of Administration | Animal Model | Source |
| Clearance (CL) | 32.20 μL/min | Intracameral Injection | New Zealand White Rabbits | [Fayyaz et al., 2020] |
| Volume of Distribution (Vd) | 1421 μL | Intracameral Injection | New Zealand White Rabbits | [Fayyaz et al., 2020] |
| Half-life (t½) | 30.58 min | Intracameral Injection | New Zealand White Rabbits | [Fayyaz et al., 2020] |
| Ocular Bioavailability | 3.82% - 4.31% | Topical Eye Drops | Albino Rabbits | [Fayyaz et al., 2020] |
Table 2: Systemic Pharmacokinetics of Betaxolol in Cynomolgus Monkeys Following Topical Ocular Administration
| Parameter | Value (Day 1) | Value (Day 30) | Route of Administration | Animal Model | Source |
| Cmax (ng/mL) | 1.42 ± 0.41 | 1.42 ± 0.41 | Topical Eye Drops (0.25%) | Cynomolgus Monkeys | [Holló et al., 2006] |
| AUC0–12h (ng·h/mL) | Data not provided | Slight accumulation observed | Topical Eye Drops (0.25%) | Cynomolgus Monkeys | [Holló et al., 2006] |
| Half-life (t½) | ~ 4 hours | ~ 4 hours | Topical Eye Drops (0.25%) | Cynomolgus Monkeys | [Holló et al., 2006] |
Table 3: Acute Toxicity of this compound in Rodents
| Parameter | Value | Route of Administration | Animal Model | Source |
| Oral LD50 | 350 - 400 mg/kg | Oral | Mice | [DrugBank Online] |
| Oral LD50 | 860 - 980 mg/kg | Oral | Rats | [DrugBank Online] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are descriptions of protocols used in key studies.
Ocular Pharmacokinetics in Rabbits (Intracameral Injection)
-
Animal Model: New Zealand white rabbits.
-
Drug Administration: A cocktail of betaxolol, timolol, and atenolol was administered via intracameral injection into the anterior chamber of the eye.
-
Sample Collection: Aqueous humor samples were collected at predetermined time points.
-
Analytical Method: Drug concentrations in the aqueous humor were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: A compartmental fitting approach was used to estimate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Systemic Pharmacokinetics in Monkeys (Topical Ocular Administration)
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis).
-
Drug Administration: A single 30-μL dose of 0.25% betaxolol was instilled into one eye, twice daily for 30 days.
-
Sample Collection: Blood samples were drawn at 0.5, 1, 3, 6, and 12 hours after instillation on day 1 and day 30.
-
Analytical Method: Betaxolol concentrations in plasma and various ocular tissues were measured by High-Performance Liquid Chromatography and Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to determine Cmax and elimination half-life.
Visualizations: Signaling Pathways and Experimental Workflows
Beta-1 Adrenergic Receptor Signaling Pathway
Betaxolol is a selective antagonist of the beta-1 adrenergic receptor. The following diagram illustrates the canonical signaling pathway associated with this receptor.
Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of betaxolol.
Generalized Experimental Workflow for an Oral Pharmacokinetic Study in Rats
The following diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of a compound after oral administration in a rat model.
Caption: A generalized workflow for a preclinical oral pharmacokinetic study in rats.
Discussion
The available data on the pharmacokinetics of this compound in animal models is most comprehensive for ocular administration in rabbits. These studies are essential for the development of ophthalmic formulations for glaucoma. The data indicates that betaxolol has a relatively short half-life in the aqueous humor of rabbits following intracameral injection.
Systemic exposure following topical ocular administration has been demonstrated in cynomolgus monkeys, with the drug being detectable in plasma. The elimination half-life of approximately 4 hours in monkeys after topical administration suggests that systemic accumulation is possible with repeated dosing.
Data on the systemic pharmacokinetics of betaxolol following oral or intravenous administration in common preclinical species such as rats and dogs is limited in the public domain. However, it is known that betaxolol is metabolized in rats in a manner similar to humans.[3] The high oral LD50 values in both mice and rats suggest a relatively low acute toxicity profile.
For a complete preclinical pharmacokinetic profile, further studies detailing the absorption, distribution, metabolism, and excretion (ADME) of betaxolol following systemic administration in various animal models would be beneficial. This would include determining key parameters such as oral bioavailability, clearance, and volume of distribution in species such as dogs and rats.
Conclusion
This technical guide provides a summary of the currently available pharmacokinetic data for this compound in animal models. The information is heavily focused on the ocular route of administration, reflecting the primary therapeutic application of betaxolol in glaucoma. While some data on systemic exposure and toxicity exists, a more comprehensive systemic pharmacokinetic profile in various animal species would be valuable for a complete preclinical assessment. The provided experimental protocols and workflow diagrams serve as a useful reference for designing future preclinical studies.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Blood concentrations and pharmacodynamic effects of betaxolol (SL 75212) a new beta-adrenoceptor antagonist after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenoceptor blocking effects and pharmacokinetics of betaxolol (SL 75212) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Betaxolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and byproducts of betaxolol hydrochloride, a cardioselective beta-adrenergic receptor antagonist. Understanding the stability of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document summarizes key findings from forced degradation studies, outlines the structures of identified byproducts, presents detailed experimental protocols, and provides quantitative data on the extent of degradation.
Core Degradation Pathways
This compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2][3] Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing, storage, and administration of the drug product.
Hydrolytic Degradation
Acidic Conditions: Under acidic stress, this compound undergoes degradation, leading to the formation of at least two degradation products.[4][5] One of the primary degradation pathways involves the cleavage of the ether linkage, resulting in the formation of 4-(2-(cyclopropylmethoxy)ethyl)phenol and the aminopropanol side chain. Another identified degradation product under acidic conditions is ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[6]
Basic Conditions: In alkaline environments, this compound also demonstrates instability.[4] The degradation in basic conditions leads to the formation of a distinct degradation product.[4] While the exact structure of the major base-catalyzed degradation product is not fully elucidated in the reviewed literature, it is understood to be different from those formed under acidic stress.
Oxidative Degradation
Exposure to oxidative stress, typically using hydrogen peroxide, results in the degradation of this compound.[4][7] This process can lead to the formation of multiple degradation byproducts. The degradation likely involves modification of the secondary alcohol or the aromatic ring.
Photolytic and Thermal Degradation
Current literature suggests that this compound is relatively stable under photolytic conditions when exposed to sunlight at room temperature for an extended period.[5] However, comprehensive studies under controlled photolytic stress (e.g., specific UV wavelengths and intensities) are limited. Information on thermal degradation pathways and byproducts is also not extensively detailed in the available literature, although it is a standard component of forced degradation studies.
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies on this compound. The data highlights the percentage of degradation of the parent drug under various stress conditions.
| Stress Condition | Reagent Concentration | Time (hours) | Temperature | % Degradation of Betaxolol HCl | Identified Degradation Products (Retention Time) | Reference |
| Acid Hydrolysis | 5M H₂SO₄ | 24 | Room Temperature | 15.2% | DP1 (0.950 min), DP2 (2.092 min) | [4][5] |
| Base Hydrolysis | 5N NaOH | 24 | Room Temperature | 10.8% | DP3 (0.892 min) | [4][5] |
| Oxidative Degradation | 3% H₂O₂ | 24 | Room Temperature | 25.4% | DP4 (1.383 min) | [4][5] |
| Photolytic Degradation | Sunlight | 168 (7 days) | Room Temperature | No degradation observed | - | [5] |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on this compound are crucial for reproducible and reliable results. The following protocols are based on methods cited in the literature.[2][4][5][7]
Preparation of Stock and Standard Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase of the analytical method to a working concentration suitable for analysis (e.g., 100 µg/mL).
Forced Degradation Procedures
Acid Hydrolysis:
-
To a known amount of this compound (e.g., 20 mg), add a specific volume of a strong acid (e.g., 4 mL of 5M H₂SO₄).[4]
-
Store the solution at room temperature for a defined period (e.g., 24 hours).[4]
-
After the incubation period, neutralize the solution with a suitable base (e.g., 5N NaOH) to an appropriate pH.
-
Dilute the neutralized solution with a suitable solvent (e.g., deionized water) to a final volume in a volumetric flask.
-
Filter the solution through a 0.45 µm filter before analysis.
Base Hydrolysis:
-
To a known amount of this compound (e.g., 20 mg), add a specific volume of a strong base (e.g., 4 mL of 5N NaOH).[4]
-
Store the solution at room temperature for a defined period (e.g., 24 hours).[4]
-
Neutralize the solution with a suitable acid (e.g., 5N HCl) to an appropriate pH.
-
Dilute the neutralized solution with a suitable solvent (e.g., deionized water) to a final volume.
-
Filter the solution before analysis.
Oxidative Degradation:
-
To a known amount of this compound (e.g., 20 mg), add a specific volume of an oxidizing agent (e.g., 4 mL of 3% hydrogen peroxide).[4]
-
Store the solution at room temperature for a defined period (e.g., 24 hours).[4]
-
Dilute the solution with a suitable solvent (e.g., deionized water) to a final volume.
-
Filter the solution before analysis.
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source (e.g., direct sunlight or a photostability chamber).[5]
-
Simultaneously, keep a control sample protected from light.
-
Monitor the samples at appropriate time intervals.
-
Analyze the exposed and control samples.
Analytical Methodology (HPLC)
A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A typical method is described below:[2][4][5]
-
Column: Nucleosil C18, 4 µm (150 × 4.6 mm) or equivalent.[2][4][5]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (e.g., 40:60, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[2][4][5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Visualizations
The following diagrams illustrate the degradation pathways and a typical experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Betaxolol Hydrochloride: A Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a potent and selective β1-adrenergic receptor antagonist.[1][2][3][4] It is clinically utilized in two primary formulations: an oral tablet for the management of essential hypertension and an ophthalmic solution for treating ocular hypertension and open-angle glaucoma.[1][2] Its cardioselectivity offers a significant advantage over non-selective beta-blockers, as it minimizes the risk of bronchospasm, making it a safer alternative for patients with certain respiratory conditions.[1][2][4] Beyond its primary function as a β1-blocker, research has revealed that betaxolol possesses neuroprotective properties, potentially involving the modulation of sodium and calcium channels.[5][6] This guide provides an in-depth technical overview of the key in vitro and in vivo studies that have characterized the pharmacological profile of this compound.
Mechanism of Action
Betaxolol's primary mechanism of action is the competitive, selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue and the ciliary body of the eye.[1][3][7] This antagonism prevents the binding of endogenous catecholamines like epinephrine and norepinephrine.
In the Heart: By blocking β1-receptors in the heart, betaxolol leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output. This results in a decrease in blood pressure.[3][7]
In the Eye: In the ciliary epithelium, β-adrenergic stimulation normally leads to the production of aqueous humor. Betaxolol blocks this process. The binding of an agonist to the β1-receptor typically activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels are believed to increase aqueous humor production. Betaxolol inhibits this cascade, leading to decreased cAMP formation and a subsequent reduction in aqueous humor secretion, which lowers intraocular pressure (IOP).[1][7][9]
Neuroprotective Effects: Separate from its β-blocking activity, studies have shown that betaxolol can inhibit voltage-sensitive sodium (Na+) and calcium (Ca2+) channels.[5] This action may contribute to a neuroprotective effect, shielding retinal neurons from damage caused by ischemia or excitotoxicity, conditions implicated in glaucomatous optic neuropathy.[5][6]
In Vitro Studies
A variety of in vitro assays have been crucial for elucidating the pharmacological properties, efficacy, and safety of this compound.
Key In Vitro Findings
-
Receptor Binding and Functional Assays: Studies using radioligand binding assays have confirmed betaxolol's high affinity and selectivity for β1-adrenoceptors over β2-adrenoceptors.[10] Functional assays, such as cAMP accumulation assays in cells overexpressing β1-receptors, demonstrate its antagonist properties by inhibiting agonist-induced cAMP production.[10][11]
-
Cytotoxicity Studies: The effects of betaxolol on various cell types have been evaluated. For instance, studies on human corneal endothelial (HCE) cells showed that betaxolol exposure at concentrations of 0.04375 g/L and above induced dose- and time-dependent cytotoxicity, including cytoplasmic vacuolation, cell shrinkage, and apoptosis.[12] Another study on human trabecular meshwork cells found that preserved betaxolol (containing benzalkonium chloride) had a moderate proapoptotic effect, causing cell death in about 25% of cells, an effect largely attributed to the preservative.[13]
-
Ion Channel Interaction: In rat cortical synaptosomes, betaxolol was shown to inhibit veratridine-stimulated Na+ influx with an IC50 value of 28.3 μM. It also inhibited the binding of [3H]-batrachotoxinin-A 20-α-benzoate ([3H]-BTX-B) to neurotoxin site 2 on the sodium channel with an IC50 of 9.8 μM, suggesting a direct interaction with the channel that may underlie its neuroprotective effects.[5]
-
Drug Release Profiles: In vitro release studies are used to predict the in vivo bioavailability of different formulations. For a standard this compound solution, release is rapid, with nearly 100% released within 2.5 hours.[9] In contrast, novel nanoformulations have demonstrated a sustained release profile, with only about 82-94% of the drug released over 5 hours, following Fickian diffusion.[9] Ocular inserts formulated with polymers like ethyl cellulose have shown the ability to provide sustained release for up to 14 hours.[14]
Quantitative Data from In Vitro Studies
| Assay Type | Model System | Parameter | Value | Reference |
| Na+ Channel Binding | Rat Cortical Synaptosomes | IC50 | 9.8 μM ([³H]-BTX-B binding) | [5] |
| Na+ Influx Inhibition | Rat Cortical Synaptosomes | IC50 | 28.3 μM (Veratridine-stimulated) | [5] |
| Cytotoxicity Threshold | Human Corneal Endothelial Cells | Threshold | > 0.04375 g/L | [12] |
| Apoptosis Induction | Human Trabecular Cells (Preserved) | % Apoptosis | ~25% (1/100 dilution) | [13] |
| In Vitro Release (Solution) | Dynamic Dialysis (Simulated Tear Fluid) | % Released | ~100% in 2.5 hours | [9] |
| In Vitro Release (Nanoparticles) | Dynamic Dialysis (Simulated Tear Fluid) | % Released | ~82% in 5 hours | [9] |
| In Vitro Release (Ocular Insert) | Cellophane Membrane Method | % Released | ~91% over 14 hours | [14] |
Experimental Protocols
Protocol 1: In Vitro Drug Release using Dynamic Dialysis [9]
-
Preparation of Release Medium: Prepare simulated tear fluid (STF, pH 7.4) composed of 0.680 g NaCl, 0.220 g NaHCO₃, 0.140 g KCl, and 0.008 g CaCl₂ in 100 mL of deionized water.
-
Dialysis Setup: Place 4 mL of the this compound formulation (e.g., 2.8 mg/mL solution or nanosuspension) into a pre-treated dialysis bag (MWCO 8,000–14,000 Da).
-
Immersion and Incubation: Immerse the sealed dialysis bag into a beaker containing 100 mL of the STF release medium.
-
Agitation and Temperature Control: Place the entire system in an air-bath thermostatic oscillator set to 34°C with agitation at 120 rpm.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium for analysis.
-
Quantification: Determine the concentration of betaxolol in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 273 nm.
Protocol 2: In Vitro Cytotoxicity on Corneal Endothelial Cells [12]
-
Cell Culture: Culture human corneal endothelial (HCE) cells in standard growth medium until they reach the logarithmic growth phase.
-
Drug Preparation: Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.021875 g/L to 2.8 g/L).
-
Exposure: Replace the standard medium in the cell culture plates with the betaxolol-containing medium. Include a control group with no betaxolol.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Assessment of Cytotoxicity:
-
Morphology: Observe changes in cell morphology (e.g., shrinkage, detachment) using phase-contrast microscopy at various time points.
-
Viability/Apoptosis: Utilize assays such as LDH release (for membrane integrity), TUNEL staining (for DNA fragmentation), or flow cytometry with annexin V/propidium iodide to quantify apoptosis and necrosis.
-
Ultrastructure: Examine changes in cellular organelles using transmission electron microscopy (TEM).
-
In Vivo Studies
In vivo experiments are essential for determining the pharmacokinetic profile, therapeutic efficacy, and systemic safety of this compound in a complete biological system.
Key In Vivo Findings
-
Pharmacokinetics (Oral): After oral administration, betaxolol is well-absorbed with a high bioavailability of approximately 89%.[1] Peak blood concentrations are typically reached between 1.5 and 6 hours.[1] The drug has a long elimination half-life, ranging from 14 to 22 hours, which allows for once-daily dosing.[1][15] Betaxolol is primarily metabolized in the liver and its metabolites are excreted in the urine.[1]
-
Pharmacokinetics (Ophthalmic): Following topical application to the eye, the onset of action occurs within 30 minutes, with the peak effect on IOP reduction observed at around 2 hours.[1][2] A single dose can reduce IOP for about 12 hours.[1]
-
Efficacy in Glaucoma Models: In animal models of glaucoma, ophthalmic betaxolol effectively reduces intraocular pressure. Studies in rabbits with induced high IOP have shown that novel formulations like highly permeable ocular bilosomes (HPOBs) can achieve a maximum IOP reduction of 57.81% over 24 hours, significantly outperforming conventional eye drops.
-
Cardiovascular Effects: In studies with conscious rats, betaxolol's effects on heart rate (a β1 response) and vascular conductance (a β2 response) have been measured to confirm its cardioselectivity in a whole-animal model.[10] In human studies, oral doses of 10-20 mg once daily effectively reduce systolic and diastolic blood pressure.[15]
-
Neuroprotection: In a rat model of retinal ischemia induced by elevating IOP, administration of betaxolol was shown to be neuroprotective, attenuating the damage to retinal ganglion cells.[6]
-
Safety and Toxicity: In vivo studies have also assessed potential toxicity. For example, when 2.8 g/L this compound was applied to cat eyes three times a day for three days, it induced apoptosis-like changes in corneal endothelial cells, confirming the cytotoxic potential observed in vitro.[12]
Quantitative Data from In Vivo Studies
| Study Type | Animal Model | Parameter | Value | Reference |
| Pharmacokinetics (Oral) | Human | Bioavailability | 89% ± 5% | [1] |
| Pharmacokinetics (Oral) | Human | Time to Peak Plasma Conc. (Tmax) | 1.5 - 6 hours (mean 3 hours) | [1][16] |
| Pharmacokinetics (Oral) | Human | Elimination Half-life (t½) | 14 - 22 hours | [1][16] |
| Pharmacodynamics (Ophthalmic) | Human | Onset of Action | 30 minutes | [1][2] |
| Pharmacodynamics (Ophthalmic) | Human | Time to Peak Effect | ~2 hours | [1][2] |
| Pharmacodynamics (Ophthalmic) | Human | Duration of Action | 12 hours | [1] |
| Efficacy (Ocular) | Rabbit | Max IOP Reduction (HPOB formulation) | 57.81% over 24 hours | |
| Efficacy (Oral) | Human | Blood Pressure Reduction | ~15 mmHg (Systolic & Diastolic) | [15] |
Experimental Protocols
Protocol 3: In Vivo IOP Reduction in a Rabbit Model
-
Animal Selection: Use healthy adult New Zealand white rabbits. Allow for an acclimatization period.
-
Baseline IOP Measurement: Measure the baseline intraocular pressure in both eyes of each rabbit using a calibrated tonometer.
-
Induction of Ocular Hypertension (if required): If studying efficacy in a high-IOP model, hypertension can be induced, for example, by an injection of a compound carbomer solution into the anterior chamber.
-
Drug Administration: Administer a precise volume (e.g., 50 µL) of the betaxolol formulation into the lower conjunctival sac of one eye (the contralateral eye can serve as a control).
-
Post-Dose IOP Measurement: Measure the IOP in both eyes at specific time points after administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Data Analysis: Calculate the mean IOP reduction from baseline at each time point. Compare the IOP-lowering effect of the test formulation against a control (vehicle) and/or a standard marketed formulation.
Protocol 4: In Vivo Pharmacokinetic Study in Rabbits [17]
-
Animal Preparation: Use healthy rabbits and house them individually.
-
Drug Administration: Administer a single dose of this compound (e.g., ophthalmic or intravenous).
-
Blood Sampling: Collect blood samples from a marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma frozen (e.g., at -20°C) until analysis.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate the drug from plasma proteins.
-
Quantification: Analyze the concentration of betaxolol in the processed samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or HPLC-fluorescence method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life) using appropriate software.
Bridging In Vitro and In Vivo Data
The correlation between in vitro and in vivo data is fundamental to drug development. For betaxolol, in vitro assays have proven to be good predictors of its in vivo properties.
-
Predicting In Vivo Potency: In vitro receptor binding affinity and functional antagonism (e.g., cAMP inhibition) correlate well with in vivo pharmacodynamic effects, such as the reduction in heart rate and blood pressure.[10]
-
Formulation Performance: In vitro release studies are critical for designing formulations with desired in vivo characteristics. For ophthalmic use, a sustained-release profile observed in vitro, as seen with nanoformulations or ocular inserts, is designed to translate into longer precorneal retention and prolonged IOP-lowering effects in vivo, potentially improving patient adherence by reducing dosing frequency.[9][14]
-
Safety and Toxicity: Cytotoxicity observed in vitro, such as apoptosis in corneal or trabecular cells, serves as an early warning for potential adverse effects in vivo.[12][13] The confirmation of corneal cell apoptosis in a cat model validates the in vitro findings and underscores the importance of considering formulation components, including preservatives, to minimize ocular surface toxicity.[12]
Conclusion
The comprehensive body of in vitro and in vivo research on this compound has firmly established its profile as a selective β1-adrenergic antagonist effective for both hypertension and glaucoma. In vitro studies have been instrumental in defining its mechanism of action, receptor selectivity, and potential for neuroprotection, while also providing a platform for screening novel formulations and assessing cellular toxicity. In vivo studies have confirmed these findings in complex biological systems, defining the drug's pharmacokinetic parameters and demonstrating its clinical efficacy and safety. The strong correlation between in vitro predictions and in vivo outcomes highlights the success of this research paradigm. Future research may continue to focus on advanced drug delivery systems to further enhance ocular bioavailability and duration of action, as well as further exploring the clinical relevance of its non-β-blocking, neuroprotective mechanisms in the long-term management of glaucoma.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Betaxolol - Wikipedia [en.wikipedia.org]
- 5. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of betaxolol on healthy corneal endothelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Human trabecular cells and apoptosis: in vitro evaluation of the effect of betaxolol with or without preservative] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Betaxolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Observation on the efficacy and pharmacokinetics of betaxolol (SL 75212), a cardioselective beta-adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. separation-of-betaxolol-hydrochloride-with-new-bonded-cellulose-chiral-stationary-phase-and-determination-of-the-enantiomers-in-plasma-by-hplc - Ask this paper | Bohrium [bohrium.com]
Betaxolol Hydrochloride: A Comprehensive Technical Guide on its Selective Beta-1 Adrenergic Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaxolol hydrochloride is a potent and selective beta-1 adrenergic receptor antagonist.[1][2] This technical guide provides an in-depth overview of its pharmacological properties, focusing on its mechanism of action, binding affinity, selectivity, and pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development efforts in this area.
Introduction
Betaxolol is a second-generation beta-blocker characterized by its high affinity and selectivity for the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue.[3][4] This cardioselectivity minimizes the risk of bronchoconstriction associated with non-selective beta-blockers that also target beta-2 receptors in the bronchial smooth muscles.[3] It is clinically used in the management of hypertension and glaucoma.[1][5] Betaxolol lacks intrinsic sympathomimetic activity (ISA) and has weak membrane-stabilizing activity.[2] This document serves as a technical resource, consolidating key data and methodologies relevant to the study of this compound.
Mechanism of Action
This compound exerts its therapeutic effects by competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-1 adrenergic receptors.[3] This antagonism in cardiac tissue leads to a reduction in heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[3] In the eye, betaxolol reduces intraocular pressure (IOP) by decreasing the production of aqueous humor.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative perspective with other beta-blockers.
Table 1: Beta-Adrenergic Receptor Binding Affinity of Betaxolol and Other Beta-Blockers
| Compound | Receptor | Kᵢ (nM) | Reference |
| Betaxolol | Beta-1 | 6.0 | [6] |
| Beta-2 | 110 | [6] | |
| Atenolol | Beta-1 | 230 | [6] |
| Beta-2 | 5000 | [6] | |
| Metoprolol | Beta-1 | 120 | [6] |
| Beta-2 | 2500 | [6] | |
| Propranolol | Beta-1 | 2.1 | [6] |
| Beta-2 | 1.5 | [6] | |
| Bisoprolol | Beta-1 | 11 | [6] |
| Beta-2 | 210 | [6] |
Table 2: Beta-1 Selectivity of Betaxolol in Comparison to Other Beta-Blockers
| Compound | Selectivity Ratio (Beta-2 Kᵢ / Beta-1 Kᵢ) | Reference |
| Betaxolol | 18.3 | Calculated from[6] |
| Atenolol | 21.7 | Calculated from[6] |
| Metoprolol | 20.8 | Calculated from[6] |
| Propranolol | 0.7 | Calculated from[6] |
| Bisoprolol | 19.1 | Calculated from[6] |
Note: A higher selectivity ratio indicates greater selectivity for the beta-1 receptor. One study found the beta-1 selectivity of betaxolol to be 2.2 and 2.7 fold higher than that of atenolol in bovine trachea and heart, respectively.[4]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Ophthalmic Administration | Reference(s) |
| Bioavailability | ~89% ± 5% | Low systemic absorption | [1][2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.5 - 6 hours (mean 3 hours) | Not applicable for systemic levels | [1][2] |
| Plasma Protein Binding | ~50% | Not applicable | [1][2] |
| Metabolism | Hepatic | Minimal systemic metabolism | [1][2] |
| Elimination Half-Life (t₁/₂) | 14 - 22 hours | Not applicable | [1][2] |
| Excretion | >80% in urine (as parent drug and metabolites) | Not applicable | [1][2] |
| Onset of Action | 1 - 1.5 hours | Within 30 minutes | [1][2] |
| Peak Effect | Not specified | ~2 hours | [1] |
| Duration of Action | Not specified | ≥12 hours | [2] |
Signaling Pathways
Betaxolol, as a beta-1 adrenergic antagonist, modulates intracellular signaling cascades that are normally activated by catecholamines. The primary pathway involves the Gs protein-coupled receptor system.
Caption: Canonical Beta-1 Adrenergic Receptor Signaling Pathway and the Inhibitory Action of Betaxolol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of betaxolol for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cell membranes expressing human beta-1 or beta-2 adrenergic receptors.
-
Radioligand (e.g., [³H]-CGP12177, a non-selective beta-adrenergic antagonist).
-
Unlabeled this compound.
-
Unlabeled non-selective antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptors in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of the radioligand.
-
For non-specific binding control wells, add an excess of unlabeled non-selective antagonist instead of betaxolol.
-
For total binding control wells, add only the membrane preparation and radioligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the betaxolol concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of betaxolol that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Experimental Workflow for a Radioligand Binding Assay.
Measurement of Intraocular Pressure (IOP) in an Animal Model
This protocol describes a method for assessing the effect of topically applied betaxolol on IOP in a rabbit model.
Materials:
-
New Zealand white rabbits.
-
This compound ophthalmic solution (e.g., 0.5%).
-
Vehicle control (e.g., saline).
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%).
-
Tonometer (e.g., Tono-Pen).
Procedure:
-
Acclimatization: Acclimate the rabbits to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
After a short waiting period (e.g., 30-60 seconds), measure the baseline IOP in both eyes using a calibrated tonometer. Take multiple readings and average them for each eye.
-
-
Drug Administration:
-
Instill a single drop of betaxolol ophthalmic solution into one eye (the treated eye).
-
Instill a single drop of the vehicle control into the contralateral eye (the control eye).
-
-
Post-Treatment IOP Measurement: Measure the IOP in both eyes at predetermined time points after drug administration (e.g., 30 minutes, 1, 2, 4, 6, 8, and 12 hours).
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP changes in the betaxolol-treated eyes to the vehicle-treated eyes using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the IOP-lowering effect.
-
Caption: Workflow for Measuring Intraocular Pressure in an Animal Model.
Assessment of Cardiovascular Effects in a Clinical Trial
This protocol outlines the methodology for evaluating the effects of oral betaxolol on heart rate and blood pressure in human subjects.
Materials:
-
Human volunteers or patients.
-
Oral this compound tablets.
-
Placebo tablets.
-
Electrocardiogram (ECG) machine.
-
Automated sphygmomanometer.
-
Treadmill or stationary bicycle for exercise stress testing.
Procedure:
-
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group study design is typically employed.
-
Subject Screening and Enrollment: Recruit healthy volunteers or patients with hypertension who meet the inclusion and exclusion criteria. Obtain informed consent.
-
Baseline Measurements:
-
After a rest period, measure baseline resting heart rate and blood pressure.
-
Conduct a baseline exercise stress test, continuously monitoring heart rate and blood pressure at predefined intervals during and after exercise.
-
-
Drug Administration: Administer a single oral dose of betaxolol or placebo to the subjects according to the randomization schedule.
-
Post-Dose Measurements:
-
Measure resting heart rate and blood pressure at various time points after drug administration.
-
Perform a post-dose exercise stress test at a time corresponding to the expected peak plasma concentration of betaxolol.
-
-
Data Analysis:
-
Calculate the change in resting and exercise-induced heart rate and blood pressure from baseline for both the betaxolol and placebo groups.
-
Use statistical analysis (e.g., ANOVA for repeated measures) to compare the cardiovascular effects of betaxolol to placebo.
-
Caption: Workflow for a Clinical Trial Assessing Cardiovascular Effects of Betaxolol.
Conclusion
This compound is a well-characterized selective beta-1 adrenergic antagonist with a favorable pharmacological profile. Its high cardioselectivity makes it a valuable therapeutic agent for hypertension and glaucoma, with a reduced risk of certain side effects compared to non-selective beta-blockers. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of adrenergic pharmacology. Further research may focus on exploring its potential in other therapeutic areas and developing novel drug delivery systems to enhance its efficacy and patient compliance.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Betaxolol Hydrochloride: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a potent and cardioselective beta-1 adrenergic receptor antagonist.[1] As a second-generation beta-blocker, it exhibits high selectivity for β1-receptors, which are predominantly located in cardiac tissue, over β2-receptors found in bronchial and vascular smooth muscle.[1][2] This selectivity contributes to a favorable safety profile, particularly concerning respiratory function, compared to non-selective beta-blockers.[1] Betaxolol is characterized by its lack of intrinsic sympathomimetic activity (ISA) and minimal membrane-stabilizing activity.[3] Clinically, it is utilized in the management of hypertension and glaucoma.[4] In the realm of cardiovascular research, betaxolol serves as a critical pharmacological tool for investigating the roles of β1-adrenergic signaling in cardiac physiology and pathophysiology, as well as a reference compound in drug discovery and safety pharmacology studies.
Mechanism of Action
Betaxolol exerts its primary cardiovascular effects through competitive, selective antagonism of β1-adrenergic receptors.[3] In cardiac tissue, these G-protein coupled receptors are stimulated by endogenous catecholamines like norepinephrine and epinephrine, initiating a signaling cascade that increases heart rate (chronotropy), myocardial contractility (inotropy), and atrioventricular nodal conduction velocity (dromotropy).[5]
By blocking these receptors, betaxolol attenuates the downstream signaling pathway. This blockade leads to a reduction in the production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[6] The subsequent decrease in cAMP levels reduces the activation of protein kinase A (PKA), leading to decreased phosphorylation of key calcium handling proteins and ultimately resulting in reduced cardiac rate, contractility, and cardiac output.[5] This reduction in myocardial workload and oxygen demand forms the basis of its therapeutic effects in conditions like hypertension and angina.[3]
Pharmacodynamic Profile
The pharmacodynamic properties of betaxolol are defined by its high affinity and selectivity for the β1-adrenergic receptor.
Receptor Binding Affinity
Radioligand binding assays are crucial for quantifying the affinity (Ki) and selectivity of compounds like betaxolol. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand, with lower values indicating higher affinity. Levobetaxolol, the active (S)-isomer, demonstrates significantly higher affinity for the β1 receptor compared to the β2 receptor.[2][7]
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β2 Ki / β1 Ki) | Reference |
| Ki (nM), Levobetaxolol | 0.76 | 32.6 | ~43-fold | [7] |
Cardiovascular Effects
Betaxolol produces significant, dose-dependent effects on key cardiovascular parameters. In both preclinical animal models and human clinical trials, administration of betaxolol leads to reductions in heart rate and blood pressure at rest and during exercise.[8][9]
| Parameter | Species/Model | Dose | Effect | Reference |
| Heart Rate | Human | 20 mg/day (6 months) | ▼ 17% (from 77 to 64 bpm) | [9] |
| Heart Rate (Max Exercise) | Human Hypertensive Patients | 5 mg/day (3 weeks) | ▼ 14% (from 132 to 113 bpm) | [10] |
| Systolic Blood Pressure | Human Hypertensive Patients | 20 mg/day (6 months) | ▼ 8.5% (from 165 to 151 mmHg) | [9] |
| Diastolic Blood Pressure | Human Hypertensive Patients | 20 mg/day (6 months) | ▼ 13% (from 107 to 93 mmHg) | [9] |
| Systolic Blood Pressure (Max Exercise) | Human Hypertensive Patients | 5 mg/day (3 weeks) | ▼ 15% (from 184 to 156 mmHg) | [10] |
Pharmacokinetic Profile
Betaxolol exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.[1][11][12] It is primarily metabolized in the liver, with a smaller portion excreted unchanged in the urine.[2][3]
| Parameter | Species | Value | Reference |
| Bioavailability (Oral) | Human | ~89% | [3][12] |
| Elimination Half-Life (t½) | Human | 14 - 22 hours | [1][12] |
| Time to Peak Plasma (Tmax) | Human | ~3 hours | [1][12] |
| Plasma Protein Binding | Human | ~50% | [1][12] |
| Metabolism | Human | Primarily Hepatic | [2][3] |
| Excretion | Human | Urine (~15% as unchanged drug) | [3] |
Experimental Protocols
The following section details standardized protocols for assessing the activity of this compound in common cardiovascular research assays.
Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of betaxolol for β1- and β2-adrenergic receptors through competitive displacement of a non-selective radioligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target β-adrenergic receptor subtypes (e.g., CHO or HEK293 cells transfected with human β1 or β2 receptors).[4][13]
-
Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4]
-
Competition Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a non-selective β-antagonist radioligand (e.g., [³H]-CGP12177 or ¹²⁵I-Cyanopindolol), and varying concentrations of unlabeled this compound.[13][14]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[4]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[4]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the betaxolol concentration. Determine the IC₅₀ (concentration of betaxolol that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[4]
Isolated Langendorff Heart Perfusion
This ex vivo protocol assesses the direct effects of betaxolol on cardiac chronotropy and inotropy, independent of systemic neural and hormonal influences.[15][16]
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and administer heparin to prevent coagulation.[17]
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.[16]
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).[15][17]
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardium to record heart rate.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until contractile function and heart rate are consistent.
-
Drug Administration: Introduce this compound into the perfusion buffer at desired concentrations. This can be done as a bolus injection or a continuous infusion.[18]
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), the rate of pressure change (+dP/dt_max and -dP/dt_max), and heart rate before, during, and after drug administration.
-
Data Analysis: Analyze the changes in recorded parameters from baseline to determine the chronotropic and inotropic effects of betaxolol.
cAMP Accumulation Assay
This cell-based assay measures the ability of betaxolol to antagonize agonist-stimulated cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the β1-adrenergic receptor (e.g., HEK293-β1AR) in a 96-well or 384-well plate and culture overnight.[19]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) at 37°C.[19][20]
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol, typically at its EC₈₀ concentration) to all wells (except negative controls) and incubate for a defined period (e.g., 30 minutes) to stimulate cAMP production.[20][21]
-
Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the assay kit.[22]
-
cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay (e.g., cAMP-Glo™).[22][23] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signal (e.g., fluorescence ratio or luminescence) to cAMP concentrations. Plot the cAMP concentration against the log of the betaxolol concentration and perform a non-linear regression to determine the IC₅₀ value of betaxolol for the inhibition of agonist-stimulated cAMP production.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levobetaxolol (Betaxon) and other beta-adrenergic antagonists: preclinical pharmacology, IOP-lowering activity and sites of action in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of betaxolol on heart rate at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betaxolol in obese hypertensive patients. Long-term effects on blood pressure and serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on heart rate variability indices during exercise stress testing in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betaxolol: a new long-acting beta 1-selective adrenergic blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betaxolol dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous response of myocardial contractility and a major proteolytic process to beta-adrenergic-receptor occupancy in the Langendorff isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. bmglabtech.com [bmglabtech.com]
Betaxolol Hydrochloride's Calcium Channel Blocking Activity in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the calcium channel blocking activity of betaxolol hydrochloride in neurons. Betaxolol, a selective β1-adrenergic receptor antagonist, exhibits significant neuroprotective properties, which are largely attributed to its ability to modulate neuronal calcium influx. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways involved in betaxolol's mechanism of action.
Quantitative Data Summary
Betaxolol's interaction with neuronal calcium and sodium channels has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its activity across different experimental paradigms.
Table 1: Inhibition of Radioligand Binding by Betaxolol in Neuronal Preparations
| Target Channel | Radioligand | Neuronal Preparation | IC50 (µM) | Reference |
| L-type Ca²⁺ Channel | [³H]diltiazem | Rat cortical membranes | 19.7 | [1] |
| L-type Ca²⁺ Channel | [³H]nitrendipine | Rat cortical membranes | 46.3 | [1] |
| Voltage-gated Na⁺ Channel (Site 2) | [³H]-batrachotoxinin-A 20-α-benzoate ([³H]-BTX-B) | Rat cerebrocortical synaptosomes | 9.8 | [2] |
Table 2: Electrophysiological Effects of Betaxolol on Neuronal Ion Currents
| Ion Channel/Current | Neuronal Type | Betaxolol Concentration (µM) | % Inhibition/Effect | Reference |
| High-Voltage-Activated (HVA) Ca²⁺ Currents | Tiger salamander retinal ganglion cells | 50 | ~20% reduction | [3] |
| Voltage-gated Na⁺ Currents | Tiger salamander retinal ganglion cells | 50 | ~33% reduction | [3][4] |
| Glutamate-induced postsynaptic current | Tiger salamander retinal ganglion cells | 50 | Reduction observed | [3][4] |
| Veratridine-stimulated Na⁺ influx | Rat cortical synaptosomes | 28.3 (IC50) | 50% inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the calcium channel blocking activity of betaxolol in neurons.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Neuronal Calcium Currents
This protocol is designed to record high-voltage-activated (HVA) calcium currents from isolated neurons, such as retinal ganglion cells, to assess the inhibitory effects of betaxolol.
2.1.1. Materials
-
External (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with carbogen (95% O₂ – 5% CO₂)[5].
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270 mOsm L⁻¹[5].
-
This compound Stock Solution: Prepare a concentrated stock solution in the appropriate vehicle (e.g., distilled water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.
2.1.2. Procedure
-
Neuron Isolation: Isolate retinal ganglion cells from the desired animal model using established enzymatic and mechanical dissociation protocols.
-
Cell Plating: Plate the isolated neurons on coverslips and allow them to adhere.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1.5-2 mL/min[5].
-
Pipette Positioning: Under visual guidance, approach a neuron with the patch pipette filled with the internal solution.
-
Gigaohm Seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the neuron at a membrane potential of -70 mV.
-
To elicit HVA calcium currents, apply depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).
-
-
Data Acquisition:
-
Record baseline calcium currents in the absence of betaxolol.
-
Perfuse the recording chamber with the external solution containing the desired concentration of betaxolol and record the currents again after a stable effect is reached.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.
-
-
Data Analysis: Measure the peak amplitude of the calcium currents before, during, and after betaxolol application. Calculate the percentage of inhibition for each concentration.
Figure 1: Experimental workflow for whole-cell patch-clamp recording.
Radioligand Binding Assay for L-type Calcium Channels
This protocol describes a competitive binding assay to determine the affinity of betaxolol for L-type calcium channels in neuronal membranes using a radiolabeled ligand like [³H]nitrendipine.
2.2.1. Materials
-
Neuronal Membranes: Prepare a crude membrane fraction from the desired brain region (e.g., rat cerebral cortex) by homogenization and centrifugation.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]nitrendipine.
-
Non-labeled Ligand (for non-specific binding): Nifedipine at a high concentration (e.g., 1 µM).
-
This compound: A range of concentrations.
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter and Scintillation Fluid.
2.2.2. Procedure
-
Incubation Setup: In test tubes, combine the neuronal membrane preparation, [³H]nitrendipine (at a concentration near its Kd), and varying concentrations of betaxolol in the binding buffer.
-
Total Binding: Tubes containing membranes and radioligand only.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of unlabeled nifedipine.
-
Competitive Binding: Tubes containing membranes, radioligand, and a range of betaxolol concentrations.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the betaxolol concentration.
-
Determine the IC50 value (the concentration of betaxolol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Figure 2: Experimental workflow for radioligand binding assay.
Calcium Imaging with Fura-2 AM in Neurons
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli like glutamate, and the effect of betaxolol on these changes.
2.3.1. Materials
-
Isolated Neurons: Plated on coverslips.
-
Fura-2 AM Stock Solution: 1 mM in DMSO with 20% Pluronic F-127.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% pluronic acid F-127[6].
-
Recording Buffer: HBSS.
-
Stimulant: Glutamate solution.
-
This compound Solution.
-
Fluorescence Microscopy System: Equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
2.3.2. Procedure
-
Dye Loading:
-
Imaging Setup:
-
Mount the coverslip with the loaded cells onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with the recording buffer.
-
-
Baseline Measurement: Record the baseline Fura-2 fluorescence ratio (F340/F380) before applying any stimulus.
-
Stimulation and Recording:
-
To assess the effect of betaxolol, pre-incubate the cells with the desired concentration of betaxolol in the recording buffer.
-
Apply a pulse of glutamate to the cells to induce calcium influx.
-
Record the changes in the F340/F380 fluorescence ratio over time.
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, determine the minimum ratio (Rmin) by perfusing the cells with a calcium-free buffer containing a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin).
-
Determine the maximum ratio (Rmax) by perfusing with a high calcium buffer containing the ionophore.
-
Use the Grynkiewicz equation to convert the fluorescence ratios to absolute intracellular calcium concentrations[7].
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio or the intracellular calcium concentration in response to glutamate in the presence and absence of betaxolol.
-
Determine the extent of inhibition by betaxolol.
-
Figure 3: Experimental workflow for Fura-2 AM calcium imaging.
Signaling Pathways and Mechanisms of Action
Betaxolol's neuroprotective effects are mediated through its interaction with multiple ion channels, primarily L-type voltage-gated calcium channels (VGCCs) and, to some extent, voltage-gated sodium channels.
Direct Blockade of L-type Calcium Channels
The primary mechanism of betaxolol's action in reducing neuronal calcium influx is the direct blockade of L-type calcium channels. This interaction is thought to occur at a site on the α1 subunit of the channel, which is the pore-forming subunit[2]. The binding of betaxolol to the channel reduces the probability of the channel opening in response to membrane depolarization, thereby decreasing the influx of calcium into the neuron. This direct blockade is supported by radioligand binding studies showing that betaxolol can displace ligands that bind to the dihydropyridine and benzothiazepine sites on the L-type calcium channel[1].
Figure 4: Direct blockade of L-type calcium channels by betaxolol.
Attenuation of NMDA Receptor-Mediated Calcium Influx
In addition to its direct action on L-type VGCCs, betaxolol has been shown to attenuate the increase in intracellular calcium induced by the activation of N-methyl-D-aspartate (NMDA) receptors[8][9]. While not a direct antagonist of the NMDA receptor itself, betaxolol's blockade of voltage-gated sodium and calcium channels can indirectly reduce the excitability of the neuron. By decreasing the overall depolarization caused by glutamate, betaxolol can lessen the voltage-dependent relief of the Mg²⁺ block on the NMDA receptor, thereby reducing the subsequent calcium influx through this channel. This contributes to its neuroprotective effects in conditions of excitotoxicity.
Modulation of Downstream Signaling Cascades
The activity of L-type calcium channels is modulated by intracellular signaling pathways, including those involving Protein Kinase A (PKA) and the phosphatase calcineurin[10][11][12]. PKA phosphorylation generally enhances L-type channel activity, while calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, can counteract this effect[10][12]. While the direct effect of betaxolol on these modulatory pathways has not been fully elucidated, its ability to reduce intracellular calcium levels would be expected to decrease the activation of calcium-dependent enzymes like calcineurin. This could potentially lead to a complex interplay of signaling events that contribute to the overall effect of the drug.
Figure 5: Modulation of downstream signaling by betaxolol.
References
- 1. Betaxolol, a beta1-adrenoceptor antagonist, has an affinity for L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Glutamatergic calcium dynamics and deregulation of rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Topically applied betaxolol attenuates NMDA-induced toxicity to ganglion cells and the effects of ischaemia to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+/Calcineurin-Dependent Inactivation of Neuronal L-type Ca2+ Channels Requires Priming by AKAP-Anchored Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKAP79/150 anchoring of calcineurin controls neuronal L-type Ca2+ channel activity and nuclear signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localized Calcineurin Confers Ca2+-Dependent Inactivation on Neuronal L-Type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
Betaxolol Hydrochloride and Its Impact on Retinal Blood Flow in Ocular Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocular hypertension, a significant risk factor for the development of glaucoma, is characterized by an intraocular pressure (IOP) consistently higher than the normal range. The primary goal of management is to lower IOP to prevent optic nerve damage and subsequent vision loss. Betaxolol hydrochloride, a cardioselective β1-adrenergic receptor antagonist, is a therapeutic agent frequently employed for this purpose.[1][2][3] Beyond its established IOP-lowering effects, a growing body of evidence suggests that betaxolol may also exert a direct influence on retinal blood flow, a factor increasingly recognized as crucial in the pathophysiology of glaucomatous optic neuropathy. This technical guide provides a comprehensive overview of the effects of this compound on retinal blood flow in the context of ocular hypertension, synthesizing data from key clinical studies, detailing experimental methodologies, and elucidating the underlying signaling pathways.
Core Mechanism of Action
This compound primarily reduces intraocular pressure by decreasing the production of aqueous humor.[4][5] This is achieved through the selective blockade of β1-adrenergic receptors located on the ciliary epithelium, which in turn inhibits the production of cyclic adenosine monophosphate (cAMP) and subsequently reduces aqueous humor secretion.[5][6] However, the effects of betaxolol on retinal circulation appear to be multifaceted, extending beyond its hypotensive action. Evidence suggests that betaxolol may also possess intrinsic vasodilatory properties and neuroprotective effects, potentially mediated through the blockade of calcium and sodium channels, and modulation of nitric oxide synthase activity.[7][8][9][10]
Quantitative Data on Retinal Blood Flow
The following tables summarize the quantitative findings from various studies investigating the effects of this compound on retinal blood flow parameters in patients with ocular hypertension and glaucoma.
Table 1: Effects of Betaxolol on Retinal Blood Flow (RBF) and Intraocular Pressure (IOP)
| Study | Duration of Treatment | Change in RBF | Change in IOP | Reference |
| Gupta et al. (1994) | 2 hours | 15.0% increase (p = 0.03) | 27.7% reduction | [11] |
| Kerty et al. (1998) | 2 weeks | 14% +/- 9% increase (p = 0.02) | Significant reduction | [8] |
Table 2: Comparative Effects of Betaxolol and Timolol on Retinal Blood Flow
| Study | Duration of Treatment | Effect of Betaxolol on RBF | Effect of Timolol on RBF | Reference |
| Kerty et al. (1998) | 90 minutes | No significant change | 18% +/- 5% decrease (p = 0.04) | [8] |
| Kerty et al. (1998) | 2 weeks | 14% +/- 9% increase (p = 0.02) | 14% +/- 6% decrease (p = 0.04) | [8] |
| Grunwald et al. (1994) | 1 year | Remained stable | Significant decrease | [10] |
Table 3: Effects of Betaxolol on Retrobulbar Blood Flow Parameters (Color Doppler Imaging)
| Study | Artery | Parameter | Change with Betaxolol | Reference |
| Martinez et al. (2001) | Central Retinal Artery (CRA) | Resistive Index (RI) | Significant decrease | [12] |
| Martinez et al. (2001) | Temporal Posterior Ciliary Artery (TPCA) | Resistive Index (RI) | Significant decrease | [12] |
| Turaçli et al. (1998) | Ophthalmic Artery | Resistive Index (RI) | Significant reduction | [13] |
| Turaçli et al. (1998) | Central Retinal Artery | Resistive Index (RI) | Reduced (not statistically significant) | [13] |
| Turaçli et al. (1998) | Posterior Ciliary Artery | Resistive Index (RI) | Reduced (not statistically significant) | [13] |
| Grieshaber et al. (2006) | Central Retinal Artery (CRA) | Resistivity Index (RI) | Decreased | [6] |
| Grieshaber et al. (2006) | Posterior Ciliary Artery (PCA) | Resistivity Index (RI) | Decreased | [6] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the impact of betaxolol on retinal and ocular blood flow.
Color Doppler Imaging (CDI)
-
Objective: To measure blood flow velocity in the retrobulbar arteries.
-
Methodology: Subjects are examined in a supine position after a period of rest. A 7.5 MHz ultrasound probe is placed on the closed upper eyelid using a methylcellulose gel as a coupling medium. The ophthalmic artery, central retinal artery, and posterior ciliary arteries are identified. The Doppler gate is then placed in the center of the vessel, and the flow velocity waveforms are recorded. Key parameters measured include peak systolic velocity (PSV), end-diastolic velocity (EDV), and the resistive index (RI), which is calculated as (PSV - EDV) / PSV.[12][13]
-
Application in Betaxolol Studies: CDI has been used to demonstrate a decrease in the resistive index in the central retinal and posterior ciliary arteries following treatment with betaxolol, suggesting a vasodilator effect.[12][13]
Laser Doppler Velocimetry (LDV)
-
Objective: To measure the velocity of red blood cells in retinal vessels.
-
Methodology: This technique utilizes the Doppler shift of a low-power laser beam scattered by moving red blood cells. The laser beam is directed into the eye and focused on a specific retinal vessel. The backscattered light is collected and analyzed to determine the velocity of the blood flow.[8][11]
-
Application in Betaxolol Studies: LDV has been instrumental in showing an increase in retinal blood flow in betaxolol-treated eyes compared to placebo.[11] It has also been used in comparative studies to highlight the contrasting effects of betaxolol (increased flow) and timolol (decreased flow) on retinal circulation.[8]
Scanning Laser Doppler Flowmetry (SLDF)
-
Objective: To create a two-dimensional map of blood flow in the retina and optic nerve head.
-
Methodology: SLDF combines laser Doppler technology with a scanning system to measure blood flow over a specific area of the fundus. It provides a quantitative assessment of blood flow, volume, and velocity in the microcirculation of the optic nerve head and peripapillary retina.
-
Application in Betaxolol Studies: While some studies using SLDF have not found significant changes in retinal blood flow after switching from timolol to betaxolol, this may be due to the patient population already being on beta-blocker therapy.
Signaling Pathways and Logical Relationships
The multifaceted effects of betaxolol on retinal blood flow can be attributed to its interaction with several signaling pathways.
Primary Mechanism: β1-Adrenergic Receptor Blockade and IOP Reduction
The primary and undisputed mechanism of betaxolol is the blockade of β1-adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production and consequently, a decrease in IOP. This IOP reduction improves ocular perfusion pressure, which can indirectly enhance retinal blood flow.
References
- 1. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betaxolol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effects of betaxolol and latanoprost on ocular blood flow and visual fields in patients with primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ channel-blocking activity of propranolol and betaxolol in isolated bovine retinal microartery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Invited review: Neuroprotective properties of certain beta-adrenoceptor antagonists used for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthase expression in the transient ischemic rat retina: neuroprotection of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of beta-blockers on ocular blood flow in patients with primary open angle glaucoma: a color Doppler imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of betaxolol on ocular blood flow and visual fields in patients with normotension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Research-Scale Formulation of Betaxolol Hydrochloride Ophthalmic Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, preparation, and characterization of a research-scale betaxolol hydrochloride ophthalmic solution. The following protocols are intended for investigational use and should be performed in a controlled laboratory environment by qualified personnel.
Formulation Overview
This compound is a cardioselective beta-1-adrenergic receptor antagonist used to lower intraocular pressure (IOP) in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] Its primary mechanism of action involves the reduction of aqueous humor production.[1][3] A typical research-scale formulation aims to replicate the key physicochemical properties of commercially available solutions, ensuring sterility, isotonicity, and a physiologically compatible pH.
Quantitative Composition
The following table outlines a standard 0.5% this compound ophthalmic solution formulation for research purposes.
| Component | Concentration (% w/v) | Concentration (mg/mL) | Function |
| This compound | 0.56% | 5.6 mg | Active Pharmaceutical Ingredient (equivalent to 0.5% or 5 mg/mL betaxolol base)[1][4][5] |
| Benzalkonium Chloride | 0.01% | 0.1 mg | Preservative[1][4][5] |
| Disodium Edetate (EDTA) | Varies (typically ~0.01%) | ~0.1 mg | Chelating Agent, Stabilizer[5][6] |
| Sodium Chloride | q.s. to isotonicity | q.s. | Tonicity-adjusting agent[1][4][5][6] |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 7.4 | q.s. | pH adjusting agents[4][5][6] |
| Purified Water | q.s. to 100% | q.s. to 1 mL | Vehicle[1][4][5][6] |
q.s. = quantum satis (as much as is sufficient)
Signaling Pathway and Experimental Workflow
Mechanism of Action of Betaxolol
Betaxolol, a selective beta-1 adrenergic antagonist, reduces intraocular pressure by decreasing the production of aqueous humor by the ciliary body.
Caption: Mechanism of action of Betaxolol in the ciliary epithelium.
Experimental Workflow for Formulation Development
The development and evaluation of a this compound ophthalmic solution follows a structured workflow from formulation to characterization.
Caption: Workflow for ophthalmic solution research and development.
Experimental Protocols
Protocol 1: Preparation of 100 mL this compound Ophthalmic Solution (0.5%)
Materials:
-
This compound (560 mg)
-
Benzalkonium Chloride (10 mg)
-
Disodium Edetate (10 mg)
-
Sodium Chloride (approx. 800-900 mg, to be adjusted for isotonicity)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
Purified, sterile water for injection
-
Sterile glassware (beakers, volumetric flasks)
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter
-
0.22 µm sterile syringe filter
-
Sterile ophthalmic dropper bottles
Procedure:
-
In a sterile beaker, dissolve approximately 80% of the final volume (80 mL) of purified water.
-
While stirring, add and dissolve the disodium edetate.
-
Add and dissolve the this compound.
-
Add and dissolve the benzalkonium chloride.
-
Add and dissolve the sodium chloride.
-
Check the pH of the solution. Adjust the pH to approximately 7.4 using 0.1 N HCl or 0.1 N NaOH as needed.[4]
-
Transfer the solution to a 100 mL sterile volumetric flask and add purified water to bring the volume to 100 mL.
-
Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile receiving vessel.[7][8]
-
Aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.
Protocol 2: Physicochemical Characterization
A. pH Measurement
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
Measure the pH of the this compound solution at room temperature.
B. Osmolality Measurement
-
Calibrate an osmometer according to the manufacturer's instructions, typically using standard NaCl solutions.
-
Measure the osmolality of the formulation.
-
Record the value. The target osmolality for an isotonic solution is approximately 280-320 mOsm/kg.
C. Drug Content Uniformity (Assay) This protocol outlines a spectrophotometric method for determining this compound concentration.[9]
-
Preparation of Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in purified water in a 25 mL volumetric flask. Further dilute 5 mL of this solution to 10 mL with water to get a final concentration of 500 µg/mL.[9]
-
Preparation of Sample Solution: Accurately measure a volume of the formulated ophthalmic solution equivalent to 5 mg of betaxolol and dilute it to 10 mL with distilled water.[9]
-
Calibration Curve: Prepare a series of dilutions from the standard solution to obtain concentrations ranging from 5-30 µg/mL.[9]
-
Analysis: For both standards and the sample, perform the following reaction:
-
Neutralize with sodium hydroxide and oxidize with sodium periodate to produce formaldehyde.
-
Treat the liberated formaldehyde with an acetyl acetone-ammonium acetate reagent. A yellow-colored product will form.[9]
-
-
Measure the absorbance of the resulting yellow solution at 405 nm using a UV-Vis spectrophotometer.[9]
-
Calculate the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
Protocol 3: Sterility Testing
Sterility is a critical requirement for ophthalmic preparations.[7][10] The preferred method for solutions containing heat-labile components is sterile filtration.[8][11] Post-filtration sterility testing should be conducted.
-
Method: Direct inoculation or membrane filtration method as per USP <71>.
-
Media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for fungi).
-
Procedure (Direct Inoculation):
-
Aseptically transfer a specified volume of the ophthalmic solution into the test media.
-
Incubate the media at appropriate temperatures (30-35°C for Fluid Thioglycollate and 20-25°C for Soybean-Casein Digest) for not less than 14 days.
-
-
Observation: Regularly inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates that the sample is sterile.
Safety and Handling
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
-
Preparation of the sterile solution should be performed in an aseptic environment, such as a laminar flow hood, to prevent microbial contamination.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For animal studies, all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]
References
- 1. This compound Ophthalmic Solution, 0.5% as base Sterile Rx Only [dailymed.nlm.nih.gov]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Betaxolol Hydrochloride Loaded Chitosan Nanoparticles for Ocular Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker used in the treatment of glaucoma and ocular hypertension. Conventional ophthalmic solutions of betaxolol often suffer from poor bioavailability due to rapid precorneal elimination and low corneal permeability. Chitosan nanoparticles have emerged as a promising drug delivery system to overcome these challenges. Their mucoadhesive properties prolong the residence time of the drug on the ocular surface, and their nanosize facilitates drug penetration into the cornea.[1][2][3] This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of this compound loaded chitosan nanoparticles for ocular delivery.
Data Presentation
Table 1: Physicochemical Characteristics of this compound Loaded Chitosan Nanoparticles
| Formulation Code | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| BN1 | 1:1 | 168 ± 4.2 | 0.28 ± 0.03 | 25.2 ± 0.8 | 68.12 ± 0.23 | 18.54 ± 1.1 | [1][4] |
| BN2 | 1:1.5 | 210 ± 5.1 | 0.31 ± 0.02 | 25.8 ± 0.6 | 71.34 ± 0.54 | 20.12 ± 1.4 | [1][4] |
| BN3 | 1:2 | 260 ± 6.5 | 0.25 ± 0.04 | 26.4 ± 0.4 | 74.52 ± 3.1 | 22.18 ± 1.6 | [1][4] |
| MMt-BH-HA/CS-ED NPs | - | ~750 | - | 21.28 ± 1.11 | 85.40 ± 0.20 | 15.92 ± 0.26 | [5] |
| BH-Mt/CS NPs | - | 460 ± 0.6 | ~0.2 | - | - | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes the preparation of chitosan nanoparticles using the ionic gelation method, which involves the interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of sodium tripolyphosphate (TPP).[3][6]
Materials:
-
Chitosan (low molecular weight, >75% deacetylated)
-
This compound
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid (glacial)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
Add 50 mg of this compound to the chitosan solution and stir until completely dissolved.
-
-
Preparation of TPP Solution:
-
Dissolve 50 mg of TPP in 50 mL of deionized water.
-
-
Nanoparticle Formation:
-
Place the chitosan-betaxolol solution on a magnetic stirrer and maintain a constant stirring speed of 700 rpm.
-
Add the TPP solution dropwise to the chitosan solution at a rate of approximately 1 mL/min.
-
Continue stirring for 1 hour at room temperature to allow for the formation and stabilization of the nanoparticles. The formation of an opalescent suspension indicates the formation of nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension step twice to remove any unreacted reagents.
-
-
Final Formulation:
-
Resuspend the final nanoparticle pellet in a suitable vehicle for ocular delivery (e.g., sterile phosphate-buffered saline, pH 7.4).
-
The nanoparticle suspension can be lyophilized for long-term storage.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro release of this compound from the chitosan nanoparticles in simulated tear fluid.[1] The dialysis bag method is commonly employed for this purpose.[7]
Materials:
-
This compound loaded chitosan nanoparticle suspension
-
Simulated Tear Fluid (STF): 0.67 g NaCl, 0.2 g NaHCO₃, 0.008 g CaCl₂·2H₂O in 100 mL deionized water, pH 7.4.
-
Dialysis membrane (e.g., molecular weight cut-off 12-14 kDa)
-
Magnetic stirrer with heating plate
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Dialysis Bag:
-
Cut a piece of dialysis membrane and soak it in deionized water for 30 minutes before use.
-
Securely tie one end of the dialysis bag.
-
-
Drug Release Setup:
-
Accurately measure a known amount of the nanoparticle suspension (e.g., 1 mL) and place it inside the dialysis bag.
-
Securely tie the other end of the bag.
-
Suspend the dialysis bag in a beaker containing a known volume of STF (e.g., 50 mL).
-
Place the beaker on a magnetic stirrer with the temperature maintained at 37 ± 0.5°C and a stirring speed of 100 rpm.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 2 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for the concentration of this compound using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Ocular Irritation Study - Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay
The HET-CAM assay is an in vitro alternative to the Draize rabbit eye test for assessing the ocular irritation potential of substances.[1][8]
Materials:
-
Fertilized hen's eggs (9-10 days of incubation)
-
Incubator (37.5 ± 0.5°C, 50-60% relative humidity)
-
Stereomicroscope
-
0.9% Sodium Chloride solution (negative control)
-
0.1 M Sodium Hydroxide solution (positive control)
-
This compound loaded chitosan nanoparticle suspension
Procedure:
-
Egg Preparation:
-
Incubate fertilized hen's eggs for 9 days.
-
On day 9, carefully open the eggshell at the air cell end to expose the inner shell membrane.
-
Moisten the inner shell membrane with 0.9% NaCl solution and carefully remove it to expose the chorioallantoic membrane (CAM).
-
-
Application of Test Substance:
-
Apply 0.3 mL of the nanoparticle suspension directly onto the CAM.
-
Use 0.9% NaCl as a negative control and 0.1 M NaOH as a positive control on separate eggs.
-
-
Observation and Scoring:
-
Observe the CAM under a stereomicroscope for 5 minutes for any signs of hemorrhage, lysis, or coagulation.
-
Record the time at which each of these reactions occurs.
-
Calculate the irritation score (IS) using the following formula: IS = (Time of hemorrhage in seconds / 300) x 5 + (Time of lysis in seconds / 300) x 7 + (Time of coagulation in seconds / 300) x 9
-
-
Classification:
-
Classify the irritation potential based on the IS:
-
0 - 0.9: Non-irritant
-
1 - 4.9: Slightly irritant
-
5 - 8.9: Moderately irritant
-
9: Severely irritant
-
-
Visualizations
Caption: Workflow for Nanoparticle Preparation.
Caption: In Vitro Drug Release Study Setup.
References
- 1. ecetoc.org [ecetoc.org]
- 2. mdpi.com [mdpi.com]
- 3. HET-CAM Test - Protheragen [protheragen.ai]
- 4. escholarship.org [escholarship.org]
- 5. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan Nanoparticles Prepared by Ionotropic Gelation: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Controlled-Release Betaxolol Hydrochloride Ocular Inserts
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the preparation and evaluation of controlled-release ocular inserts containing betaxolol hydrochloride. This compound is a cardioselective β1-adrenergic receptor antagonist used in the treatment of chronic open-angle glaucoma and ocular hypertension.[1][2] The development of controlled-release ocular inserts aims to overcome the poor bioavailability and therapeutic response associated with conventional eye drop administration by providing sustained drug delivery.[1][3][4]
Introduction
Conventional ophthalmic drug delivery systems, such as eye drops, often result in significant pre-corneal drug loss due to rapid tear turnover and drainage.[5] Controlled-release ocular inserts are polymeric drug delivery devices designed to reside in the conjunctival sac, releasing the drug at a predetermined rate over an extended period. This approach offers several advantages, including:
-
Increased Ocular Residence Time: Prolonged contact with the ocular surface enhances drug absorption.[1]
-
Sustained and Controlled Drug Release: Maintains a therapeutic level of the drug, reducing the frequency of administration and improving patient compliance.[3][4]
-
Reduced Systemic Side Effects: By localizing drug delivery, the potential for systemic absorption and associated side effects is minimized.
-
Accurate Dosing: Each insert contains a precise amount of the drug.[1]
This application note details the formulation of matrix-type ocular inserts using various biodegradable and non-biodegradable polymers, their preparation via the solvent casting technique, and a suite of in vitro and in vivo characterization methods.
Data Presentation: Formulation and Characterization of Betaxolol Ocular Inserts
The following tables summarize quantitative data from various studies on the formulation and characterization of this compound ocular inserts.
Table 1: Physicochemical Properties of Betaxolol Ocular Inserts Prepared with Different Polymers
| Formulation Code | Polymer(s) & Concentration | Thickness (mm) | Weight (mg) | Drug Content (%) | Swelling Index (%) | Reference |
| Gelatin-Based | ||||||
| GH8 | Gelatin 14% w/v (hardened) | 0.385 ± 0.028 | 20.83 ± 0.01 | 98.76 ± 0.01 | - | [1] |
| Chitosan-Based | ||||||
| C5 | Chitosan 3% w/v | 0.341 ± 0.029 | 18.53 ± 0.01 | 97.72 ± 0.01 | - | [1] |
| HPMC-Based | ||||||
| F15 | HPMC K4M 14% w/v | 0.33 | 14.20 | 90-100 | - | [2] |
| Ethyl Cellulose-Based | ||||||
| F21 | Ethyl Cellulose 18% w/v | 0.43 | 15.90 | 90-100 | - | [2] |
| PMMA/PEO-Based | ||||||
| F3 | PMMA/PEO | - | - | - | - | [6] |
| F7 | PMMA/PEO | - | - | - | - | [6] |
| F8 | PMMA/PEO | - | 9.09 ± 0.04 | 0.51 ± 0.007 mg | - | [3][6] |
Data presented as mean ± standard deviation where available.
Table 2: In Vitro Drug Release Characteristics of Betaxolol Ocular Inserts
| Formulation Code | Polymer System | Cumulative Release (%) | Release Duration (hours) | Release Kinetics | Release Mechanism | Reference |
| GH8 | Gelatin (hardened) | 98.76 | 12 | Zero-order | Non-Fickian diffusion | [1] |
| C5 | Chitosan | 97.72 | 12 | First-order | Fickian diffusion | [1] |
| F21 | Ethyl Cellulose | 91.10 | 14 | - | Diffusion controlled | [2] |
| F8 | PMMA/PEO | - | 24 | Non-Fickian diffusion | Anomalous transport | [3][4] |
| HPOB-4 | Bilosomes | 95.65 | 24 | - | - | [7] |
Experimental Protocols
This protocol describes a general method for preparing matrix-type ocular inserts. Specific polymer and solvent choices may vary based on the desired release profile and physicochemical properties.[1][2][6]
Materials:
-
This compound
-
Polymer (e.g., Gelatin, Chitosan, HPMC, Ethyl Cellulose, PMMA/PEO)
-
Plasticizer (e.g., Glycerin, Dibutyl Phthalate)
-
Solvent (e.g., Purified Water, 1% v/v Acetic Acid, Chloroform)
-
Petri dish or other suitable casting surface
-
Magnetic stirrer
-
Water bath
Procedure:
-
Polymer Solution Preparation:
-
Accurately weigh the required quantity of the polymer and plasticizer.
-
Dissolve the polymer and plasticizer in the appropriate solvent. For example, dissolve gelatin in purified water and chitosan in 1% v/v acetic acid.[1] For polymers like PMMA and PEO, chloroform can be used as a solvent.[6]
-
Gently heat the mixture on a water bath (e.g., at 60°C) with continuous stirring until the polymer is completely dissolved.[1]
-
-
Drug Incorporation:
-
Weigh the required amount of this compound. It is recommended to pass the drug through a fine sieve (e.g., #400) to ensure uniform particle size.[1]
-
Add the drug to the polymer solution and stir for an extended period (e.g., 6 hours at 40°C) on a magnetic stirrer to achieve a uniform dispersion.[1]
-
For some formulations, sonication for a brief period (e.g., 30 seconds) can help remove any entrapped air bubbles.[6]
-
-
Casting and Drying:
-
Pour the polymeric drug solution onto a clean, dry, and level casting surface, such as a Teflon-coated petri dish.[6]
-
Allow the solvent to evaporate at room temperature or in a controlled environment until a thin film is formed.
-
Carefully peel the film from the casting surface.
-
-
Cutting and Sterilization:
-
Cut the film into ocular inserts of the desired size and shape.
-
Sterilize the inserts using a suitable method, such as exposure to UV light.[8]
-
a) Thickness and Weight Variation: Measure the thickness of the inserts at different points using a micrometer. Weigh individual inserts using an electronic balance. These measurements are crucial for ensuring uniformity across the batch.[1][6]
b) Drug Content Uniformity:
-
Take a specified number of inserts from each batch.
-
Individually dissolve or crush each insert in a known volume of a suitable solvent (e.g., 5 ml of simulated tear fluid).[1]
-
Filter the resulting solution.
-
Dilute the filtrate appropriately and analyze the drug content spectrophotometrically at the drug's λmax (e.g., 233 nm for Betaxolol HCl).[1]
-
Calculate the drug content using a standard calibration curve.
c) Swelling Index:
-
Weigh the ocular insert (W1).
-
Place the insert in a vial containing simulated tear fluid.
-
After a specified time, remove the insert, blot away excess fluid, and weigh it again (W2).
-
Calculate the swelling index using the formula: Swelling Index (%) = [(W2 - W1) / W1] x 100.[1]
d) Surface pH: Place the insert in a petri dish and moisten with a small amount of distilled water (e.g., 0.1 ml). After a short period (e.g., 30 minutes), measure the pH of the surface using pH paper. The pH should be within the range acceptable for ocular use to avoid irritation.[6]
The vial method is a common technique for assessing the in vitro release of drugs from ocular inserts.[1]
Materials:
-
Ocular inserts
-
Simulated Tear Fluid (STF)
-
Vials (e.g., 10 ml capacity)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Simulated Tear Fluid (STF, pH 7.4). A typical composition includes NaCl, NaHCO₃, KCl, and CaCl₂ in deionized water.[5]
-
Place each ocular insert in a vial containing a known volume of pre-warmed STF (e.g., 5 ml at 37 ± 1°C).[1]
-
Place the vials in a shaking incubator or a constant temperature water bath to maintain physiological temperature and provide gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Analyze the withdrawn samples for drug concentration using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculate the cumulative percentage of drug released over time.
In vivo studies are essential to evaluate the efficacy of the formulated ocular inserts. A common model involves inducing glaucoma in rabbits.[4][6]
Procedure Outline:
-
Induction of Glaucoma: Induce elevated intraocular pressure (IOP) in rabbits using a method such as topical steroid administration (e.g., dexamethasone).[6]
-
Measurement of Basal IOP: Before treatment, measure the baseline IOP using a tonometer (e.g., Schiotz tonometer).[6]
-
Application of Ocular Insert: Place the medicated ocular insert into the lower cul-de-sac of the rabbit's eye.[6] Control groups may receive a placebo insert or conventional betaxolol eye drops.[6]
-
IOP Monitoring: Measure the IOP at regular intervals over a specified period (e.g., up to 26 hours).[6]
-
Data Analysis: Calculate the change in IOP from the baseline for each treatment group and compare the efficacy and duration of action of the ocular insert with the control formulations.
Visualizations
Betaxolol is a β1-adrenergic antagonist. In the eye, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor by the ciliary body.
Caption: Simplified signaling pathway of Betaxolol HCl in reducing aqueous humor production.
The following diagram illustrates the general workflow for the development and testing of controlled-release this compound ocular inserts.
Caption: General experimental workflow for betaxolol ocular insert development.
References
- 1. iosrphr.org [iosrphr.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Long acting betaxolol ocular inserts based on polymer composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long Acting Betaxolol Ocular Inserts based on Polymer Composite: Ingenta Connect [ingentaconnect.com]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Betaxolol Hydrochloride In Situ Hydrogel Design and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker used in the treatment of glaucoma. Conventional ophthalmic solutions often suffer from poor bioavailability due to rapid precorneal elimination and nasolacrimal drainage.[1][2][3][4] In situ hydrogels offer a promising alternative by undergoing a phase transition from a solution to a gel upon instillation into the eye, thereby increasing the residence time and improving the therapeutic efficacy of the drug.[1][3]
These application notes provide a comprehensive overview of the design, development, and evaluation of in situ hydrogels for the ophthalmic delivery of this compound. The protocols detailed below are based on established methodologies for temperature-sensitive and pH-sensitive hydrogel systems.
I. Formulation Design and Composition
The design of an effective in situ hydrogel involves the careful selection of polymers and excipients to achieve the desired physicochemical properties and drug release profile. Two primary types of in situ hydrogels for this compound have been investigated: temperature-sensitive and pH-sensitive.
Temperature-Sensitive In Situ Hydrogels
These formulations are liquid at room temperature and transform into a gel at physiological eye temperature. Poloxamers (Pluronics®) are commonly used thermosensitive polymers.[2] The addition of viscosity-enhancing agents like Hydroxypropyl Methylcellulose (HPMC) can further modulate the properties of the hydrogel.[2][4]
pH-Sensitive In Situ Hydrogels
These hydrogels undergo gelation in response to the change in pH from the formulation (typically acidic) to the physiological pH of the tear fluid (approximately 7.4). Carbopol® polymers are widely used pH-sensitive gelling agents.[3][5]
Representative Formulations
The following tables summarize quantitative data for representative temperature-sensitive and pH-sensitive this compound in situ hydrogel formulations.
Table 1: Composition of Temperature-Sensitive In Situ Hydrogels
| Ingredient | Formulation T1 | Formulation T2 | Formulation T3 |
| Betaxolol HCl (% w/v) | 0.25 | 0.25 | 0.25 |
| Poloxamer 407 (% w/v) | 15 | 18 | 20 |
| HPMC E 50 LV (% w/v) | 0.5 | 0.5 | 0.5 |
| Benzalkonium Chloride (% w/v) | 0.01 | 0.01 | 0.01 |
| Purified Water | q.s. to 100 mL | q.s. to 100 mL | q.s. to 100 mL |
Data compiled from multiple sources.[2]
Table 2: Composition of pH-Sensitive In Situ Hydrogels
| Ingredient | Formulation P1 | Formulation P2 | Formulation P3 |
| Betaxolol HCl (% w/v) | 0.5 | 0.5 | 0.5 |
| Carbopol 940 (% w/v) | 0.2 | 0.3 | 0.4 |
| HPMC (% w/v) | 0.5 | 0.5 | 0.5 |
| Benzalkonium Chloride (% w/v) | 0.02 | 0.02 | 0.02 |
| Purified Water | q.s. to 100 mL | q.s. to 100 mL | q.s. to 100 mL |
Data compiled from multiple sources.[5]
II. Experimental Protocols
Detailed methodologies for the preparation and evaluation of this compound in situ hydrogels are provided below.
Preparation of In Situ Hydrogels
2.1.1 Protocol for Temperature-Sensitive Hydrogel (Cold Method) [2]
-
Dissolve this compound and any isotonicity adjusting agents in distilled deionized water.
-
Cool the solution in a refrigerator.
-
Slowly add the required quantity of Poloxamer 407 to the cold solution with periodic stirring until completely dissolved. Maintain the temperature at 4°C.
-
If using a viscosity-enhancing agent like HPMC, dissolve it in hot water (80-90°C) separately, then cool. Add the drug and isotonicity agents to this solution. Finally, add the Poloxamer to the cold HPMC solution and stir until dissolved at 4°C.[2]
-
Add a preservative such as Benzalkonium chloride.
-
Adjust the final volume with cold, sterile distilled water.
-
Store the formulation in a refrigerator.
2.1.2 Protocol for pH-Sensitive Hydrogel [5]
-
Dissolve buffer salts in 75 mL of distilled water.
-
Add HPMC and allow it to hydrate.
-
Sprinkle Carbopol over the solution and allow it to hydrate overnight.
-
Stir the polymer solution with an overhead stirrer.
-
Dissolve this compound and Benzalkonium chloride in a small amount of water and add this to the polymer solution.
-
Make up the final volume to 100 mL with distilled water.
-
Filter the solution through a 0.2 mm filter paper.[5]
Characterization of In Situ Hydrogels
2.2.1 Protocol for Appearance and Clarity [5]
-
Visually inspect the prepared formulations against a black and white background.
-
Check for the presence of any particulate matter.
-
The formulation should be clear and free from suspended particles.
2.2.2 Protocol for pH Measurement [2]
-
Calibrate a digital pH meter using standard buffer solutions.
-
Measure the pH of the in situ hydrogel formulation at room temperature.
-
The pH of ophthalmic formulations should ideally be in the range of 6.5 to 7.2.[2]
2.2.3 Protocol for Gelling Capacity [6]
-
Prepare simulated tear fluid (STF) with a pH of 7.4. A common composition is 0.670 g sodium chloride, 0.200 g sodium bicarbonate, and 0.008 g calcium chloride dihydrate in 100 mL of distilled water.[2][7]
-
Place 2 mL of the freshly prepared STF in a test tube and equilibrate it to 37°C.[7]
-
Add one drop of the formulation to the test tube.
-
Visually assess the formation of a gel and note the time taken for gelation.
-
Observe the integrity of the formed gel over a period of time.
2.2.4 Protocol for Viscosity Measurement [5][8]
-
Use a Brookfield viscometer or a similar rheometer for viscosity measurements.
-
For temperature-sensitive gels, measure the viscosity at both room temperature (e.g., 25°C) and physiological temperature (e.g., 37°C).[8]
-
For pH-sensitive gels, measure the viscosity of the formulation as is, and after inducing gelation by adjusting the pH to 7.4 with a suitable buffer.
-
Measure the viscosity at various angular velocities (e.g., 10 to 100 rpm) to determine the rheological behavior of the hydrogel.[5] An ideal formulation should exhibit pseudoplastic (shear-thinning) behavior.
2.2.5 Protocol for Drug Content Uniformity [2][5]
-
Take a known volume (e.g., 5 mL) of the in situ hydrogel formulation.[5]
-
Dilute it with a suitable solvent (e.g., simulated tear fluid of pH 7.4) to a known concentration (e.g., 10 µg/mL).[5]
-
Measure the absorbance of the resulting solution using a UV-spectrophotometer at the λmax of this compound (approximately 224 nm).[5]
-
Calculate the drug content using a standard calibration curve.
2.2.6 Protocol for In Vitro Drug Release Study [5]
-
Use a Franz diffusion cell for the in vitro release study.
-
Soak a cellulose acetate membrane or a similar synthetic membrane in the receptor medium (simulated tear fluid, pH 7.4) overnight.[5]
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Place a known volume (e.g., 1 mL) of the in situ hydrogel formulation in the donor compartment.[5]
-
Fill the receptor compartment with a known volume (e.g., 16 mL) of simulated tear fluid (pH 7.4).[5]
-
Maintain the temperature of the receptor medium at 37°C ± 0.5°C and stir gently with a magnetic stirrer (e.g., 50 rpm).[5]
-
At predetermined time intervals, withdraw aliquots (e.g., 1 mL) from the receptor compartment and replace with an equal volume of fresh receptor medium to maintain sink conditions.[5]
-
Analyze the withdrawn samples for drug content using a UV-spectrophotometer at the appropriate wavelength.[5]
2.2.7 Protocol for Sterility Test [5]
-
Perform the sterility test according to the standards of the relevant pharmacopeia (e.g., Indian Pharmacopoeia).
-
Use fluid thioglycolate medium for the detection of anaerobic and aerobic bacteria, and soybean-casein digest medium for the detection of fungi.[5]
-
In a laminar air flow hood, pass the formulation through a 0.45 µm membrane filter.
-
Incubate the media at 30-35°C for fluid thioglycolate and 20-25°C for soybean-casein digest for a specified period (e.g., 7 days).[5]
-
Observe for any signs of microbial growth (turbidity). The absence of turbidity indicates that the formulation passes the sterility test.[5]
III. Diagrams
The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound in situ hydrogels.
Caption: Workflow for the preparation of temperature-sensitive and pH-sensitive in situ hydrogels.
Caption: Workflow for the characterization and evaluation of in situ hydrogels.
References
- 1. Preparation, pharmacokinetics and pharmacodynamics of ophthalmic thermosensitive in situ hydrogel of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. "Design and development of this compound in situ hydrogel" by Vinod S. Panchal, Jagadish K. Saboji et al. [impressions.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. impressions.manipal.edu [impressions.manipal.edu]
- 6. saspublishers.com [saspublishers.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Formulation and evaluation of an in situ gel-forming ophthalmic formulation of moxifloxacin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Betaxolol Hydrochloride in Bulk Drug by High-Performance Liquid Chromatography (HPLC)
Introduction
Betaxolol hydrochloride is a cardioselective beta-1-adrenergic receptor antagonist commonly used in the treatment of hypertension and glaucoma. Accurate and reliable quantification of this compound in bulk drug substance is crucial for ensuring its quality, safety, and efficacy. This document provides a detailed application note and protocol for the determination of this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method described herein is based on established and validated procedures, demonstrating specificity, linearity, accuracy, and precision.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Nucleosil C18, 4 µm (150 x 4.6 mm)[1][2] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate : Methanol (40:60, v/v), pH adjusted to 3.0 with orthophosphoric acid[1][2][3][4] |
| Flow Rate | 1.6 mL/min[1][2][3][4] |
| Detection Wavelength | 220 nm[1][3][4] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 20°C[3] |
| Autosampler Temperature | 4°C[3] |
| Run Time | Approximately 4 minutes[3] |
| Retention Time | Approximately 1.72 minutes[1][2][3] |
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4] A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 25 - 200 µg/mL[1][2][3][4] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 100.01% – 101.35%[1][2][3][4] |
| Precision (% RSD) | |
| System Precision | 0.41%[3] |
| Method Precision (Repeatability) | 0.53%[3] |
| Intermediate Precision (Reproducibility) | 0.31%[3] |
| Limit of Detection (LOD) | 1.30 µg/mL[5] |
| Limit of Quantification (LOQ) | 20 µg/mL[2] |
Experimental Protocol
This section details the step-by-step procedure for the quantification of this compound in a bulk drug sample.
Preparation of Solutions
1.1. Mobile Phase Preparation:
-
Prepare a 0.02 M solution of potassium dihydrogen phosphate in water.
-
Mix the potassium dihydrogen phosphate solution with methanol in a 40:60 (v/v) ratio.
-
Adjust the pH of the mixture to 3.0 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
1.2. Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add a small amount of deionized water and sonicate for 10 minutes to dissolve.[3]
-
Make up to the mark with deionized water and mix thoroughly.
1.3. Working Standard Solution Preparation (100 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
1.4. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 100 mg of the this compound bulk drug sample.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add a small amount of deionized water and sonicate for 10 minutes to dissolve.
-
Make up to the mark with deionized water and mix thoroughly.
-
Pipette 10 mL of this solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
Chromatographic Analysis
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Perform six replicate injections of the Working Standard Solution to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the Working Standard Solution and the Sample Solution in duplicate.
-
Record the peak areas of the this compound peak.
Calculation
Calculate the percentage assay of this compound in the bulk drug sample using the following formula:
Where:
-
Area_Sample = Average peak area of the Sample Solution
-
Area_Standard = Average peak area of the Working Standard Solution
-
Conc_Standard = Concentration of the Working Standard Solution (µg/mL)
-
Conc_Sample = Concentration of the Sample Solution (µg/mL)
Visual Workflow of the HPLC Method
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 1. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of Betaxolol Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of betaxolol hydrochloride in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1] Accurate and reliable quantification of betaxolol in plasma is crucial for pharmacokinetic and bioavailability studies. This LC-MS/MS method provides a highly selective and sensitive approach for the determination of betaxolol in a complex biological matrix like plasma.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) method is employed to isolate betaxolol from human plasma.
Materials:
-
Human plasma samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., Metoprolol-d7 or Propranolol-d7)
-
0.2 M Sodium Hydroxide
-
Ethyl acetate (or tert-butyl methyl ether)
-
Methanol
-
Water (LC-MS grade)
-
Microcentrifuge tubes (2.0 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike with 20 µL of the internal standard working solution.
-
Add 200 µL of 0.2 M sodium hydroxide to alkalinize the sample.
-
Add 1.5 mL of ethyl acetate to the tube.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
System: UHPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient can be optimized. A starting condition of 95% A, ramping to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating for 2 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: ~4500 V
-
Source Temperature: ~500°C
-
MRM Transitions:
-
Betaxolol: Precursor ion (Q1) m/z 308.2 -> Product ion (Q3) m/z 116.1 (Quantifier), other transitions can be used as qualifiers.
-
Internal Standard (e.g., Metoprolol-d7): Precursor ion (Q1) m/z 275.2 -> Product ion (Q3) m/z 138.2
-
-
Collision Energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for betaxolol in plasma, based on literature findings.[1][2]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] |
| Limit of Detection (LOD) | 0.1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 1.5 | < 10% | < 10% | ± 15% |
| Medium | 25 | < 10% | < 10% | ± 15% |
| High | 75 | < 10% | < 10% | ± 15% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Betaxolol | > 85% |
| Internal Standard | > 85% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of betaxolol in plasma.
Caption: Logical relationship of key validation parameters in an LC-MS/MS assay.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Betaxolol in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and specific method for the quantitative determination of betaxolol in biological matrices using gas chromatography-mass spectrometry (GC-MS). The protocol includes sample preparation by liquid-liquid extraction, derivatization to enhance volatility, and analysis by GC-MS. Method validation parameters are summarized, and a detailed experimental workflow is provided.
Introduction
Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2] Accurate and reliable quantification of betaxolol in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the determination of betaxolol, often requiring a derivatization step to improve its chromatographic behavior. This document provides a comprehensive protocol for the analysis of betaxolol by GC-MS.
Experimental
Materials and Reagents
-
Betaxolol hydrochloride standard
-
Internal Standard (IS): Deuterated betaxolol ([²H₅]betaxolol) is recommended[3]
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
n-Hexane (GC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Derivatizing agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][5][6]
-
Purified water (Milli-Q or equivalent)
-
Biological matrix (e.g., plasma, urine)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is suitable.
-
Autosampler
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal evaporator)
-
Vortex mixer
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for β-blocker extraction.[4]
-
Sample Aliquoting: To a 2 mL centrifuge tube, add 1 mL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., [²H₅]betaxolol).
-
Alkalinization: Add 250 µL of 2 M NaOH to the sample to deprotonate the betaxolol.[4] Vortex for 30 seconds.
-
Extraction: Add 1.5 mL of an organic solvent mixture (e.g., n-hexane:ethyl acetate, 1:1 v/v). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Back Extraction (optional, for cleanup): Add 1 mL of 0.2 M HCl to the collected organic phase, vortex for 1 minute, and centrifuge.[4] Aspirate and discard the upper organic layer. The analyte is now in the aqueous phase.
-
Re-extraction: Add 250 µL of 2 M NaOH to the aqueous phase, followed by 1.5 mL of the extraction solvent.[4] Vortex and centrifuge as before.
-
Evaporation: Transfer the final organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal evaporator.[4]
Derivatization
To improve the volatility and thermal stability of betaxolol for GC analysis, a silylation reaction is performed.
-
Reagent Addition: To the dry residue from the sample preparation step, add 50 µL of a derivatizing agent such as BSTFA with 1% TMCS or MSTFA.[4][5][6]
-
Reaction: Cap the tube tightly and heat at 60-70°C for 30 minutes.[6]
-
Cooling: Allow the sample to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS conditions. These may need to be optimized for the specific instrument and column used.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
For quantitative analysis, monitor the characteristic ions of the derivatized betaxolol and the internal standard. For the trimethylsilyl (TMS) derivative of betaxolol, a prominent fragment ion at m/z 72, corresponding to [CH₂NHCH(CH₃)₂]⁺, is often used for quantification due to its high intensity.[4][7] Other ions of the derivatized molecule can be used for confirmation.
Method Validation and Performance
The analytical method should be validated according to relevant guidelines (e.g., ICH, FDA). The following table summarizes typical performance characteristics for the determination of β-blockers, including betaxolol, by chromatographic methods.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [5][8][9] |
| Limit of Detection (LOD) | 10-20 pg/sample (with labeled IS) | [4][7] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | [8][9] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Accuracy/Recovery | 80 - 120% | [8][9] |
Diagrams
Caption: Experimental workflow for betaxolol determination.
Caption: Key parameters for analytical method validation.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the determination of betaxolol in biological matrices. Proper sample preparation, including liquid-liquid extraction and derivatization, is essential for achieving reliable and accurate results. The method can be validated to meet regulatory requirements and is suitable for a variety of research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effectiveness of Liquid-Phase Microextraction of Beta-Blockers from Aqueous Matrices for Their Analysis by Chromatographic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Models for Testing Anti-Glaucoma Efficacy of Betaxolol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo models to assess the anti-glaucoma efficacy of betaxolol hydrochloride. This compound is a selective β1-adrenergic receptor antagonist that lowers intraocular pressure (IOP) primarily by reducing the production of aqueous humor.[1][2] These protocols are designed to offer standardized methods for preclinical evaluation of betaxolol and similar compounds.
Overview of In Vivo Models for Glaucoma Research
A variety of animal models are available to study glaucoma, primarily focusing on the induction of ocular hypertension (OHT), a key risk factor for the disease.[3][4] Commonly used models involve elevating IOP by obstructing the aqueous humor outflow pathways.[3] Rodents (mice and rats) and rabbits are frequently used species for these studies due to their anatomical and physiological similarities to the human eye, as well as practical considerations such as size, cost, and ease of handling.[3][5]
Commonly Employed In Vivo Models:
-
Microbead-Induced Ocular Hypertension: This is a widely used model where sterile microbeads are injected into the anterior chamber of the eye.[3][5][6] These microbeads physically obstruct the trabecular meshwork, leading to a sustained elevation in IOP.[3][5] This model is applicable to both rodents and rabbits.[3][7]
-
Hypertonic Saline Injection: The injection of hypertonic saline into the episcleral veins can induce scarring and fibrosis, leading to reduced aqueous outflow and elevated IOP.
-
Laser-Induced Ocular Hypertension: Photocoagulation of the trabecular meshwork or episcleral veins using a laser can also effectively induce OHT.[3]
-
Genetically Modified Models: Several transgenic mouse strains that spontaneously develop glaucoma are also available, though induced models are more common for pharmacological screening.
Quantitative Data on this compound Efficacy
The following tables summarize quantitative data from preclinical in vivo studies evaluating the IOP-lowering effects of this compound.
Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in a Rabbit Model of Ocular Hypertension
| Treatment Group | Animal Model | Induction Method | Betaxolol HCl Concentration | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | Maximum IOP Reduction (%) | Duration of Effect | Reference |
| Betaxolol Nanoparticles | New Zealand White Rabbit | Compound Carbomer Injection | 0.5% | >22 | Not specified | 57.81 | 24 hours | [1][8] |
| Betaxolol Solution | New Zealand White Rabbit | Compound Carbomer Injection | 0.5% | >22 | Not specified | 35.27 | 4 hours | [1][8] |
| Betaxolol | New Zealand Albino Rabbit | Not specified | Not specified | Not specified | Not specified | Significant and long-lasting | Not specified | [9] |
Table 2: Comparative Efficacy of this compound Formulations
| Formulation | Animal Model | Key Finding | Reference |
| Highly Permeable Ocular Bilosomes (HPOBs) | Male Albino Rabbits | 2.2-fold enhancement in drug permeation compared to a marketed eye drop. | [8] |
| Multifunctional Nanoparticles | Rabbit | Enhanced drug bioavailability and prolonged precorneal retention time compared to solution. | [1] |
Experimental Protocols
Microbead-Induced Ocular Hypertension in Rabbits
This protocol describes a common method for inducing sustained ocular hypertension in rabbits.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Sterile polystyrene microbeads (15 µm diameter)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride (0.5%)
-
30-gauge needle
-
Hamilton syringe
Procedure:
-
Anesthetize the rabbit using an appropriate anesthetic protocol.
-
Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.
-
Under aseptic conditions, carefully insert a 30-gauge needle attached to a Hamilton syringe into the anterior chamber of the eye, avoiding the lens and iris.
-
Slowly inject a prepared suspension of sterile microbeads in PBS into the anterior chamber. A typical injection volume is 50 µL containing a specific concentration of microbeads (e.g., 5 x 10^6 beads/mL).[7]
-
Withdraw the needle carefully.
-
Apply a topical antibiotic to the eye to prevent infection.
-
Monitor the animal during recovery from anesthesia.
-
Measure IOP at baseline and regularly following the injection (e.g., daily for the first week, then 2-3 times per week) using a calibrated tonometer.[10][11] A significant and sustained elevation in IOP is expected within a few days to a week.[7]
Topical Administration of this compound
Materials:
-
This compound ophthalmic solution or experimental formulation
-
Calibrated micropipette
Procedure:
-
Gently restrain the conscious rabbit.
-
Instill a precise volume (e.g., 50 µL) of the this compound formulation into the lower conjunctival sac of the eye.
-
Carefully hold the eyelids closed for a few seconds to ensure distribution of the drop.
-
For control groups, administer the vehicle solution using the same procedure.
Measurement of Intraocular Pressure (IOP) in Conscious Rabbits
Tonometry in conscious animals is crucial for longitudinal studies.
Materials:
Procedure:
-
Gently restrain the rabbit, ensuring its head is stable.
-
Apply a drop of topical proparacaine hydrochloride to the cornea and wait for 30-60 seconds for it to take effect.
-
Calibrate the tonometer according to the manufacturer's instructions.
-
Gently hold the eyelids open.
-
Lightly touch the tip of the tonometer to the central cornea, perpendicular to its surface.
-
Obtain multiple readings (e.g., 3-5) and calculate the average to ensure accuracy.[12]
-
Repeat the measurement for the contralateral eye if required.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Betaxolol
Betaxolol is a selective β1-adrenergic receptor antagonist.[13][14] In the eye, these receptors are located on the ciliary epithelium. By blocking these receptors, betaxolol inhibits the production of cyclic AMP (cAMP), which in turn reduces the secretion of aqueous humor by the ciliary body, leading to a decrease in intraocular pressure.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the anti-glaucoma efficacy of a test compound like this compound in an in vivo model.
Caption: In vivo efficacy testing workflow.
Neuroprotective Effects of Betaxolol
Beyond its IOP-lowering effects, studies suggest that betaxolol may also possess neuroprotective properties.[13][15][16][17] This is thought to be mediated by its ability to reduce sodium and calcium influx through voltage-sensitive channels in retinal neurons, which can protect against ischemia-reperfusion injury and excitotoxicity.[15][16][18]
Key findings on neuroprotection:
-
Betaxolol has been shown to attenuate excitotoxicity-induced damage to retinal ganglion cells in animal models.[13]
-
It may protect retinal neurons from the detrimental effects of ischemia-reperfusion.[16]
-
The neuroprotective efficacy of betaxolol appears to be greater than that of some other beta-blockers like timolol and metipranolol, potentially due to its greater capacity to block sodium and calcium influx.[15][16]
Further in vivo studies focusing on retinal ganglion cell survival and optic nerve integrity are warranted to fully elucidate the neuroprotective potential of betaxolol in glaucoma.
References
- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular betaxolol. A review of its pharmacological properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice. [scholars.duke.edu]
- 5. psy.vanderbilt.edu [psy.vanderbilt.edu]
- 6. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. PlumX [plu.mx]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academicmed.org [academicmed.org]
- 18. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Betaxolol Hydrochloride on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Betaxolol hydrochloride is a cardioselective beta-1-adrenergic receptor blocker used topically to treat ocular hypertension and chronic open-angle glaucoma.[1][2][3][4] Its primary therapeutic effect is the reduction of elevated intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[5][6] Understanding the protocol for evaluating its efficacy is crucial for both preclinical and clinical research.
Betaxolol's mechanism of action involves the selective blockade of beta-1 adrenergic receptors in the ciliary epithelium of the eye.[7][8] This action inhibits the G-protein-coupled receptor cascade that activates adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP).[1][5] The subsequent reduction in cAMP levels results in decreased aqueous humor production by the ciliary body, which in turn lowers the intraocular pressure.[2][3][5][6] Unlike non-selective beta-blockers, betaxolol's selectivity for beta-1 receptors minimizes the risk of bronchospasm, a potential side effect associated with beta-2 receptor blockade.[1]
The onset of action for betaxolol ophthalmic solution is typically within 30 minutes of administration, with the maximum IOP-lowering effect observed at approximately 2 hours post-instillation.[1][2][9] A single dose can effectively reduce IOP for up to 12 hours.[2][9][10]
Data Presentation
Quantitative data from preclinical and clinical studies of this compound should be presented in a clear and standardized format to allow for effective comparison and interpretation.
Table 1: Pharmacokinetic and Efficacy Profile of this compound 0.5% Ophthalmic Solution
| Parameter | Value | Reference |
| Onset of Action | Within 30 minutes | [1][2][9] |
| Peak Effect | ~2 hours post-administration | [1][2][9] |
| Duration of IOP Reduction (single dose) | 12 hours | [2][9][10] |
| Mean IOP Reduction from Baseline | 20-30% | [2][3][11] |
| Stabilization of IOP-lowering Effect | Within a few weeks of consistent use | [1][12] |
Table 2: Sample Data from a Randomized Clinical Trial
| Treatment Group | N | Mean Baseline IOP (mmHg) | Mean IOP at 2 Hours Post-Dose (mmHg) | Mean Change from Baseline (mmHg) | Percentage IOP Reduction |
| Betaxolol 0.5% | 134 | 24.5 | 18.4 | -6.1 | ~25% |
| Placebo | 121 | 24.2 | 23.5 | -0.7 | ~3% |
| (Data are hypothetical and for illustrative purposes, based on typical findings)[13] |
Experimental Protocols
Protocol 1: Preclinical Evaluation in a Rabbit Model of Ocular Hypertension
Objective: To determine the efficacy and duration of action of a novel this compound formulation in reducing intraocular pressure in a normotensive or hypertensive rabbit model.
Materials:
-
Healthy, adult New Zealand White rabbits (2.5-3.5 kg).
-
This compound test formulation (e.g., 0.5% solution).
-
Vehicle control (the formulation without the active ingredient).
-
Saline solution (as a negative control).
-
Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer).
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
(Optional for hypertensive model) Materials for inducing ocular hypertension, such as a compound carbomer solution.[8]
Methodology:
-
Animal Acclimatization and Baseline Measurement:
-
House rabbits in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week before the experiment.[14][15]
-
Handle animals gently to minimize stress-induced IOP fluctuations.[14][16]
-
Measure baseline IOP in both eyes for 3-5 consecutive days at the same time each day to establish a stable baseline. To perform a measurement, apply one drop of topical anesthetic. After 30-60 seconds, obtain three valid readings with the tonometer and average them.
-
-
Induction of Ocular Hypertension (Optional):
-
Animal Grouping and Randomization:
-
Randomly assign animals to one of three treatment groups (n=6-10 rabbits per group):
-
Group 1: Saline Control
-
Group 2: Vehicle Control
-
Group 3: this compound Formulation
-
-
-
Drug Administration:
-
Gently restrain the rabbit.
-
Instill a single 50 µL drop of the assigned test article into the conjunctival sac of one eye, taking care not to touch the cornea with the dropper tip. The contralateral eye can serve as an internal control or receive a control substance.
-
-
IOP Measurement Schedule:
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each group at each time point.
-
Determine the change in IOP from baseline (ΔIOP) for each animal.
-
Calculate the percentage reduction in IOP from baseline.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the betaxolol-treated group with the control groups. A p-value < 0.05 is typically considered statistically significant.
-
Protocol 2: Phase 3 Clinical Trial for Efficacy and Safety Assessment
Objective: To evaluate the IOP-lowering efficacy and safety of this compound 0.5% ophthalmic solution compared to a placebo in patients with open-angle glaucoma or ocular hypertension over a 3-month period.
Study Design: A randomized, double-masked, placebo-controlled, parallel-group study.[13][17]
Inclusion Criteria:
-
Male or female patients, 18 years of age or older.
-
Diagnosis of open-angle glaucoma or ocular hypertension in one or both eyes.
-
IOP in the study eye(s) between 22 mmHg and 36 mmHg at baseline after an appropriate washout period for any previous IOP-lowering medications.[17]
-
Best-corrected visual acuity of 20/100 or better.
Exclusion Criteria:
-
History of hypersensitivity to beta-blockers.
-
Presence of severe reactive airway disease, asthma, sinus bradycardia, or greater than first-degree atrioventricular block.[10]
-
Corneal abnormalities that would prevent accurate IOP measurement.[17]
-
Previous intraocular surgery within the last 6-12 months.[17]
Treatment Regimen:
-
Test Group: One drop of this compound 0.5% ophthalmic solution in the affected eye(s) twice daily (e.g., 8 AM and 8 PM).[1][12]
-
Control Group: One drop of placebo in the affected eye(s) twice daily.
Study Procedures and Assessments:
-
Screening/Washout Visit: Confirm eligibility, obtain informed consent, and initiate a washout of any current glaucoma medications.
-
Baseline Visit (Day 0): Perform baseline assessments, including IOP measurements (e.g., at 9 AM, 11 AM, and 4 PM), best-corrected visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy. Randomize eligible patients.
-
Follow-up Visits (Week 2, Week 6, Month 3): Repeat all baseline assessments. Monitor patient compliance and record any adverse events.
Efficacy and Safety Endpoints:
-
Primary Efficacy Endpoint: The mean change in IOP from baseline at the Month 3 visit.
-
Secondary Efficacy Endpoints: Mean IOP at each time point during follow-up visits; proportion of patients achieving a ≥20% reduction in IOP.
-
Safety Endpoints: Incidence of adverse events (both ocular and systemic), changes in visual acuity, and findings from slit-lamp and ophthalmoscopic examinations.
Statistical Analysis:
-
An intent-to-treat analysis will be performed on all randomized patients who received at least one dose of the study medication.
-
Analysis of covariance (ANCOVA) will be used to compare the mean change in IOP between the treatment groups, with baseline IOP as a covariate.
Mandatory Visualizations
Caption: Signaling pathway of Betaxolol HCl in reducing aqueous humor production.
Caption: Experimental workflow for a preclinical IOP study in a rabbit model.
Caption: Logical flow of a randomized, placebo-controlled clinical trial.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Articles [globalrx.com]
- 4. Betoptic, Betoptic S (betaxolol ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. pushhealth.su [pushhealth.su]
- 8. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ophthalmic (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Betaxolol. A new beta-adrenergic blocking agent for treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Results of the betaxolol versus placebo treatment trial in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Evaluating Betaxolol Hydrochloride Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and glaucoma.[1][2][3] Beyond its therapeutic applications, understanding its potential cytotoxic effects is crucial for comprehensive toxicological profiling and identifying new therapeutic avenues, such as in oncology.[4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, enabling researchers to obtain reliable and reproducible data. The described assays are fundamental in drug development and toxicology studies.[5][6][7]
Key Cytotoxicity Assays
Several robust and well-established assays can be employed to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of cell death. Commonly used methods include the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and apoptosis assays to detect programmed cell death.[8]
MTT Assay: Assessment of Cell Viability via Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or PBS) and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay: Assessment of Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[13][14]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[13][14]
-
Incubation: Incubate the reaction mixture at room temperature for approximately 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.[12][13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Apoptosis Assays: Detection of Programmed Cell Death
Betaxolol has been shown to induce apoptosis in certain cell types.[4][15] Apoptosis can be detected through various methods, including flow cytometry to identify apoptotic markers. One such marker is Apo2.7, which is expressed on the mitochondrial membrane during early apoptosis.[15]
Experimental Protocol: Apoptosis Detection by Flow Cytometry (Apo2.7 Staining)
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with varying concentrations of this compound for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Wash the cells with PBS and then stain them with an Apo2.7-phycoerythrin (PE) conjugated antibody according to the manufacturer's protocol. This typically involves a 15-minute incubation on ice.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of Apo2.7 positive cells represents the apoptotic cell population.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated controls.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on NSCLC Cell Lines (MTT Assay)
| Cell Line | This compound EC₅₀ (µM) |
| A549 | 251.3 ± 14.6[4] |
| H1299 | 252.2 ± 7.6[4] |
Table 2: Pro-apoptotic Activity of Betaxolol on Human Trabecular Cells (Flow Cytometry with Apo2.7)
| Treatment (1/100 Dilution) | % Apoptotic Cells (Apo2.7 Positive) |
| Control | ~15.4%[15] |
| Betaxolol (unpreserved) | No significant increase[15] |
| Betaxolol (preserved with BAC) | ~24.9%[15] |
Note: The pro-apoptotic effect of the preserved formulation was primarily attributed to the preservative benzalkonium chloride (BAC).[15]
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound can be visualized as follows.
Caption: General experimental workflow for cytotoxicity assessment.
Putative Signaling Pathway
Betaxolol is a selective β1-adrenergic receptor antagonist.[1][2] While its primary mechanism involves blocking this receptor, downstream effects leading to cytotoxicity in specific contexts, such as cancer cells, may involve complex signaling cascades that are not fully elucidated. The diagram below illustrates a potential pathway based on the known pharmacology of beta-blockers and their observed effects on cell survival.
Caption: Putative signaling pathway of betaxolol-induced cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Betaxolol - Wikipedia [en.wikipedia.org]
- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. [Human trabecular cells and apoptosis: in vitro evaluation of the effect of betaxolol with or without preservative] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Betaxolol Hydrochloride in Retinal Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of betaxolol hydrochloride in preclinical studies of retinal ischemia-reperfusion (I/R) injury. The protocols are synthesized from established experimental models, and the data presented summarizes the neuroprotective effects of betaxolol observed in these studies.
Introduction
Retinal ischemia-reperfusion (I/R) injury is a common pathological process in various ocular diseases, including glaucoma and retinal artery occlusion, which can lead to irreversible vision loss. This compound, a selective beta-1 adrenergic antagonist, has demonstrated significant neuroprotective effects beyond its primary function of lowering intraocular pressure. It has been shown to mitigate retinal cell damage in animal models of I/R injury.[1][2][3] The proposed mechanisms for this protection include the blockage of sodium and calcium channels, reduction of glutamate-induced calcium influx, and upregulation of brain-derived neurotrophic factor (BDNF) mRNA.[4][5][6][7]
Data Presentation: Efficacy of Betaxolol in Retinal I/R Injury
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of betaxolol in rat models of retinal I/R injury.
Table 1: Effect of Betaxolol on Retinal Morphology and Cellular Markers
| Parameter | Ischemia/Reperfusion (I/R) Control | I/R + Betaxolol Treatment | Outcome | Reference |
| Inner Plexiform Layer Thickness | Marked decrease | Significantly attenuated reduction | Neuroprotection | [1][3] |
| Choline Acetyltransferase (ChAT) Immunoreactivity | Almost completely disappeared | Significantly attenuated reduction | Neuroprotection | [1][2][3][4] |
| Tyrosine Hydroxylase (TH) Immunoreactivity | Almost completely disappeared | Significantly attenuated reduction | Neuroprotection | [3] |
| Gamma-Aminobutyric Acid (GABA) Immunoreactivity | Remained for 28 days | Significantly attenuated reduction | Neuroprotection | [3] |
| Neuronal Nitric Oxide Synthase (nNOS) Positive Neurons | Increased | Decreased | Neuroprotection | [8][9] |
| Malondialdehyde (MDA) Content | Increased | Decreased | Reduction of Oxidative Stress | [8] |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | Enhancement of Antioxidant Defense | [8] |
Table 2: Effect of Betaxolol on Retinal Function (Electroretinography - ERG)
| Parameter | Ischemia/Reperfusion (I/R) Control | I/R + Betaxolol Treatment | Outcome | Reference |
| ERG b-wave Amplitude | Drastic reduction | Significant reversal of reduction/Prevention of reduction | Functional Protection | [2][4][8][10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of betaxolol in a rat model of retinal I/R injury.
Protocol 1: Induction of Retinal Ischemia-Reperfusion Injury
This protocol describes the high intraocular pressure (IOP) model to induce retinal ischemia.
Materials:
-
Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., intraperitoneal injection of a mixture of ketamine and xylazine)
-
Topical proparacaine hydrochloride (0.5%)
-
Cannulation needle (30-gauge)
-
Saline reservoir
-
Stereomicroscope
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.
-
Under a stereomicroscope, carefully insert a 30-gauge needle connected to a saline reservoir into the anterior chamber of the eye.
-
Induce ischemia by raising the saline reservoir to a height that increases the intraocular pressure to 110-120 mmHg for a duration of 45 to 60 minutes.[2][3][11] Successful induction of ischemia is confirmed by a whitening of the iris and retina.
-
After the ischemic period, remove the needle to allow for reperfusion of the retinal vessels.
-
Apply a topical antibiotic to the eye to prevent infection.
-
The contralateral eye can serve as a non-ischemic control.
Protocol 2: Administration of this compound
Betaxolol can be administered topically or systemically. Topical administration is more common in ophthalmic studies.
Materials:
Procedure (Topical Administration):
-
Pre-treatment and Post-treatment Regimen:
-
Administer one to two drops of betaxolol ophthalmic solution to the eye at specified time points before inducing ischemia (e.g., 10, 5, and 1 minute prior).[4]
-
Following the induction of reperfusion, apply one to two drops of the solution twice daily for the duration of the reperfusion period (e.g., 3, 7, or 28 days).[3][4]
-
-
Post-treatment Only Regimen:
-
Begin topical application of one to two drops of betaxolol ophthalmic solution immediately after the start of reperfusion.
-
Continue administration twice daily for the desired reperfusion period.[1]
-
-
Control Group: Administer the same volume of a control vehicle using the same regimen.
Protocol 3: Assessment of Retinal Neuroprotection
1. Morphometric Analysis of Retinal Layer Thickness:
-
At the end of the reperfusion period, euthanize the animals and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the tissue for paraffin or cryosectioning.
-
Stain retinal cross-sections with hematoxylin and eosin (H&E).
-
Capture images of the retina and use image analysis software to measure the thickness of the different retinal layers, particularly the inner plexiform layer.[1]
2. Immunohistochemistry:
-
Use retinal sections prepared as described above.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with primary antibodies against specific cellular markers (e.g., ChAT for cholinergic amacrine cells, TH for dopaminergic amacrine cells, GABA, or nNOS).[1][3][9]
-
Use an appropriate fluorescently labeled secondary antibody for visualization.
-
Counterstain with a nuclear stain like DAPI.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of immunoreactive cells or the intensity of the fluorescent signal.
3. Electroretinography (ERG):
-
At the end of the reperfusion period, anesthetize the animals.
-
Dilate the pupils with a mydriatic agent.
-
Place electrodes on the cornea, forehead (reference), and tail (ground).
-
In a dark-adapted state, present light flashes of varying intensity and record the retinal electrical responses.
-
Analyze the amplitude and implicit time of the a- and b-waves. A reduction in the b-wave amplitude is indicative of inner retinal dysfunction, which is characteristic of I/R injury.[2][4]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Betaxolol's neuroprotective signaling pathways in retinal I/R injury.
Caption: Workflow for studying betaxolol in retinal I/R injury.
References
- 1. Betaxolol attenuates retinal ischemia/reperfusion damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaxolol, a beta1-adrenoceptor antagonist, protects a transient ischemic injury of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topically applied betaxolol attenuates ischaemia-induced effects to the rat retina and stimulates BDNF mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. west china medical publishers [english.rrsurg.com]
- 9. Nitric oxide synthase expression in the transient ischemic rat retina: neuroprotection of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topically applied betaxolol attenuates NMDA-induced toxicity to ganglion cells and the effects of ischaemia to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Betaxolol Hydrochloride: A Key Tool for Investigating Beta-1 Adrenergic Receptor Function
Application Notes and Protocols for Researchers
Introduction
Betaxolol hydrochloride is a potent and selective antagonist of the beta-1 adrenergic receptor (β1-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its high affinity and selectivity for the β1-AR over the beta-2 adrenergic receptor (β2-AR) make it an invaluable tool for researchers in pharmacology, physiology, and drug development.[3][4] These application notes provide a comprehensive overview of betaxolol's utility as a research compound, including its binding characteristics and detailed protocols for its use in in vitro and in vivo experimental settings.
Data Presentation
The selectivity of betaxolol for the β1-AR is a key attribute for its use as a research tool. The following tables summarize the binding affinity (Ki) of betaxolol for human and bovine beta-adrenergic receptors, allowing for a clear comparison of its selectivity.
Table 1: Binding Affinity (Ki) of Betaxolol for Human Beta-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Human β1-AR | 3.4 | [3] |
| Human β2-AR | 65 | [3] |
| Selectivity Ratio (β2/β1) | 19.1 |
Table 2: Binding Affinity (Ki) of Betaxolol for Bovine Beta-Adrenergic Receptors
| Tissue (Receptor Predominance) | Ki (nM) | Reference |
| Heart (β1-AR) | 1.9 | [4] |
| Trachea (β2-AR) | 53.4 | [4] |
| Selectivity Ratio (β2/β1) | 28.1 |
Signaling Pathway
The β1-AR is primarily coupled to the stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6][7] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response. Betaxolol, as a competitive antagonist, binds to the β1-AR and prevents the binding of endogenous agonists like epinephrine and norepinephrine, thereby inhibiting this signaling cascade.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of betaxolol as a tool compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes how to determine the binding affinity (Ki) of betaxolol for β1-AR using a competitive radioligand binding assay with [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-adrenergic antagonist radioligand.[9][10]
Experimental Workflow
a. Membrane Preparation (from cells expressing β1-AR)
-
Culture cells expressing the human β1-AR to ~80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
b. Competitive Binding Assay
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [3H]-DHA (at a final concentration close to its Kd, e.g., 1-2 nM), and membrane preparation (20-50 µg protein).
-
Non-specific Binding: Assay buffer containing a high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM propranolol), [3H]-DHA, and membrane preparation.
-
Competitive Binding: Serial dilutions of betaxolol, [3H]-DHA, and membrane preparation.
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
c. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the betaxolol concentration.
-
Determine the IC50 value (the concentration of betaxolol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Antagonist Mode)
This protocol describes how to measure the ability of betaxolol to antagonize the agonist-induced production of cAMP in cells expressing the β1-AR. A common agonist used for this purpose is isoproterenol.[11]
Logical Relationship of Antagonist Action
a. Cell Preparation and Seeding
-
Culture cells expressing the human β1-AR in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate at an optimized density and allow them to adhere overnight.
b. Antagonist Assay Protocol (using a LANCE® Ultra cAMP Kit or similar HTRF assay)
-
Prepare a stock solution of this compound and create a serial dilution series in a suitable assay buffer.
-
Prepare a stock solution of isoproterenol in assay buffer. The final concentration used should be at its EC80 or EC90 (the concentration that produces 80% or 90% of its maximal effect), which should be predetermined in a separate agonist dose-response experiment.
-
Aspirate the culture medium from the cells and add the betaxolol dilutions to the wells.
-
Pre-incubate the cells with betaxolol for 15-30 minutes at room temperature.
-
Add the isoproterenol solution to all wells (except for the basal control wells) to stimulate cAMP production.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used (e.g., by adding the HTRF detection reagents).
-
Read the plate on an HTRF-compatible plate reader.
c. Data Analysis
-
Calculate the percentage of inhibition of the isoproterenol-stimulated cAMP response for each concentration of betaxolol.
-
Plot the percentage of inhibition against the logarithm of the betaxolol concentration.
-
Determine the IC50 value by non-linear regression analysis.
In Vivo Assessment of β1-Adrenergic Receptor Antagonism
This protocol provides a general framework for assessing the in vivo efficacy of betaxolol as a β1-AR antagonist in a rodent model. A common method is to measure the inhibition of isoproterenol-induced tachycardia.[12]
a. Animal Model and Acclimatization
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
For measurement of cardiovascular parameters, animals may be anesthetized or conscious with telemetric implants.
b. Experimental Procedure
-
Administer this compound or vehicle (e.g., saline) to the animals via an appropriate route (e.g., intraperitoneal, oral gavage, or intravenous). Dosing will depend on the specific research question and animal model.[13][14]
-
After a suitable pre-treatment time (to allow for drug absorption and distribution), administer a challenge dose of isoproterenol (a non-selective beta-adrenergic agonist) to induce an increase in heart rate.
-
Monitor heart rate continuously using an appropriate method (e.g., ECG, tail-cuff plethysmography, or telemetry).
-
Record the peak heart rate response to isoproterenol in both the vehicle- and betaxolol-treated groups.
c. Data Analysis
-
Calculate the percentage of inhibition of the isoproterenol-induced tachycardia by betaxolol at different doses.
-
Construct a dose-response curve to determine the ED50 (the dose of betaxolol that produces 50% of its maximal inhibitory effect).
Conclusion
This compound's high selectivity for the β1-adrenergic receptor makes it an indispensable pharmacological tool. The data and protocols presented here provide a solid foundation for researchers to effectively utilize betaxolol in their studies to dissect the role of β1-AR in various physiological and pathological processes. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Betaxolol - Wikipedia [en.wikipedia.org]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity of betaxolol, a beta 1-adrenoceptor-selective blocking agent, for beta-adrenoceptors in the bovine trachea and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-adrenergic receptor-G protein-adenylyl cyclase signal transduction in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. Method for assessing the activity of drugs at beta 1- and beta 2-adrenoceptors in the same animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The beta-1 adrenergic antagonist, betaxolol, improves working memory performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betaxolol, a selective β1-adrenergic receptor antagonist, diminishes anxiety-like behavior during early withdrawal from chronic cocaine administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sustained Release Betaxolol Hydrochloride Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of betaxolol hydrochloride-loaded nanoparticles designed for sustained ocular delivery. This nanotechnology-based approach aims to enhance the therapeutic efficacy of betaxolol in treating conditions like glaucoma by prolonging its residence time and providing controlled drug release at the site of action.
Introduction
This compound is a selective beta-1 adrenergic receptor antagonist used topically to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Conventional eye drop formulations are often limited by rapid precorneal elimination, leading to low bioavailability and the need for frequent administration. Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations by improving its corneal permeability and providing a sustained release profile.[3][4] This document outlines the formulation of these nanoparticles using the ionic gelation method and details the essential characterization techniques to ensure their quality and performance.
Mechanism of Action of this compound
In the eye, this compound lowers IOP by reducing the production of aqueous humor by the ciliary body.[3][4] This is achieved through the blockade of beta-1 adrenergic receptors in the ciliary epithelium. The activation of these receptors by endogenous catecholamines normally stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent aqueous humor secretion. By antagonizing these receptors, betaxolol inhibits this signaling cascade, resulting in decreased cAMP levels and a reduction in aqueous humor formation.[3][4][5]
Below is a diagram illustrating the signaling pathway of betaxolol's action.
Experimental Protocols
Formulation of this compound Nanoparticles by Ionic Gelation
The ionic gelation method is a simple and effective technique for preparing chitosan-based nanoparticles.[6] It involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[6]
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid (glacial)
-
Deionized Water
Protocol:
-
Preparation of Chitosan Solution:
-
Dissolve 10 mg of chitosan in 20 mL of a 0.2% (v/v) acetic acid solution.
-
Stir the solution at 900 rpm for 30 minutes using a magnetic stirrer to ensure complete dissolution.
-
Adjust the pH of the solution to 5.0.
-
-
Incorporation of this compound:
-
Add the desired amount of this compound to the chitosan solution.
-
Continue stirring for an additional 30 minutes to ensure uniform dispersion of the drug.
-
-
Preparation of TPP Solution:
-
Prepare a fresh solution of TPP in deionized water at a concentration of 1 mg/mL.
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
The formation of nanoparticles is indicated by the appearance of opalescence.
-
Continue stirring for 1 hour to allow for complete nanoparticle formation and stabilization.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove any unreacted reagents and free drug.
-
-
Storage:
-
The final nanoparticle suspension can be stored at 4°C for further characterization.
-
Below is a diagram illustrating the experimental workflow for nanoparticle formulation.
Characterization of Nanoparticles
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform the measurements in triplicate at room temperature.
Protocol:
-
Use the dynamic dialysis method to separate the free drug from the nanoparticles.
-
Place a known volume of the nanoparticle suspension in a pre-treated dialysis bag (MWCO 8,000–14,000 Da).
-
Immerse the dialysis bag in a beaker containing deionized water and stir for 2 hours.[1]
-
Measure the concentration of free this compound in the deionized water using a UV-Vis spectrophotometer at a wavelength of 273 nm.[1]
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
Protocol:
-
Prepare simulated tear fluid (STF, pH 7.4) composed of NaCl (0.680 g), NaHCO₃ (0.220 g), KCl (0.140 g), and CaCl₂ (0.008 g) in 100 mL of deionized water.[7]
-
Place a known amount of the this compound nanoparticle suspension into a dialysis bag (MWCO 8,000–14,000 Da).[7]
-
Immerse the dialysis bag in a beaker containing 100 mL of STF.[7]
-
Place the entire setup in an air-bath thermostatic oscillator at 34°C with a stirring speed of 120 rpm.[7]
-
At predetermined time intervals, withdraw 5 mL of the release medium and replace it with an equal volume of fresh STF to maintain sink conditions.[7]
-
Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released against time.
Data Presentation
The following tables summarize the physicochemical properties and in vitro release characteristics of different this compound nanoparticle formulations.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation Code | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| BN1 | 1:1 | 168 ± 5.2 | 0.21 ± 0.02 | +25.2 ± 1.5 | 68.12 ± 0.23 | 12.3 ± 0.5 |
| BN2 | 1:1.5 | 210 ± 6.8 | 0.25 ± 0.03 | +25.8 ± 1.8 | 71.35 ± 0.45 | 14.7 ± 0.8 |
| BN3 | 1:2 | 260 ± 8.1 | 0.29 ± 0.04 | +26.4 ± 2.1 | 74.52 ± 3.1 | 15.92 ± 0.26 |
| MMt-BH-HA/CS-ED NPs | - | 234.5 ± 10.2 | 0.23 ± 0.01 | +21.28 ± 1.11 | 85.40 ± 0.20 | 15.92 ± 0.26 |
Data compiled from multiple sources for illustrative purposes.[3][7]
Table 2: In Vitro Release Profile of this compound from Nanoparticles
| Time (hours) | Cumulative Release (%) - BN3 | Cumulative Release (%) - MMt-BH-HA/CS-ED NPs | Cumulative Release (%) - Betaxolol Solution |
| 0.5 | 25.4 ± 2.1 | 32.0 ± 1.5 | 51.0 ± 3.2 |
| 1 | 35.1 ± 4.3 | 45.6 ± 2.8 | 75.2 ± 4.1 |
| 2.5 | 48.7 ± 3.5 | 68.9 ± 3.1 | ~100 |
| 5 | 62.3 ± 4.8 | 82.23 ± 2.5 | - |
| 8 | 75.1 ± 5.2 | - | - |
| 12 | 88.9 ± 6.1 | - | - |
Data compiled from multiple sources for illustrative purposes.[3][7]
Conclusion
The formulation of this compound into nanoparticles using the ionic gelation method presents a viable approach for developing a sustained-release ocular drug delivery system. The resulting nanoparticles exhibit favorable physicochemical characteristics, including a suitable particle size for ocular administration, a positive zeta potential that can enhance corneal interaction, and high encapsulation efficiency. In vitro release studies demonstrate a sustained release profile compared to a conventional drug solution, which could translate to improved therapeutic outcomes in the management of glaucoma. Further in vivo studies are warranted to confirm the efficacy and safety of these formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 6. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Betaxolol Hydrochloride Ophthalmic Formulations
Welcome to the technical support center for the formulation of betaxolol hydrochloride ophthalmic solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound in an aqueous ophthalmic solution?
A1: this compound is susceptible to degradation primarily through hydrolysis and oxidation. Forced degradation studies have shown that the drug is labile under acidic, basic, and oxidative stress conditions.[1][2][3][4]
-
Acid and Base Hydrolysis: Exposure to acidic (e.g., H₂SO₄) and basic (e.g., NaOH) conditions can lead to the formation of specific degradation products.[1][2] The ether linkage in the betaxolol molecule can be a target for hydrolysis under extreme pH conditions.
-
Oxidation: Betaxolol is vulnerable to oxidative degradation, for instance, in the presence of hydrogen peroxide or metal ions.[1][2] The secondary amine and the aromatic ring are potential sites for oxidation.[5] Commercial formulations often include edetate disodium (EDTA), a chelating agent, to bind metal ions that can catalyze oxidative reactions.[6][7]
Q2: My this compound solution is showing a slight discoloration (yellowing) over time. What is the likely cause?
A2: Discoloration is often an indicator of oxidative degradation. The formation of oxidized impurities or degradation products can impart a yellow tint to the solution. This can be accelerated by exposure to light or the presence of trace metal ions. Ensure your formulation is protected from light and consider incorporating a chelating agent like edetate disodium to sequester metal ions.[6][8]
Q3: I am observing precipitation in my formulation after autoclaving or during storage. What are the potential causes?
A3: Precipitation can arise from several factors:
-
pH Shift: The pH of the formulation is critical for maintaining the solubility of this compound. A shift in pH outside the optimal range (typically around 6.5-7.6 for ophthalmic products) can cause the drug to precipitate.[4][9] Ensure your buffering system is robust enough to handle thermal stress from autoclaving.
-
Interaction with Excipients: Incompatibility between this compound and other formulation components, such as certain polymers or preservatives, could lead to the formation of insoluble complexes.
-
Interaction with Container/Closure: Leachables from the plastic container or rubber stopper, especially after autoclaving, can interact with the drug or alter the formulation's pH, leading to precipitation. It is crucial to perform compatibility studies with the chosen packaging materials.[10]
Q4: Which excipients are commonly used to improve the stability of this compound ophthalmic solutions?
A4: Standard commercial formulations typically include:
-
Buffering Agents: Hydrochloric acid and/or sodium hydroxide are used to adjust and maintain the pH in the optimal range for stability and comfort.[6][7]
-
Tonicity Agents: Sodium chloride is added to make the solution isotonic with tears, preventing ocular irritation.[6][7]
-
Preservatives: Benzalkonium chloride is a common preservative used to ensure sterility during multi-dose use.[6][7][11]
-
Chelating Agents: Edetate disodium (EDTA) is included to chelate divalent cations (e.g., metal ions) that can catalyze oxidative degradation of betaxolol.[6][7]
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Action |
| Decreased Potency / Assay Value | Chemical Degradation (Hydrolysis or Oxidation) | - Confirm pH is within the optimal stability range. - Incorporate a chelating agent like EDTA to prevent oxidation. - Protect the formulation from light by using opaque or amber containers. - Conduct forced degradation studies to identify the specific degradation pathway. |
| Appearance of Unknown Peaks in HPLC | Formation of Degradation Products | - Perform a forced degradation study (acid, base, peroxide, heat, light) to generate potential degradation products and confirm if the unknown peaks match.[1][2] - Use a stability-indicating HPLC method capable of separating the drug from all potential degradants.[12][13][14] |
| pH Shift During Stability Study | Inadequate Buffer Capacity or Interaction with Container | - Evaluate and optimize the buffer system (e.g., increase buffer concentration). - Investigate potential interactions with the container closure system.[10] Certain plastics or rubbers can leach acidic or basic compounds. |
| Precipitate Formation | Solubility Issues, pH Fluctuation, or Excipient Incompatibility | - Re-evaluate the solubility of this compound at the formulation's pH and storage temperature. - Screen for incompatibilities between the drug and other excipients. - Ensure the container closure system is not leaching substances that could cause precipitation. |
| Ocular Irritation Reported in Pre-clinical Tests | Non-optimal pH or Osmolality, Preservative Concentration | - Adjust the pH to be closer to the physiological pH of tears (~7.4).[15] - Ensure the formulation is isotonic (approx. 290 mOsmol/kg).[9] - Evaluate the concentration of the preservative (e.g., benzalkonium chloride), as it can cause irritation.[11] |
Data Presentation: Forced Degradation of this compound
The following table summarizes typical results from a forced degradation study, highlighting the conditions under which this compound degrades.
| Stress Condition | Reagent / Condition | Duration | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 5M H₂SO₄ at Room Temp | 24 hours | ~15-20% | 2 |
| Base Hydrolysis | 5N NaOH at Room Temp | 24 hours | ~10-15% | 1 |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | ~12-18% | 1 |
| Photolytic | Sunlight Exposure | 7 days | ~8-12% | Not specified |
Data compiled from representative stability-indicating method development studies.[1][2][3]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a common method for quantifying this compound and separating it from its degradation products.[1][12][13][14]
-
Chromatographic System:
-
Column: Nucleosil C18, 4 µm (150 × 4.6 mm) or equivalent.
-
Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate : Methanol (40:60, v/v). Adjust pH to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.6 mL/min.
-
Detector: UV at 220 nm.
-
Retention Time: Approximately 1.72 minutes for betaxolol HCl.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound working standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration solutions by diluting the stock solution to concentrations ranging from 25 to 200 µg/mL.[1]
-
-
Sample Preparation:
-
Dilute the ophthalmic formulation with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Protocol 2: Forced Degradation Study
This protocol is used to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation pathways.[1][2]
-
Acid Hydrolysis:
-
To 20 mg of this compound, add 4 mL of 5M H₂SO₄.
-
Store at room temperature for 24 hours.
-
Neutralize the solution with 5N NaOH and dilute with deionized water in a volumetric flask.
-
-
Base Hydrolysis:
-
To 20 mg of this compound, add 4 mL of 5N NaOH.
-
Store at room temperature for 24 hours.
-
Neutralize the solution with 5N H₂SO₄ and dilute with deionized water.
-
-
Oxidative Degradation:
-
To 20 mg of this compound, add 4 mL of 3% hydrogen peroxide.
-
Store at room temperature for 24 hours.
-
Dilute with deionized water.
-
-
Photostability:
-
Expose the drug substance or formulation to direct sunlight for 7 days.
-
Prepare a solution of the exposed sample for analysis.
-
-
Analysis:
-
Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) to assess the percentage of degradation and observe the formation of degradation peaks.
-
Visualizations
References
- 1. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ophthalmic Solution, 0.5% as base Sterile Rx Only [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Betoptic S (this compound Ophthalmic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. pharmtech.com [pharmtech.com]
- 11. medsinfo.com.au [medsinfo.com.au]
- 12. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. verification.fda.gov.ph [verification.fda.gov.ph]
Technical Support Center: Overcoming Poor Bioavailability of Betaxolol Hydrochloride in Ocular Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of betaxolol hydrochloride in ocular drug delivery.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor ocular bioavailability of this compound?
A1: The primary challenges in achieving adequate ocular bioavailability for this compound, a water-soluble antiglaucoma drug, stem from the eye's natural protective mechanisms.[1][2] These include:
-
Rapid Tear Turnover: Topical eye drops are quickly cleared from the ocular surface due to tearing and blinking reflexes.[3]
-
Nasolacrimal Drainage: A significant portion of the administered dose is lost through drainage into the nasal cavity.[1][4]
-
Corneal Barrier: The cornea acts as a significant barrier to drug penetration, limiting the amount of drug that reaches the anterior chamber.[1]
-
Drug Leakage: The high water solubility of this compound can lead to leakage from certain types of formulations.[1][3]
Conventional eye drops often result in less than 5% of the drug being delivered to the anterior chamber, necessitating frequent administration, which can lead to poor patient compliance.[1]
Q2: What are the most promising strategies to enhance the ocular bioavailability of this compound?
A2: Current research focuses on advanced drug delivery systems designed to prolong the residence time of the drug on the ocular surface and improve its penetration through the cornea. Key strategies include:
-
Nanoparticles: Formulations using mucoadhesive polymers like chitosan can prolong the retention time in the cornea.[1][3][4] These systems can also be designed for sustained release.
-
Bilosomes: These are highly permeable nanovesicles that have shown the potential to significantly enhance corneal permeability and prolong the intraocular pressure (IOP) lowering effects of betaxolol.[2][5][6]
-
In-situ Gels: These formulations are administered as a liquid and transition to a gel phase upon contact with the eye's physiological temperature. This increases viscosity and prolongs the contact time of the drug with the ocular surface.[7][8]
-
Ocular Inserts: These are solid dosage forms that are placed in the cul-de-sac of the eye and release the drug in a controlled manner over an extended period.[7]
Q3: How do nanoparticle-based systems improve betaxolol bioavailability?
A3: Nanoparticle systems, such as those made with chitosan and hyaluronic acid, improve bioavailability through several mechanisms:[1][3]
-
Mucoadhesion: Positively charged chitosan nanoparticles can interact with the negatively charged mucin layer of the tear film. This interaction slows down the clearance of the drug from the ocular surface.[3][9][4]
-
Sustained Release: Nanoparticles can be engineered to release the encapsulated drug in a controlled manner over time, maintaining a therapeutic concentration for a longer period.[1][3]
-
Enhanced Permeability: Cationic polymers like chitosan can transiently open the tight junctions between corneal epithelial cells, facilitating drug penetration.[1]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Problem: You are experiencing low encapsulation efficiency (<50%) when formulating this compound-loaded chitosan nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High water solubility of this compound leading to drug leakage during formulation. | Implement an ion cross-linking-solvent evaporation method. Complexing the cationic betaxolol with a nano-clay like montmorillonite before encapsulation can help achieve sustained release and reduce leakage.[1][3] | Increased encapsulation efficiency and a more sustained drug release profile. |
| Inadequate cross-linking of the nanoparticle matrix. | Optimize the concentration of the cross-linking agent (e.g., sodium tripolyphosphate). Ensure proper pH control during the cross-linking process to facilitate efficient reaction. | Improved nanoparticle stability and drug retention. |
| Suboptimal polymer concentration. | Vary the concentration of chitosan. A higher polymer concentration may lead to a denser matrix and better drug entrapment, but could also increase particle size. | Finding a balance between high encapsulation efficiency and desired particle size. |
Issue 2: Rapid In Vitro Drug Release from the Formulation
Problem: Your novel formulation shows an initial burst release of over 50% of the encapsulated this compound within the first hour.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug adsorbed to the surface of the nanoparticles/bilosomes. | Modify the formulation process to include a washing step after nanoparticle/bilosome formation to remove surface-adsorbed drug. | A reduction in the initial burst release and a more controlled release profile. |
| Poor integrity of the delivery system. | For bilosomes, optimize the lipid composition, including the ratio of soybean phosphatidylcholine and cholesterol, and the type and concentration of surfactants and bile salts.[2][5] For nanoparticles, consider adding a coating, such as an Eudragit derivative, to enhance sustained release.[3] | A more sustained and biphasic release profile, with a lower initial burst. |
| Inappropriate in vitro release study setup. | Ensure the release medium mimics physiological tear fluid and that the dialysis membrane used has an appropriate molecular weight cut-off to allow diffusion of the free drug but not the delivery system. | A more accurate representation of the in vivo release profile. |
Issue 3: Inconsistent or Low In Vivo Efficacy (IOP Reduction)
Problem: Your this compound formulation shows promising in vitro results but fails to produce a significant or sustained reduction in intraocular pressure (IOP) in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient precorneal retention time. | Increase the mucoadhesive properties of your formulation. For nanoparticle systems, this can be achieved by using polymers like chitosan.[4] For in-situ gels, optimizing the polymer concentration (e.g., Poloxamer 407) can increase viscosity at eye temperature.[8] | Longer retention on the ocular surface, leading to increased drug absorption and a more pronounced and sustained IOP-lowering effect. |
| Poor corneal permeability of the formulation. | For bilosomes, incorporate "edge activators" like Cremophor EL to increase the deformability of the vesicles, which can enhance penetration through the cornea.[6] For nanoparticles, ensure a positive zeta potential to facilitate interaction with the negatively charged corneal surface. | Improved drug permeation into the anterior chamber and greater efficacy. |
| Toxicity of the formulation components. | Conduct histopathological examinations of the cornea after administration to check for any signs of irritation or damage.[2][5] Use biocompatible and biodegradable materials in your formulation. | A safe and effective formulation that does not compromise the integrity of the ocular tissues. |
Data Presentation: Comparison of Formulation Strategies
Table 1: Physicochemical Properties of Different this compound Formulations
| Formulation Type | Key Components | Vesicle/Particle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | Montmorillonite, Hyaluronic Acid, Chitosan, Eudragit | ~200-300 | High (not specified) | Positive | [1][3] |
| Highly Permeable Ocular Bilosomes (HPOB-4) | Soybean Phosphatidylcholine, Cholesterol, Span 60, Cremophor EL | 119.2 ± 1.86 | 76.46 ± 2.25 | -30.7 ± 0.72 | [2][5] |
Table 2: In Vitro and In Vivo Performance of Enhanced this compound Formulations
| Formulation Type | In Vitro Release (at 24h) | Fold Increase in Permeation (vs. Marketed Eye Drop) | Maximum IOP Reduction (%) | Duration of IOP Reduction (h) | Reference |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | Sustained release profile | Not specified | Significantly better than BH solution | Longer than BH solution | [3] |
| Highly Permeable Ocular Bilosomes (HPOB-4) | ~95.65% | 2.2 | 57.81 | 24 | [2][5] |
| Marketed Eye Drop (Epitaxol®) | Rapid release | 1 | 35.27 | 4 | [2][5] |
Experimental Protocols
Protocol 1: Preparation of Multifunctional Nanoparticles (Ion Cross-linking-Solvent Evaporation Method)
Based on the methodology described for MMt-BH-HA/CS-ED NPs.[3][10]
-
Preparation of Betaxolol-Montmorillonite Complex:
-
Disperse montmorillonite (MMt) in deionized water.
-
Add an aqueous solution of this compound (BH) to the MMt suspension and stir to allow for cation exchange and complex formation.
-
-
Formation of the Nanoparticle Core:
-
Prepare a chitosan (CS) solution in acetic acid.
-
Prepare a hyaluronic acid (HA) solution in deionized water.
-
Add the BH-MMt complex to the HA solution.
-
Add this mixture dropwise to the CS solution under constant stirring to form the core nanoparticles through ionic cross-linking.
-
-
Coating the Nanoparticles:
-
Prepare a solution of Eudragit (ED) in ethanol.
-
Add the core nanoparticle suspension to the ED solution under stirring.
-
Allow the solvent to evaporate, leading to the deposition of the ED coating on the nanoparticle surface.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the pellet with deionized water to remove unreacted reagents and unincorporated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
-
Protocol 2: Preparation of Highly Permeable Ocular Bilosomes (Modified Ethanol Injection Method)
Based on the methodology described for HPOB-4.[2][5]
-
Preparation of the Lipid Phase:
-
Dissolve soybean phosphatidylcholine, cholesterol, Span 60, and this compound in ethanol.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Cremophor EL and the selected bile salt in deionized water.
-
-
Formation of Bilosomes:
-
Inject the lipid phase into the aqueous phase under constant stirring at a controlled temperature.
-
The spontaneous formation of bilosomes will occur.
-
-
Sonication and Purification:
-
Sonicate the bilosome suspension to reduce the vesicle size and improve homogeneity.
-
Purify the formulation by dialysis against deionized water to remove the organic solvent and un-encapsulated drug.
-
-
Characterization:
-
Determine the vesicle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Calculate the entrapment efficiency by separating the un-encapsulated drug from the bilosomes via centrifugation and quantifying the drug in the supernatant.
-
Visualizations
Caption: Workflow for the preparation of multifunctional this compound nanoparticles.
Caption: Mechanism of action of betaxolol in reducing intraocular pressure.[1][11]
References
- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. dovepress.com [dovepress.com]
- 4. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction – ScienceOpen [scienceopen.com]
- 10. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Analysis of Betaxolol Hydrochloride Degradation Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of betaxolol hydrochloride degradation products by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to degrade? A1: this compound is known to be labile and susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.[1][2][3][4] Studies have demonstrated that it decomposes when exposed to acids (like H₂SO₄), bases (like NaOH), and oxidizing agents.[2][3][5]
Q2: What are the common degradation pathways for betaxolol? A2: The primary degradation pathways involve hydrolysis and oxidation.
-
Acid Hydrolysis: Cleavage of the ether linkage is a potential pathway. One study identified the degradation product as ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[6][7]
-
Alkaline Hydrolysis: Betaxolol can be completely decomposed under strong alkaline conditions, resulting in multiple degradation products.[5]
-
Oxidation: Oxidation can lead to the formation of ketone or aldehyde products and may involve the formation of quinone-like radicals followed by cleavage of the side chain.[8]
Q3: What are the expected mass-to-charge (m/z) ratios for betaxolol and its major degradation products? A3: Betaxolol has a molecular mass that gives a protonated molecule [M+H]⁺ at approximately m/z 308. While specific m/z values for all degradation products are not consistently reported across all literature, one oxidative degradation product has been identified with an m/z of 238.0.[8] The primary approach for identification relies on comparing the fragmentation patterns of the parent drug with those of the peaks observed under stress conditions.[2][3][9]
Q4: What are typical starting parameters for an LC-MS/MS method for betaxolol analysis? A4: A common starting point is a reversed-phase method.
-
Mobile Phase: A mixture of a phosphate buffer and methanol or acetonitrile is effective. A common composition is 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0.[1][10][11] The pH of the aqueous phase is a critical parameter for achieving good separation.[4][5]
-
Ionization: Positive mode electrospray ionization (ESI+) is typically used for beta-blockers as it readily forms protonated molecules [M+H]⁺.[2][12]
-
Detection: UV detection is often set around 220 nm.[1][2][10] For MS, a scan range of m/z 50-800 is generally sufficient to cover the parent drug and its likely degradation products.[4][5]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions with column silanols. | 1. Adjust the pH of the mobile phase. For betaxolol, a pH of 6.5 has been shown to provide good separation.[4][5] 2. Flush the column with a strong solvent or replace it if necessary. 3. Add a competing amine (e.g., 0.1% diethylamine) to the mobile phase to reduce tailing.[1] |
| Low MS Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature). 2. Inefficient mobile phase composition for ESI. 3. Suppression of ionization by matrix components or mobile phase additives. | 1. Optimize source parameters by infusing a standard solution of betaxolol. 2. Ensure the mobile phase is compatible with ESI. Volatile buffers (e.g., ammonium formate) are preferred over non-volatile ones like potassium phosphate for MS detection. 3. Check for ion suppression. If suspected, improve sample cleanup or adjust chromatography to separate the analyte from interfering components. |
| Poor Separation of Degradation Products from Parent Drug | 1. Mobile phase composition is not optimal. 2. Gradient elution profile is too steep. 3. Incorrect column chemistry. | 1. Systematically vary the organic solvent-to-buffer ratio. 2. If using a gradient, make it shallower to increase resolution between closely eluting peaks. An isocratic method may also be suitable.[1][10][11] 3. Test different C18 columns or consider a different stationary phase (e.g., phenyl-hexyl). |
| Inconsistent Retention Times | 1. Fluctuation in pump pressure or flow rate. 2. Poorly mixed or degassing mobile phase. 3. Temperature fluctuations in the column oven. | 1. Check the LC system for leaks and ensure the pump is properly primed. 2. Sonicate or use an online degasser for the mobile phase. Ensure mobile phase components are fully miscible. 3. Use a column oven to maintain a stable temperature. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent & Conditions | Observation | Reference(s) |
| Acid Hydrolysis | 5M H₂SO₄, Room Temperature, 24h | Partial degradation, appearance of new peaks. | [10][13] |
| Alkaline Hydrolysis | 5N NaOH, Room Temperature, 24h | Complete degradation, generation of three distinct degradation products. | [5] |
| Oxidative | Not specified | Betaxolol is labile and decomposes. | [2][3][4] |
Table 2: LC-MS/MS Method Parameters and Quantitative Data
| Parameter | Value / Description | Reference(s) |
| LC Column | Nucleosil C18, 4 µm (150 x 4.6 mm) | [1][10][11][13] |
| Mobile Phase | 0.02 M KH₂PO₄ : Methanol (40:60, v/v), pH 3.0 | [1][10][11] |
| Flow Rate | 1.6 mL/min | [1][10][11] |
| Detection (UV) | 220 nm | [1][10][11] |
| Betaxolol RT | ~1.72 min | [1][10][11] |
| Betaxolol LOD | 5.46 µg/mL | [2][3][14] |
| Betaxolol LOQ | 16.54 µg/mL | [2][3][14] |
| Degradant P6 LOD | 2.15 µg/mL | [2][3][4][14] |
| Degradant P6 LOQ | 6.53 µg/mL | [2][3][4][14] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the procedure for subjecting this compound to stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To a 20 mL volumetric flask, add a known amount of this compound (e.g., 20 mg).[10]
-
Add 4 mL of 5M H₂SO₄.[10]
-
Store the flask at room temperature for 24 hours.[10]
-
After incubation, carefully neutralize the solution with 5N NaOH.[10]
-
Dilute to the final volume with deionized water and mix thoroughly.[10]
3. Base Hydrolysis:
-
To a 20 mL volumetric flask, add a known amount of this compound (e.g., 20 mg).[11]
-
Add 4 mL of 5N NaOH.[11]
-
Store the flask at room temperature for 24 hours.[11]
-
After incubation, carefully neutralize the solution with 5N HCl.[11]
-
Dilute to the final volume with deionized water and mix thoroughly.[11]
4. Oxidative Degradation:
-
Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Store the solution at room temperature or under gentle heat, monitoring for degradation over time (e.g., 24 hours).
-
Analyze the sample directly or after appropriate dilution.
5. Control Sample:
-
Prepare a control sample by dissolving this compound in the same solvent used for the stress conditions but without the stressor agent. Keep it under normal storage conditions.
Protocol 2: General Purpose LC-MS/MS Analysis
This protocol provides a starting point for the analysis of betaxolol and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 4 µm).[1][10]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with o-phosphoric acid.[1][10]
-
Elution Mode: Isocratic with 40% Mobile Phase A and 60% Mobile Phase B.[1][10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Full Scan (e.g., m/z 50-800) to detect all potential products.
-
Product Ion Scan (MS/MS): Select the precursor ion for betaxolol ([M+H]⁺ ≈ m/z 308) and significant unknown peaks from the full scan to obtain fragmentation patterns for structural elucidation.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Nebulizer Gas (N₂): Optimize for best signal.
-
Drying Gas (N₂): Set flow and temperature (e.g., 10 L/min, 300 °C).
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified degradation pathways of Betaxolol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS/MS analysis of betaxolol hydrochloride
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of betaxolol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This interference can lead to either a decreased (ion suppression) or increased (ion enhancement) signal response of the target analyte, such as betaxolol. Ultimately, the matrix effect can significantly compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.
Q2: What are the common causes of matrix effects when analyzing betaxolol in biological samples?
Matrix effects in biological samples like plasma, blood, or urine are typically caused by endogenous components that co-elute with betaxolol. Key culprits include:
-
Phospholipids: Major components of cell membranes that are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Proteins: Can alter the physical properties of the ESI droplets, affecting desolvation and ionization.
-
Exogenous Compounds: Substances introduced during sample collection or processing, such as anticoagulants (e.g., heparin, EDTA) or dosing vehicles, can also interfere.
-
Metabolites: Betaxolol metabolites or metabolites of co-administered drugs may also co-elute and cause interference.
Q3: How can I qualitatively assess if my betaxolol assay is suffering from matrix effects?
A widely used qualitative method is the post-column infusion experiment. This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. The process involves infusing a standard solution of betaxolol at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the column. Any fluctuation (a dip for suppression or a rise for enhancement) in the constant betaxolol signal baseline indicates the retention times at which matrix components are eluting and causing interference.
Q4: How do I quantitatively measure the matrix effect for my betaxolol assay?
The "golden standard" for quantitative assessment is the post-extraction spiking method . This approach allows for the calculation of a Matrix Factor (MF), which quantifies the extent of the matrix effect. The method involves comparing the peak response of betaxolol in two different sets of samples:
-
Set A: Betaxolol spiked into a neat (clean) solvent.
-
Set B: A blank biological matrix is extracted first, and then the extract is spiked with betaxolol at the same concentration as Set A.
The responses from these two sets are then used to calculate the Matrix Factor.
Q5: What is a Matrix Factor (MF) and how is it interpreted?
The Matrix Factor (MF) is a quantitative measure of the matrix effect, calculated as the ratio of the analyte's peak response in the presence of the matrix to its response in a neat solution.
Matrix Factor (MF) = (Peak Response of Analyte in Post-Spiked Matrix) / (Peak Response of Analyte in Neat Solution)
The results are interpreted as shown in the table below.
| Matrix Factor (MF) Value | Interpretation | Impact on Analyte Signal |
| MF = 1 | No matrix effect | Signal is unaffected. |
| MF < 1 | Ion Suppression | Signal is decreased. |
| MF > 1 | Ion Enhancement | Signal is increased. |
Troubleshooting Guide: Minimizing Matrix Effects
Issue: Significant Ion Suppression or Enhancement is Observed for Betaxolol
When quantitative assessment reveals a significant matrix effect, several strategies can be employed to mitigate it.
Solution 1: Optimize Sample Preparation Improving the sample cleanup procedure is one of the most effective ways to remove interfering matrix components before they enter the LC-MS/MS system.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Suitability for Betaxolol |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. The supernatant is analyzed. | Fast, simple, inexpensive, and suitable for high-throughput automation. | Provides the "dirtiest" extract, high risk of significant matrix effects (especially from phospholipids), and may cause column clogging. | Viable for initial screening but may require further optimization or a cleaner technique for regulated bioanalysis due to high matrix effect risk. |
| Liquid-Liquid Extraction (LLE) | Betaxolol is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility. | More selective than PPT, providing a cleaner extract. Can be optimized by adjusting pH. | Can be labor-intensive, time-consuming, and uses larger volumes of organic solvents. Emulsion formation can be an issue. | Good. LLE has been successfully used for betaxolol extraction. Adjusting the sample pH to >9 will ensure betaxolol (a basic compound) is uncharged and partitions effectively into the organic phase. |
| Solid-Phase Extraction (SPE) | Betaxolol is selectively adsorbed onto a solid sorbent from the sample, interferences are washed away, and the analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts with the least matrix interference. Highly selective and reproducible. Can concentrate the analyte. | More complex method development, can be more time-consuming and costly than PPT or LLE. | Excellent. SPE is the preferred method when high cleanliness and sensitivity are required, effectively removing phospholipids and other major interferences. |
Solution 2: Modify Chromatographic Conditions If sample preparation is optimized but matrix effects persist, modifying the LC method can help by separating betaxolol from the interfering components.
-
Adjust the Gradient: Extend the gradient duration or use a shallower gradient to increase the separation between betaxolol and co-eluting matrix components.
-
Change the Mobile Phase: Modify the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase to alter selectivity. Studies on betaxolol have shown that mobile phase pH influences peak shape and retention.
-
Use a Different Column: Switch to a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size (UHPLC) to improve peak resolution.
Solution 3: Dilute the Sample In cases where the analytical method has sufficient sensitivity, a simple dilution of the sample (e.g., 5-fold or 10-fold) with the mobile phase can effectively reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.
Issue: Poor Reproducibility and Accuracy in Quantitative Results
Even with a clean sample and optimized chromatography, subtle matrix variations between samples can affect reproducibility.
Solution: Implement a Suitable Internal Standard (IS) An internal standard is crucial to compensate for matrix effects and other variations during sample processing and analysis.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS (e.g., betaxolol-d7) is chemically identical to betaxolol but has a different mass. It will co-elute and experience the exact same ionization suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively normalized, leading to highly accurate and precise quantification.
-
Analog Internal Standard: If a SIL-IS is unavailable, a structural analog (another beta-blocker not present in the sample) can be used. However, its elution and ionization behavior may not perfectly mimic that of betaxolol, making it a less ideal but still viable option for correction.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Set A (Neat Solution):
-
In a clean tube, add a known amount of betaxolol stock solution to a reconstitution solvent (e.g., 50:50 methanol:water).
-
Prepare this at low, medium, and high concentrations relevant to your assay's calibration range.
-
-
Prepare Set B (Post-Spiked Matrix):
-
Take six different lots of the blank biological matrix (e.g., human plasma).
-
Process these blank samples using your finalized extraction procedure (e.g., LLE or SPE).
-
After the final evaporation step, spike the dried extracts with the same amounts of betaxolol stock solution as in Step 1, using the same reconstitution solvent.
-
-
Analysis:
-
Inject both Set A and Set B samples into the LC-MS/MS system.
-
Record the mean peak area for betaxolol at each concentration level for both sets.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each concentration level: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) .
-
Calculate the IS-Normalized MF if an internal standard is used. The coefficient of variation (%CV) of the MF across the different matrix lots should be <15%.
-
Protocol 2: Example Liquid-Liquid Extraction (LLE) Protocol for Betaxolol from Plasma
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., betaxolol-d7 in methanol) to each tube and vortex briefly.
-
pH Adjustment: Add 50 µL of a basic buffer (e.g., 1 M sodium carbonate, pH ~11) to each tube to ensure betaxolol is in its non-ionized form. Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Cap the tubes and mix on a shaker or rotator for 10-15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new, clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visual Diagrams
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Technical Support Center: Enhancing Corneal Permeability of Betaxolol Hydrochloride Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the corneal permeability of betaxolol hydrochloride formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the topical delivery of this compound?
This compound, a selective β1-receptor antagonist, is used to treat glaucoma by reducing intraocular pressure (IOP).[1] However, conventional eye drop formulations suffer from poor bioavailability (less than 5%) due to the eye's natural protective mechanisms.[2][3] These include rapid precorneal elimination from blinking and tear turnover, nasolacrimal drainage, and the cornea's low permeability, which acts as a significant barrier to drug absorption.[1][3] This necessitates frequent administration, which can lead to poor patient compliance and fluctuations in IOP.[4][5]
Q2: What are the primary strategies for enhancing the corneal permeability of this compound?
The main strategies focus on increasing the drug's residence time on the ocular surface and improving its ability to penetrate the corneal layers. Key approaches include:
-
Nanoformulations: Encapsulating this compound into nanocarriers like chitosan nanoparticles, bilosomes, or multifunctional nanoparticles can improve its precorneal residence time and facilitate transport across the cornea.[6][7] Chitosan, for instance, is a bioadhesive polymer that interacts with the negatively charged mucins on the ocular surface, prolonging contact time.[3][4]
-
Permeation Enhancers: Incorporating substances that reversibly open the tight junctions of the corneal epithelium can increase drug penetration. Examples include chelating agents (e.g., EDTA) and bile salts.[8]
-
In Situ Gels: These formulations are administered as a liquid and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., temperature or ions in tear fluid), increasing viscosity and residence time.[9]
-
Ocular Inserts: These are solid, biodegradable polymeric devices placed in the cul-de-sac that release the drug at a controlled rate over an extended period.[10][11]
Q3: What are the critical quality attributes to assess for a new this compound formulation?
When developing a new formulation, the following parameters are crucial for evaluation:
-
Physicochemical Properties: This includes particle size, zeta potential (for nanoparticles), pH, osmolarity, and viscosity. These should be within a range that is non-irritating to the eye (typically pH 6.8-8.2 and osmolarity 270-315 mOsmol/kg).[4][12]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): For nanoformulations, high EE% and DL% are desirable to ensure a sufficient amount of the drug is carried in the delivery system.[4]
-
In Vitro Drug Release: The release profile should ideally show a sustained pattern over several hours to reduce dosing frequency.[13]
-
Corneal Permeability: This is assessed using ex vivo models (e.g., isolated rabbit, porcine, or bovine corneas) to quantify the enhancement in drug penetration compared to a standard solution.[14]
-
Ocular Irritation and Toxicity: Safety is paramount. Formulations must be non-irritating, which can be evaluated using methods like the Hen Egg-Chorion Allantoic Membrane (HET-CAM) test or the Draize test in animal models.[6][13] Cytotoxicity to corneal cells should also be assessed.[15][16]
-
Pharmacodynamic Efficacy: The ultimate measure is the formulation's ability to lower IOP in an animal model of glaucoma.[6][7]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (%EE) in Nanoparticle Formulations
Q: My nanoparticle formulation shows low encapsulation efficiency for this compound. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency is a common issue, particularly with highly water-soluble drugs like this compound, which can leak from the nanoparticles into the aqueous phase during preparation.[1]
Possible Causes:
-
Drug Solubility: The high water solubility of this compound makes it prone to partitioning in the external aqueous phase.
-
Polymer/Lipid Concentration: Insufficient polymer or lipid concentration may result in a loose matrix that cannot effectively entrap the drug.
-
Preparation Method: The chosen method (e.g., ionic cross-linking, emulsification) may not be optimized for this specific drug. For instance, simple ionic cross-linking can lead to drug leakage.[1]
Troubleshooting Steps:
-
Modify the Formulation:
-
Increase Polymer/Lipid Content: Gradually increase the concentration of the encapsulating material (e.g., chitosan, phosphatidylcholine) to create a denser nanoparticle structure.
-
Add a Coating: Apply a shell or coating to the nanoparticles. One study successfully used an Eudragit derivative (ED) shell to enhance encapsulation and reduce burst release.[1]
-
-
Optimize the Process:
-
Adjust Cross-linker Concentration: In methods like ionic gelation, optimize the concentration of the cross-linking agent (e.g., sodium tripolyphosphate for chitosan nanoparticles).
-
Incorporate an Organic Phase: Use a solvent evaporation or emulsification method where the drug can be partitioned, although this requires careful selection of biocompatible solvents. A study on multifunctional nanoparticles used an ion cross-linking-solvent evaporation method to achieve high encapsulation.[1]
-
-
Complex the Drug: Pre-complexing the cationic this compound with an anionic substance like nano-clay montmorillonite can improve its retention within the nanoparticle.[1]
Problem 2: Formulation Shows Signs of Ocular Irritation
Q: My formulation demonstrated irritation in an animal model (e.g., redness or swelling in the Draize test). What are the likely sources of irritation and how can I make the formulation more tolerable?
A: Ocular irritation can be caused by the drug itself, the excipients, or the physicochemical properties of the formulation.
Possible Causes:
-
Non-physiological pH or Osmolarity: Formulations with pH or osmolarity outside the eye's tolerance range (pH 6-8, osmolarity 248–371 mOsmol/kg) can cause discomfort and irritation.[12]
-
Excipient Toxicity: Some permeation enhancers, polymers, or surfactants can be inherently irritating to the ocular surface. For example, some bile salts have shown higher toxicity than others.[8]
-
Particle Size and Shape: Large or irregularly shaped particles can cause mechanical abrasion on the cornea.[10]
-
Drug Cytotoxicity: Betaxolol itself has been shown to have cytotoxic effects on corneal endothelial cells at higher concentrations.[15][17]
Troubleshooting Steps:
-
Adjust Physicochemical Properties:
-
Measure and adjust the pH and osmolarity of the final formulation to be within the physiological range.[12]
-
-
Screen Excipients for Biocompatibility:
-
Select excipients with a known history of safe ocular use. Chitosan and hyaluronic acid are generally considered biocompatible.[4]
-
Perform preliminary biocompatibility tests like hemolysis assays. A hemolysis rate below 2% is considered non-hemolytic.[4] Encapsulating the drug can reduce toxicity caused by drug aggregation.[2]
-
-
Optimize Nanoparticle Characteristics:
-
Evaluate Formulation Components:
-
If using permeation enhancers, titrate to the lowest effective concentration.
-
Ensure the sustained-release profile of your formulation does not lead to a high local concentration of free drug on the corneal surface, which could induce cytotoxicity.
-
Problem 3: In Vitro Permeability Is Not Improved Compared to Control
Q: My ex vivo corneal permeation study shows no significant improvement over the standard this compound solution. What experimental factors should I investigate?
A: A lack of improvement in ex vivo permeability can stem from issues with the formulation itself or the experimental setup.
Possible Causes:
-
Insufficient Mucoadhesion: The formulation may not be remaining on the corneal surface long enough for permeation to occur.
-
Ineffective Permeation Mechanism: The mechanism intended to enhance permeation (e.g., opening tight junctions, membrane fluidization) may not be effective.
-
Drug Release Mismatch: The drug may not be releasing from the carrier at an appropriate rate at the cornea-formulation interface. A very slow release might not create a sufficient concentration gradient to drive permeation.
-
Experimental Setup Issues: Problems with the Franz diffusion cell setup, corneal tissue viability, or analytical method can lead to inaccurate results.
Troubleshooting Steps:
-
Re-evaluate the Formulation Strategy:
-
Enhance Mucoadhesion: If not already included, incorporate mucoadhesive polymers like chitosan or hyaluronic acid.[4] The positive zeta potential of some nanoparticles can facilitate interaction with negatively charged mucins.[4]
-
Incorporate Permeation Enhancers: Consider adding a low concentration of a known permeation enhancer like a bile salt or a chelating agent.[8]
-
Optimize Drug Release: Adjust the formulation to ensure a biphasic release pattern: an initial burst to saturate the tissue followed by sustained release.[6][13]
-
-
Verify the Experimental Protocol:
-
Confirm Tissue Health: Ensure the excised cornea is fresh and handled carefully to maintain its integrity. The transepithelial electrical resistance (TEER) can be measured to confirm barrier function before the experiment.
-
Check Diffusion Cell Setup: Ensure there are no air bubbles between the cornea and the receptor medium, the stirring is adequate, and the temperature is maintained at physiological levels (e.g., 34°C).[13]
-
Validate Analytical Method: Confirm that your analytical method (e.g., HPLC) is sensitive and accurate enough to detect the permeated drug concentrations.
-
Review Sampling Times: Ensure your sampling schedule is appropriate to capture the permeation profile.
-
Data from Formulation Studies
The following tables summarize quantitative data from various studies on novel this compound formulations designed to enhance corneal permeability and efficacy.
Table 1: Physicochemical Characteristics of Different this compound (BH) Nanoformulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles (BN3) | 168 - 260 | +25.2 to +26.4 | Not specified | Not specified | [6][13] |
| Multifunctional NPs (MMt-BH-HA/CS-ED) | Not specified | +21.28 ± 1.11 | 85.40 ± 0.20 | 15.92 ± 0.26 | [4] |
| Highly Permeable Ocular Bilosomes (HPOB-4) | 119.2 ± 1.86 | -30.7 ± 0.72 | 76.46 ± 2.25 | Not specified | [5][7] |
Table 2: Pharmacodynamic Performance of Enhanced this compound Formulations in Rabbits
| Formulation Type | Maximum IOP Reduction (%) | Duration of Action | Comparison | Reference |
| Chitosan Nanoparticles (BN3) | 36.39 ± 1.84% | Sustained reduction at 5h | Significantly better than marketed formulation | [6] |
| Highly Permeable Ocular Bilosomes (HPOB-4) | 57.81% | > 24 hours | Marketed formulation (Epitaxol®) showed 35.27% reduction for only 4h | [7] |
| Micro-interactive Dual-functioning Sustained-release Delivery System (MIDFDS) | Not specified | Stable reduction for 10h | Better than BH solution and Betoptic | [12] |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study Using Dialysis Method
This protocol is used to evaluate the rate and extent of drug release from a formulation in simulated physiological conditions.
Materials:
-
Dialysis tubing (MWCO 8,000–14,000 Da)
-
Simulated Tear Fluid (STF), pH 7.4 (Composition: NaCl 0.680 g, NaHCO₃ 0.220 g, KCl 0.140 g, CaCl₂ 0.008 g in 100 mL deionized water)[4]
-
Thermostatic shaker/oscillator
-
Beakers and magnetic stirrer
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Prepare Dialysis Bag: Cut a piece of dialysis tubing and soak it in STF for at least 24 hours before use.[13]
-
Load Sample: Accurately measure a volume of the this compound formulation (e.g., 4 mL of nanosuspension containing a known drug concentration) and place it inside the pre-treated dialysis bag.[4] Securely seal both ends of the bag.
-
Set up Release Medium: Place the sealed dialysis bag into a beaker containing a defined volume of fresh STF (e.g., 100 mL).[4]
-
Incubate: Place the entire setup in a thermostatic oscillator set to 34°C (to simulate eye surface temperature) with constant agitation (e.g., 120 rpm).[4]
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed STF to maintain sink conditions.
-
Analyze Samples: Analyze the collected samples for this compound concentration using a validated analytical method.
-
Calculate Release: Calculate the cumulative percentage of drug released at each time point. A standard betaxolol solution should be run as a control to assess drug diffusion across the membrane.[4]
Protocol 2: Ocular Irritation Assessment using HET-CAM Test
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an alternative to the Draize rabbit eye test for assessing ocular irritation potential.
Materials:
-
Fertilized hen's eggs (9-10 days of incubation)
-
Incubator (37°C, 60% relative humidity)
-
Forceps, scissors, and a dental drill
-
Test formulation and positive/negative controls (e.g., 0.1 M NaOH and 0.9% NaCl)
Procedure:
-
Egg Preparation: Incubate fertilized eggs for 9 days. On day 9, candle the eggs to check for viability and locate the air sac.
-
Expose the CAM: Carefully drill through the shell at the air sac end and remove the shell membrane to expose the chorioallantoic membrane (CAM).
-
Apply Formulation: Apply a precise amount (e.g., 0.3 mL) of the test formulation directly onto the CAM.
-
Observation: Observe the CAM for 5 minutes for any signs of irritation, including hemorrhage (bleeding), lysis (vessel degradation), or coagulation (protein denaturation).
-
Scoring: Score the observed reactions at different time points based on a predefined scoring chart. The total score determines the irritation potential (e.g., non-irritant, mild irritant, severe irritant). Formulations with scores indicating non-irritancy are considered suitable for ocular use.[6]
Visualizations
Caption: Experimental workflow for developing and testing enhanced betaxolol HCl formulations.
Caption: How nanoformulations overcome key barriers to enhance corneal drug delivery.
Caption: A decision flowchart for troubleshooting low ex vivo corneal permeability results.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plu.mx [plu.mx]
- 6. researchgate.net [researchgate.net]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. Topical Ocular Drug Delivery: The Impact of Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrphr.org [iosrphr.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Wettability and contact angle affect precorneal retention and pharmacodynamic behavior of microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Loaded Chitosan Nanoparticles for Ocular ...: Ingenta Connect [ingentaconnect.com]
- 14. Corneal Permeability and Uptake of Twenty-Five Drugs: Species Comparison and Quantitative Structure–Permeability Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic effects of betaxolol on healthy corneal endothelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of betaxolol on healthy corneal endothelial cells both in vitro and in vivo. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. Cytotoxic effects of betaxolol on healthy corneal endothelial cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Betaxolol Hydrochloride in Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with betaxolol hydrochloride. The information focuses on maintaining the stability of this compound in solution by controlling the pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in an aqueous solution?
Q2: How does pH affect the stability of this compound?
This compound undergoes hydrolysis in both acidic and basic environments.[4][5] In the presence of strong acids (like sulfuric or hydrochloric acid) or strong bases (like sodium hydroxide), the molecule degrades, leading to a loss of potency and the formation of degradation products.[6] One study noted that 100% of the drug decomposed when boiled for just five minutes in the presence of sulfuric acid, highlighting its sensitivity to acidic conditions at elevated temperatures.[3][7]
Q3: What are the typical degradation products of this compound under pH stress?
Forced degradation studies under acidic and basic conditions lead to the formation of several degradation products.[6] While the exact structures are complex, these studies confirm that the parent molecule is altered. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to separate the intact this compound from these degradation products to accurately assess its stability.[6][8]
Troubleshooting Guide
Issue: I am observing unexpected degradation of my this compound solution.
This guide will help you troubleshoot potential causes related to pH.
Caption: Troubleshooting workflow for unexpected this compound degradation.
Quantitative Data on Stability
The following table summarizes the results from forced degradation studies, which expose this compound to extreme pH conditions to assess its stability.
| Stress Condition | Reagent | Time & Temperature | Observation |
| Acid Hydrolysis | 5M H₂SO₄ | 24 hours at Room Temp | Degradation observed, with product peaks appearing in HPLC chromatogram.[6][9] |
| Acid Hydrolysis | H₂SO₄ | Boiling for 5 minutes | 100% decomposition of the drug.[3][10] |
| Base Hydrolysis | 5N NaOH | 24 hours at Room Temp | Degradation observed, with a degradation product peak appearing in the HPLC chromatogram.[6][9] |
| Oxidative | 3% H₂O₂ | 24 hours | Degradation observed.[6] |
| Photolytic | Sunlight | 7 days at Room Temp | No degradation observed.[6] |
These studies indicate that this compound is stable against photolytic stress but is labile under acidic, basic, and oxidative conditions.[5][6]
Experimental Protocols
Protocol 1: pH Adjustment of this compound Solution
This protocol describes how to prepare a this compound solution and adjust its pH for stability studies.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water or a buffer) to achieve the desired concentration (e.g., 1 mg/mL).
-
-
pH Measurement:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Measure the initial pH of the this compound solution.
-
-
pH Adjustment:
-
To lower the pH, add a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) dropwise while continuously stirring and monitoring the pH.
-
To raise the pH, add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise under the same conditions.
-
Allow the solution to equilibrate for several minutes before taking a final pH reading.
-
-
Final Preparation:
-
Once the target pH is achieved and stable, bring the solution to its final volume with the solvent.
-
Filter the solution through a suitable filter (e.g., 0.22 µm) if required for the subsequent experiments.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method to quantify this compound and separate it from its degradation products.[6][11]
-
Chromatographic Conditions:
-
Column: Nucleosil C18, 4 µm (150 x 4.6 mm) or equivalent.[6]
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH of the final mixture adjusted to 3.0 using orthophosphoric acid.[6][12]
-
Flow Rate: 1.6 mL/min.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Standard Solution:
-
Sample Analysis:
-
At each time point in your stability study, withdraw an aliquot of the this compound solution.
-
Dilute the sample with the mobile phase to fall within the concentration range of the calibration curve.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time (approximately 1.72 min under these conditions).[6]
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Assess the presence of any new peaks, which would indicate degradation products. The percentage of degradation can be calculated by comparing the peak area of the intact drug at each time point to its initial peak area.
-
Caption: Experimental workflow for a pH-dependent stability study of betaxolol HCl.
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Free radicals and the pH of topical glaucoma medications: a lifetime of ocular chemical injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Betaxolol Hydrochloride Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betaxolol hydrochloride nanoparticles. Our goal is to help you overcome common challenges, particularly the prevention of nanoparticle aggregation, to ensure the stability and efficacy of your formulations.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation is a common issue in nanoparticle formulations, leading to increased particle size, altered drug release profiles, and potential loss of therapeutic efficacy. This guide provides a systematic approach to troubleshooting aggregation problems with your this compound nanoparticles.
Problem: I am observing aggregation of my this compound nanoparticles either immediately after formulation or during storage.
Below is a step-by-step guide to identify the potential cause and find a solution.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound nanoparticle aggregation?
A1: The primary cause of aggregation is insufficient stabilization of the nanoparticles. Nanoparticles have a high surface area-to-volume ratio, making them thermodynamically unstable. They tend to aggregate to reduce their surface energy. This can be due to several factors, including:
-
Low Surface Charge (Zeta Potential): Insufficient electrostatic repulsion between particles.
-
Inadequate Steric Hindrance: Lack of a protective polymer layer to physically prevent particles from coming close to each other.
-
Improper Formulation Parameters: Suboptimal pH, ionic strength of the medium, or inappropriate concentration of stabilizers.
-
Stress during Processing or Storage: Mechanical stress (e.g., during centrifugation or filtration), temperature fluctuations, or stresses induced during freeze-drying (lyophilization) can all lead to aggregation.[1][2]
Q2: How can I prevent aggregation during the formulation process?
A2: To prevent aggregation during formulation, consider the following:
-
Ensure Sufficient Zeta Potential: A zeta potential of greater than +20 mV or less than -20 mV is generally considered to provide good electrostatic stability. For instance, a formulation of this compound nanoparticles using chitosan and hyaluronic acid achieved a positive zeta potential of +21.28 ± 1.11 mV, which effectively prevented particle aggregation.[3][4]
-
Use of Stabilizers: Incorporate stabilizers that provide steric hindrance. Common stabilizers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and poloxamers.[5][6][7] These polymers adsorb to the nanoparticle surface and create a protective layer.
-
Control of pH: The pH of the formulation medium can significantly affect the surface charge of both the drug and the polymers used. For chitosan-based nanoparticles, a pH below its pKa (around 6.5) ensures a positive charge, which is crucial for stability.[8]
-
Optimize Processing Parameters: If using methods like high-pressure homogenization or ultrasonication, optimize the energy input to ensure proper particle size reduction without causing over-processing, which can sometimes lead to aggregation.
Q3: My nanoparticles are stable initially but aggregate during storage. What should I do?
A3: Aggregation during storage is often a sign of long-term instability. To address this:
-
Lyophilization (Freeze-Drying): For long-term storage, converting the nanoparticle suspension into a dry powder through lyophilization is a highly effective strategy.[1][9] This removes the aqueous medium, restricting particle movement and preventing aggregation.
-
Use of Cryoprotectants: During lyophilization, it is crucial to use cryoprotectants to protect the nanoparticles from the stresses of freezing and drying.[10][11] Without them, the formation of ice crystals can force nanoparticles together, causing irreversible aggregation. The choice and concentration of the cryoprotectant are critical.
Q4: Which cryoprotectant should I use for lyophilizing my this compound nanoparticles?
A4: The choice of cryoprotectant is critical for successful lyophilization. Sugars are commonly used and form a glassy matrix that protects nanoparticles.
| Cryoprotectant | Typical Concentration (% w/v) | Key Characteristics |
| Sucrose | 5 - 10% | Amorphous sugar that provides excellent cryoprotection. Often used for liposomes and polymeric nanoparticles.[12] |
| Trehalose | 5 - 10% | Another amorphous sugar known for its superior ability to stabilize biological structures and nanoparticles during freezing. May offer better long-term stability at room temperature compared to sucrose.[12] |
| Mannitol | 1 - 5% | A crystalline cryoprotectant that can improve the cake structure of the lyophilized product, making it more elegant and easier to reconstitute.[9][10] Often used in combination with an amorphous cryoprotectant like sucrose or trehalose. |
It is often beneficial to screen several cryoprotectants at different concentrations to find the optimal conditions for your specific formulation.
Experimental Protocols
Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential
This protocol describes the standard method for characterizing the physical properties of your this compound nanoparticles, which are critical for assessing aggregation.
Caption: Workflow for nanoparticle characterization.
Methodology:
-
Sample Preparation: Dilute the this compound nanosuspension with deionized water to achieve a suitable particle concentration for light scattering measurements (this is instrument-dependent, but typically a slightly translucent suspension is appropriate).
-
Particle Size and PDI Measurement:
-
Use a dynamic light scattering (DLS) instrument.
-
Equilibrate the sample at a constant temperature, typically 25°C.
-
Perform the measurement to obtain the average hydrodynamic diameter (particle size) and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a narrow and homogenous particle size distribution.
-
-
Zeta Potential Measurement:
-
Use the same instrument, switching to the electrophoretic light scattering (ELS) mode.
-
The instrument will apply an electric field to the sample and measure the velocity of the particles.
-
This velocity is used to calculate the electrophoretic mobility and subsequently the zeta potential.
-
Lyophilization Protocol for Enhanced Stability
This protocol provides a general procedure for freeze-drying this compound nanoparticles to prevent aggregation during long-term storage.
Methodology:
-
Addition of Cryoprotectant: To the aqueous nanoparticle suspension, add the chosen cryoprotectant (e.g., 10% w/v sucrose or trehalose) and gently mix until it is completely dissolved.
-
Freezing:
-
Dispense the formulation into lyophilization vials.
-
Place the vials in a freeze-dryer and cool the shelf to a temperature well below the freezing point of the formulation (e.g., -40°C to -50°C).
-
Hold at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., below 100 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to -20°C).
-
Hold under these conditions until all the ice has sublimated. This is typically the longest step of the process.
-
-
Secondary Drying:
-
Increase the shelf temperature further (e.g., to 20-25°C) to remove any residual bound water.
-
Hold for several hours to ensure a low final moisture content.
-
-
Reconstitution: Before use, reconstitute the lyophilized cake with deionized water or a suitable buffer to the original volume. Gently swirl to ensure complete redispersion. The reconstituted nanoparticles should have a particle size and PDI close to the pre-lyophilization values. A significant increase indicates that the lyophilization process and cryoprotection were not optimal.[1][12]
References
- 1. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of controlled ice nucleation and lyoprotectants on nanoparticle stability during Freeze-drying and upon storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Method validation for betaxolol hydrochloride quantification in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of betaxolol hydrochloride in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological samples?
A1: The most prevalent methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like plasma or urine.[2][3] Gas chromatography-mass spectrometry (GC-MS) has also been used, though it may require derivatization of the analyte.[4][5]
Q2: What are the key validation parameters I need to assess according to ICH guidelines?
A2: For a quantitative bioanalytical method, the following parameters should be thoroughly validated: selectivity, specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), robustness, and stability.[6][7][8][9]
Q3: Are there any specific challenges associated with the stereospecific quantification of betaxolol's enantiomers?
A3: Yes, since betaxolol is administered as a racemate and its isomers have different pharmacological activities, enantioselective separation is important.[1] This typically requires a chiral stationary phase (CSP) column, such as one based on teicoplanin macrocyclic antibiotic or cellulose derivatives.[1][10] Method development will involve optimizing the mobile phase to achieve baseline resolution of the S- and R-enantiomers.[1][10]
Q4: What are common sample preparation techniques for extracting betaxolol from biological matrices?
A4: Common techniques include liquid-liquid extraction (LLE) and protein precipitation (PPT).[2][11] LLE, using solvents like ethyl acetate at an alkaline pH, is effective for cleaning up complex samples like blood.[2] PPT is a simpler but potentially less clean method. Solid-phase extraction (SPE) is another option that can provide high recovery and clean extracts.
Q5: How should I assess the stability of betaxolol in biological samples?
A5: Stability must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term storage stability at the intended storage temperature (e.g., -20°C or -80°C).[12] Forced degradation studies under acidic, basic, oxidative, and photolytic stress are also crucial to establish the stability-indicating nature of the method.[3][7][13] Betaxolol has been shown to be labile under acidic, basic, and oxidative conditions.[3][13]
Troubleshooting Guides
Chromatographic Issues
Q: Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for betaxolol?
A:
-
Tailing: This is common for basic compounds like betaxolol on silica-based C18 columns. It can be caused by secondary interactions with residual silanols.
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase or use a pH that ensures the analyte is in a single ionic state.[10] Using a highly end-capped column or a column specifically designed for basic compounds can also help.
-
-
Fronting: This often indicates column overload.
-
Solution: Reduce the concentration of the injected sample.
-
-
Splitting: This could be due to a partially blocked frit, a void in the column packing, or co-elution with an interfering substance.
-
Solution: First, try flushing the column. If that fails, reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced. Ensure proper sample clean-up to avoid interferences.
-
Q: My retention time is shifting between injections. What is the cause?
A:
-
Mobile Phase: Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile component can cause shifts.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention time.
-
Solution: Use a thermostated column compartment to maintain a consistent temperature.[7]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drift.
-
Solution: Ensure the column is fully equilibrated before starting the analytical run. A minimum of 10-15 column volumes is a good starting point.
-
Sample Preparation and Matrix Effects
Q: My recovery of betaxolol is low and inconsistent after liquid-liquid extraction (LLE). What can I do?
A:
-
pH of Aqueous Phase: The pH must be optimized to ensure betaxolol (a weak base) is in its neutral form for efficient extraction into an organic solvent. Adjust the pH to be at least 2 units above its pKa.
-
Choice of Extraction Solvent: The polarity and properties of the organic solvent are critical. Try different solvents (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether) to find the one with the best recovery.
-
Emulsion Formation: Emulsions at the solvent interface can trap the analyte and reduce recovery.
-
Solution: Try gentle mixing instead of vigorous shaking, adding salt to the aqueous layer, or centrifugation to break the emulsion.[14]
-
Q: I suspect matrix effects are suppressing my signal in LC-MS/MS. How can I confirm and mitigate this?
A:
-
Confirmation: A post-extraction spike experiment is the standard way to evaluate matrix effects. Compare the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.
-
Mitigation:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like LLE or SPE to better remove phospholipids and other endogenous interferences.
-
Chromatographic Separation: Modify your HPLC method to separate betaxolol from the regions where ion suppression is most likely to occur (often early in the run).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated betaxolol) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing more accurate quantification.[5]
-
Quantitative Data Summary
The following tables summarize validation parameters for this compound quantification from various studies.
Table 1: RP-HPLC Method Parameters
| Parameter | Study 1[7][15] | Study 2[8] | Study 3 (Enantiomeric)[10] |
| Column | Nucleosil C18 (150 x 4.6 mm, 4 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chirobiotic T (Teicoplanin CSP) |
| Mobile Phase | 0.02 M KH2PO4:Methanol (40:60, v/v), pH 3.0 | MEOH:0.05% OPA water (65:35, v/v) | Methanol:Acetic Acid:TEA (100:0.020:0.025, v/v/v) |
| Flow Rate | 1.6 mL/min | 0.8 mL/min | 1.5 mL/min |
| Detection | UV at 220 nm | UV at 226 nm | Fluorescence (Ex: 275 nm, Em: 305 nm) |
| Retention Time | 1.72 min | 4-6 min | S-form: 11.3 min, R-form: 12.6 min |
Table 2: Method Validation Performance
| Parameter | Study 1[7][15] | Study 2[8] | Study 3 (Enantiomeric)[6][10] | Study 4 (LC-MS/MS)[2] |
| Linearity Range | 25 - 200 µg/mL | 5 - 25 µg/mL | 10 - 500 ng/mL | 0.1 - 0.5 ng/mL (LOQ range) |
| Correlation (r²) | > 0.999 | ~1 | > 0.997 | > 0.995 |
| Accuracy (% Recovery) | 100.01% – 101.35% | Not specified | 97.4% - 102.0% | -14.4% to 14.1% (RE%) |
| Precision (%RSD) | 0.31% - 0.53% | Low %RSD reported | 1.1% - 1.7% | 1.7% – 12.3% |
| LOD | 1.30 µg/mL | Not specified | 5 ng/mL | Not specified |
| LOQ | 20 µg/mL | 8.74 µg/mL | 10 ng/mL | 0.1 - 0.5 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) from Human Plasma
-
Aliquot Sample: Pipette 500 µL of human plasma into a clean polypropylene centrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the working solution of the internal standard (e.g., a stable isotope-labeled betaxolol or a structural analog).
-
Alkalinize: Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH and vortex for 30 seconds.
-
Add Extraction Solvent: Add 3 mL of ethyl acetate to the tube.
-
Extract: Cap the tube and mix on a mechanical shaker for 15 minutes at low speed.
-
Centrifuge: Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein disk at the interface.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute.
-
Analyze: Inject a specified volume (e.g., 20 µL) into the LC-MS/MS system.[2]
Protocol 2: RP-HPLC Method for Quantification
This protocol is based on a stability-indicating method.[7]
-
Chromatographic System: HPLC with UV detector, autosampler, and column oven.
-
Column: Nucleosil C18, 4 µm (150 × 4.6 mm).
-
Mobile Phase Preparation: Prepare a solution of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v). Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas the solution.
-
System Setup:
-
Set the flow rate to 1.6 mL/min.
-
Set the column oven temperature to 20°C.
-
Set the UV detector wavelength to 220 nm.
-
Set the injection volume to 20 µL.
-
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound with the mobile phase to achieve concentrations ranging from 25 to 200 µg/mL.
-
Sample Analysis:
-
Inject the blank (mobile phase), followed by the calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared unknown and QC samples.
-
-
Quantification: Determine the concentration of betaxolol in the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.
Visualizations
Caption: General workflow for bioanalytical quantification of betaxolol.
Caption: Troubleshooting logic for low recovery in liquid-liquid extraction.
References
- 1. separation-of-betaxolol-hydrochloride-with-new-bonded-cellulose-chiral-stationary-phase-and-determination-of-the-enantiomers-in-plasma-by-hplc - Ask this paper | Bohrium [bohrium.com]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Betaxolol Hydrochloride
Welcome to the technical support center for forced degradation studies of betaxolol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for conducting stress testing on this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to:
-
Establish the intrinsic stability of the this compound molecule.[1][2]
-
Identify potential degradation products that could form under various stress conditions.[1][3]
-
Develop and validate a stability-indicating analytical method, typically an HPLC method, that can accurately measure the drug and its degradation products without interference.[4][5]
-
Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[1]
Q2: Under what conditions is this compound known to be unstable?
A2: Studies have shown that this compound is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][6][7] It has been reported to be labile under these stress conditions.[2][6][7]
Q3: What is a suitable analytical technique for analyzing the degradation of this compound?
A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective technique.[4] An example of a validated method utilizes a Nucleosil C18 column with a mobile phase of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v) adjusted to pH 3.0, with detection at 220 nm.[4]
Q4: What is the recommended target degradation percentage in a forced degradation study?
A4: A degradation of approximately 5-20% of the active pharmaceutical ingredient (API) is generally considered suitable.[8] Degradation of more than 20% may be considered abnormal.[8] The goal is to generate enough degradation products to be detectable and to validate the analytical method's specificity, without degrading the sample to an extent that secondary, irrelevant degradants are formed.
Q5: Is it always necessary to conduct forced degradation studies on the drug product in addition to the drug substance?
A5: Not always. According to the FDA, stress testing of the drug product may not be necessary if the degradation routes and the suitability of the analytical methods can be determined from stress testing the drug substance, along with data from accelerated and long-term stability studies of both the drug substance and product.[9]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the forced degradation studies of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed after applying stress conditions. | Stress conditions are not harsh enough (e.g., concentration of stressor, temperature, or duration is insufficient). | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature, for example, to 50-60°C if the initial experiment was at room temperature.[8]- Extend the duration of the stress exposure. |
| Excessive degradation of this compound (>20%). | The stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature of the reaction.- Decrease the duration of the stress test. |
| Poor peak shape (e.g., fronting, tailing, or splitting) in the HPLC chromatogram. | - Column Issues: Column contamination or degradation.- Mobile Phase: Incorrect pH or composition.- Sample Overload: Injecting too concentrated a sample. | - Flush the column with a strong solvent or replace it if necessary.[10][11]- Ensure the mobile phase is prepared correctly and the pH is accurately adjusted.[10]- Dilute the sample before injection. |
| Inconsistent retention times. | - Temperature Fluctuations: Lack of temperature control for the column.- Mobile Phase Composition Changes: Evaporation of volatile solvents or improper mixing.- Flow Rate Instability: Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature.[11][12]- Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[12]- Check the HPLC system for leaks and ensure the pump is functioning correctly.[11][13] |
| Mass balance is not achieved (sum of the assay of the main peak and the area of all degradation peaks is not close to 100%). | - Degradation products are not being detected (e.g., they do not have a chromophore, are volatile, or are retained on the column).- Co-elution of the main peak with a degradation product.- Inaccurate response factors for the degradation products. | - Use a universal detector like a mass spectrometer (MS) in conjunction with a UV detector.- Check for peak purity of the main this compound peak using a photodiode array (PDA) detector.- If possible, isolate and characterize the degradation products to determine their response factors. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on published literature.
Acid Hydrolysis
-
Objective: To assess the degradation of this compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 5N sulfuric acid (H₂SO₄).
-
Keep the solution at room temperature for 24 hours.[4]
-
After 24 hours, neutralize the solution with an appropriate volume of 5N sodium hydroxide (NaOH).
-
Dilute the resulting solution to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the sample by HPLC and compare the chromatogram to that of an unstressed sample.
-
Alkaline Hydrolysis
-
Objective: To evaluate the degradation of this compound in a basic environment.
-
Procedure:
-
Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 5N sodium hydroxide (NaOH).
-
Maintain the solution at room temperature for 24 hours.[4]
-
After 24 hours, neutralize the solution with an appropriate volume of 5N sulfuric acid (H₂SO₄).
-
Dilute the final solution to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the sample into the HPLC system and analyze the chromatogram.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[4]
-
After the incubation period, dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the sample using HPLC.
-
Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to light.
-
Procedure:
-
Expose a sample of this compound (either in solid form or in solution) to sunlight or a photostability chamber.
-
The exposure should be for a defined period, for example, 7 days at room temperature.
-
Prepare a control sample and protect it from light by wrapping it in aluminum foil.
-
After the exposure period, prepare the sample for HPLC analysis by dissolving it in a suitable solvent and diluting it to the required concentration.
-
Analyze both the exposed and control samples by HPLC.
-
Data Presentation
The following table summarizes the quantitative data from a forced degradation study of this compound.
| Stress Condition | Time (h) | % Recovery of this compound | Retention Time of Degradation Product(s) (min) |
| Acid Hydrolysis (5N H₂SO₄) | 24 | 20.8 | 0.950, 2.092 |
| Alkaline Hydrolysis (5N NaOH) | 24 | 12.5 | 0.892 |
| Oxidation (3% H₂O₂) | 24 | 67.7 | 1.383 |
| Sunlight Exposure | 168 (7 days) | No degradation | - |
Data adapted from Auvity et al., 2013.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for the forced degradation of betaxolol HCl.
Logical Flow for Troubleshooting HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls | FDA [fda.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Betaxolol and Levobunolol for Intraocular Pressure Reduction
In the landscape of ophthalmic therapeutics for managing elevated intraocular pressure (IOP), a critical risk factor for glaucoma, beta-adrenergic antagonists have long been a cornerstone of treatment. This guide provides a detailed comparative efficacy analysis of two such agents: betaxolol, a cardioselective β1-blocker, and levobunolol, a non-selective β-blocker. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data.
Quantitative Efficacy on Intraocular Pressure
The clinical efficacy of betaxolol and levobunolol in reducing intraocular pressure has been evaluated in numerous studies. The following table summarizes the key quantitative findings from comparative clinical trials.
| Parameter | Betaxolol (0.5%) | Levobunolol (0.25% & 0.5%) | Study Reference |
| Mean Baseline IOP (mmHg) | ~25 mmHg | ~25 mmHg | |
| Mean IOP Reduction (mmHg) | 3.7 mmHg | 6.0 - 6.2 mmHg | |
| Mean IOP Reduction from Baseline | 25% | Not explicitly stated in % in this study | |
| Twice-Daily Dosing Efficacy | Effective | Significantly greater IOP reduction than betaxolol |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of the findings. Below is a detailed protocol from a representative double-masked, randomized, controlled clinical trial comparing betaxolol and levobunolol.
1. Study Design: A 3-month, double-masked, randomized, parallel-group, controlled clinical trial was conducted.
2. Patient Population:
-
Inclusion Criteria: 85 patients with open-angle glaucoma or ocular hypertension.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the abstract but would typically include contraindications to beta-blocker therapy.
3. Treatment Arms:
-
Levobunolol 0.25% administered twice daily.
-
Levobunolol 0.5% administered twice daily.
-
Betaxolol 0.5% administered twice daily.
4. Randomization and Blinding: Patients were randomly assigned to one of the three treatment groups. The study was double-masked, meaning neither the patients nor the investigators knew which treatment was being administered.
5. Intraocular Pressure Measurement:
-
Method: Applanation tonometry is the standard method for IOP measurement in such trials.
-
Schedule: IOP was measured at baseline and at specified intervals throughout the 3-month study period.
6. Outcome Measures:
-
Primary Efficacy Endpoint: The primary outcome was the mean reduction in intraocular pressure from baseline.
-
Safety Endpoints: Systemic safety variables, including cardiovascular parameters, were monitored.
7. Statistical Analysis: The IOP reductions among the treatment groups were compared for statistical significance. The specific statistical tests used were not detailed in the abstract but would typically involve analysis of variance (ANOVA) or t-tests to compare mean IOP changes.
Mechanism of Action and Signaling Pathways
Both betaxolol and levobunolol lower intraocular pressure primarily by reducing the production of aqueous humor by the ciliary body. This is achieved through the blockade of beta-adrenergic receptors in the ciliary epithelium.
Betaxolol , being a selective β1-adrenergic receptor antagonist, primarily targets these receptors. Levobunolol , as a non-selective beta-blocker, antagonizes both β1 and β2 receptors. The blockade of these receptors is thought to decrease the production of cyclic AMP (cAMP), a key signaling molecule in aqueous humor secretion.
Below is a simplified diagram illustrating the proposed signaling pathway.
Caption: Signaling pathway of beta-blockers in reducing aqueous humor production.
Experimental Workflow
The following diagram outlines the typical workflow of a clinical trial comparing the efficacy of two topical ophthalmic solutions for IOP reduction.
Caption: Workflow of a comparative clinical trial for IOP-lowering drugs.
Conclusion
Based on the available clinical trial data, levobunolol demonstrates a statistically significant greater reduction in intraocular pressure compared to betaxolol when administered twice daily in patients with open-angle glaucoma or ocular hypertension. While both medications are effective in lowering IOP, the magnitude of the effect appears to be more pronounced with the non-selective beta-blocker, levobunolol. The choice between these agents in a clinical or developmental setting should also consider their differing side effect profiles, with the cardioselectivity of betaxolol potentially offering a safety advantage in patients with pulmonary conditions. Further research, including large-scale, long-term comparative studies, would be beneficial to fully elucidate the relative merits of these two therapeutic agents.
Cross-validation of HPLC and LC-MS/MS methods for betaxolol analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of the beta-blocker, betaxolol.
In the realm of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma, is no exception. The two most prominent analytical techniques for its determination are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Characteristics: A Quantitative Comparison
The choice between HPLC and LC-MS/MS often hinges on a trade-off between sensitivity, selectivity, and operational complexity. The following tables summarize the key performance parameters of validated methods for betaxolol analysis using both techniques.
Table 1: HPLC Method Validation Parameters for Betaxolol Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 25 - 200 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 100.01% – 101.35% | |
| Precision (% RSD) | < 2% | [1] |
| Limit of Detection (LOD) | Not consistently reported | |
| Limit of Quantification (LOQ) | Not consistently reported |
Table 2: LC-MS/MS Method Validation Parameters for Betaxolol Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 25 - 150 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (% Recovery) | 96% - 104% | |
| Precision (% RSD) | < 5% (Intra-day), < 5% (Inter-day) | |
| Limit of Detection (LOD) | 5.46 µg/mL | [2] |
| Limit of Quantification (LOQ) | 16.54 µg/mL | [2] |
As the data indicates, both methods demonstrate excellent linearity and accuracy for the quantification of betaxolol. HPLC methods, particularly those with UV detection, are robust and widely accessible for routine quality control of pharmaceutical formulations. However, LC-MS/MS offers superior sensitivity and selectivity, as evidenced by the established lower limits of detection and quantification. This makes LC-MS/MS the preferred method for applications requiring trace-level analysis, such as bioanalysis of plasma samples or the identification of impurities and degradation products.
Experimental Protocols: A Glimpse into the Methodologies
The following sections detail the typical experimental conditions for both HPLC and LC-MS/MS analysis of betaxolol.
HPLC Method Protocol
A common approach for the HPLC analysis of betaxolol involves a reversed-phase separation with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 40:60 (v/v).
-
Flow Rate: Typically around 1.0 - 1.6 mL/min.[3]
-
Detection Wavelength: 220 nm or 273 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: For pharmaceutical dosage forms like tablets, a representative sample is crushed, dissolved in the mobile phase, sonicated, filtered, and then injected into the HPLC system.
LC-MS/MS Method Protocol
The LC-MS/MS method provides enhanced selectivity and sensitivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate buffer solution, pH 6.5) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 40:60 (v/v).
-
Flow Rate: Around 1.0 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is typically used to monitor specific precursor-to-product ion transitions for betaxolol and any internal standard.
-
Sample Preparation: Similar to the HPLC method, with potential for more complex extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction) for biological matrices to minimize matrix effects.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both HPLC and LC-MS/MS analysis of betaxolol.
Caption: Experimental workflow for the HPLC analysis of betaxolol.
References
A Comparative Guide to the Retinal Neuroprotective Effects of Betaxolol and Metipranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the retinal neuroprotective effects of two beta-adrenergic antagonists, betaxolol and metipranolol. Beyond their primary function of lowering intraocular pressure in glaucoma management, these agents exhibit direct neuroprotective properties that are of significant interest in the development of novel therapies for retinal degenerative diseases. This document synthesizes experimental data on their efficacy, outlines the detailed methodologies of key experiments, and visualizes the underlying signaling pathways.
Executive Summary
Betaxolol, a β1-selective adrenergic antagonist, and metipranolol, a non-selective beta-blocker, both offer neuroprotective benefits to retinal neurons, particularly retinal ganglion cells (RGCs). Their mechanisms of action, however, appear to diverge. Betaxolol primarily exerts its neuroprotective effects by modulating ion channel activity, specifically by reducing calcium and sodium influx into retinal neurons.[1][2][3] This action is thought to mitigate the excitotoxic cascade initiated by ischemic conditions. Metipranolol, on the other hand, demonstrates significant antioxidant properties, protecting retinal cells from oxidative stress-induced apoptosis.[4][5]
Experimental evidence suggests a potential hierarchy in their neuroprotective efficacy, with in vitro studies indicating that betaxolol may offer superior protection compared to metipranolol and timolol.[6] However, both agents have been shown to preserve retinal function and structure in various preclinical models of retinal injury.
Quantitative Data Comparison
The following tables summarize the quantitative data from various experimental studies, providing a direct comparison of the neuroprotective effects of betaxolol and metipranolol.
Table 1: Retinal Ganglion Cell (RGC) Viability in In Vitro Hypoxia/Anoxia Models
| Drug | Concentration | Model | % RGC Viability (Treatment vs. Control) | Reference |
| Betaxolol | 10⁻⁷ M | Hypoxia (12 hours) | 58.3% vs. 51.5% | [7] |
| 10⁻⁶ M | Hypoxia (12 hours) | 60.5% vs. 51.5% | [7] | |
| 100 nM | Oxidative Stress | Significantly increased vs. untreated | [8] | |
| 1 µM | Oxidative Stress | Significantly increased vs. untreated | [8] | |
| Metipranolol | Not specified | Anoxia | Partially counteracted cell loss | [6] |
Table 2: Electroretinogram (ERG) b-wave Amplitude in Ischemia/Reperfusion Models
| Drug | Animal Model | Ischemia Duration | Outcome | Reference |
| Betaxolol | Rat | 45 minutes | Prevented the reduction of the b-wave | [9] |
| Rat | 45 minutes | Significant reversal of ERG changes | [10] | |
| Metipranolol | rd10 Mouse | N/A (Retinal Degeneration Model) | Significantly higher scotopic and photopic b-wave amplitudes | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro Retinal Ganglion Cell (RGC) Culture and Hypoxia-Induced Injury Model
This protocol is essential for assessing the direct neuroprotective effects of compounds on isolated RGCs.
a. RGC Isolation (Immunopanning Method): [1][13][14][15][16]
-
Plate Coating:
-
Prepare negative selection plates by coating 15-cm Petri dishes with goat anti-rabbit IgG.
-
Prepare a positive selection plate by coating a 10-cm Petri dish with goat anti-mouse IgM.
-
On the day of the experiment, coat the negative selection plates with an anti-macrophage antibody and the positive selection plate with an anti-Thy1.1 antibody.
-
-
Retinal Dissociation:
-
Dissect retinas from postnatal day 2 Sprague Dawley rat pups.
-
Digest the retinal tissue with papain for 30 minutes at 34°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
-
Immunopanning:
-
Incubate the cell suspension on the negative selection plates to remove macrophages and other non-RGC retinal cells.
-
Transfer the non-adherent cells to the positive selection plate coated with anti-Thy1.1 antibody.
-
Incubate for 45 minutes to allow RGCs to adhere.
-
-
Cell Collection and Culture:
-
Wash the positive selection plate to remove non-adherent cells.
-
Release the adherent RGCs using trypsin.
-
Plate the purified RGCs on poly-D-lysine and laminin-coated culture dishes in a serum-free growth medium supplemented with brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF).
-
b. Hypoxia Induction and Viability Assay: [7]
-
Culture purified RGCs for at least 7 days to allow for maturation.
-
Induce hypoxia by placing the culture plates in a hypoxic chamber with 5% O₂, 5% CO₂, and 90% N₂ for 12-24 hours.
-
Treat the cells with varying concentrations of betaxolol or metipranolol during the hypoxic period.
-
Assess cell viability using a Calcein-AM assay, which stains live cells green.
-
Quantify the number of viable cells by fluorescence microscopy and normalize to the untreated control group.
In Vivo Retinal Ischemia/Reperfusion Model and Electroretinography (ERG)
This in vivo model simulates the effects of ischemic injury on the retina and allows for the functional assessment of neuroprotective agents.
a. Ischemia/Reperfusion Injury: [9][10][17][18]
-
Anesthetize adult Sprague-Dawley rats.
-
Cannulate the anterior chamber of one eye with a 27-gauge needle connected to a saline reservoir.
-
Induce ischemia by raising the intraocular pressure (IOP) to 110-120 mmHg for 45-60 minutes by elevating the saline reservoir.
-
Confirm ischemia by observing the whitening of the iris and loss of retinal circulation.
-
Restore retinal circulation (reperfusion) by lowering the saline reservoir and removing the needle.
-
Apply the test compounds (betaxolol or metipranolol) topically or via injection at specified time points before or after ischemia.
b. Electroretinogram (ERG) Recording: [9][10][17][18][19][20]
-
After a set reperfusion period (e.g., 3, 7, or 28 days), dark-adapt the rats overnight.
-
Under anesthesia, place a recording electrode on the cornea, a reference electrode under the skin of the forehead, and a ground electrode in the tail.
-
Present a series of light flashes of increasing intensity to the eye using a Ganzfeld dome.
-
Record the electrical responses of the retina. The b-wave, a prominent positive deflection, primarily reflects the activity of bipolar and Müller cells and is a sensitive indicator of retinal health.
-
Measure the amplitude of the b-wave from the trough of the a-wave to the peak of the b-wave.
-
Compare the b-wave amplitudes between treated and untreated ischemic eyes and contralateral control eyes.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to identify apoptotic cells by detecting DNA fragmentation.[21][22][23][24][25]
-
Tissue Preparation:
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose solutions and embed in OCT compound.
-
Cut 10 µm-thick cryosections and mount them on slides.
-
-
TUNEL Staining:
-
Permeabilize the tissue sections with 0.25% Triton X-100.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.
-
-
Counterstaining and Imaging:
-
Counterstain the cell nuclei with DAPI (blue).
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the stained sections using a fluorescence microscope. TUNEL-positive (apoptotic) cells will fluoresce (e.g., green), and all cell nuclei will be stained blue by DAPI.
-
-
Quantification:
-
Count the number of TUNEL-positive cells in the ganglion cell layer.
-
Normalize the count to the total number of cells in the same area (as determined by DAPI staining).
-
Express the result as the percentage of apoptotic cells.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of betaxolol and metipranolol are mediated through distinct signaling pathways.
Betaxolol: Modulation of Ion Channels and Excitotoxicity
Betaxolol's primary neuroprotective mechanism involves the blockade of voltage-gated calcium (Ca²⁺) and sodium (Na⁺) channels in retinal neurons.[1][2][3] Under ischemic conditions, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ and Na⁺. This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death. By reducing the influx of these ions, betaxolol helps to maintain ionic homeostasis and interrupt this excitotoxic cascade.[1] Furthermore, some studies suggest that betaxolol may also upregulate the expression of neurotrophic factors like BDNF, further contributing to its neuroprotective profile.[10]
Caption: Betaxolol's neuroprotective pathway.
Metipranolol: Antioxidant and Anti-apoptotic Effects
Metipranolol's neuroprotective actions are primarily attributed to its ability to counteract oxidative and nitrosative stress.[4][5][26] In retinal degenerative diseases, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage. Metipranolol has been shown to reduce lipid peroxidation and scavenge free radicals, thereby protecting retinal cells from oxidative damage.[5] This antioxidant activity helps to preserve the integrity of cellular components and inhibit the activation of pro-apoptotic signaling pathways, such as the caspase cascade, ultimately promoting cell survival.
Caption: Metipranolol's antioxidant neuroprotective pathway.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of betaxolol and metipranolol in a preclinical setting.
Caption: General experimental workflow.
Conclusion
Both betaxolol and metipranolol demonstrate promising neuroprotective properties in the retina through distinct mechanisms of action. Betaxolol's ability to modulate ion channels makes it a strong candidate for mitigating excitotoxicity-related retinal damage. Metipranolol's antioxidant effects position it as a potential therapeutic for conditions where oxidative stress is a key pathological driver. The compiled data and detailed protocols in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of novel neuroprotective strategies for debilitating retinal diseases. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of these two compounds and to explore their potential for combination therapies.
References
- 1. Immunopanning purification and long-term culture of human retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta-adrenergic receptor antagonist metipranolol blunts zinc-induced photoreceptor and RPE apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topically applied betaxolol attenuates ischaemia-induced effects to the rat retina and stimulates BDNF mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metipranolol promotes structure and function of retinal photoreceptors in the rd10 mouse model of human retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimized culture of retinal ganglion cells and amacrine cells from adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Systemic propranolol reduces b-wave amplitude in the ERG and increases IGF-1 receptor phosphorylation in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. pnas.org [pnas.org]
- 25. assaygenie.com [assaygenie.com]
- 26. Metipranolol promotes structure and function of retinal photoreceptors in the rd10 mouse model of human retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Betaxolol Hydrochloride Nanoparticle Formulations for Ocular Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of different betaxolol hydrochloride nanoparticle formulations designed for ocular delivery, primarily for the management of glaucoma. By summarizing key performance indicators and detailing experimental methodologies, this document aims to assist researchers in making informed decisions for future drug development projects.
Comparative Performance Data
The following tables summarize the physicochemical characteristics, drug release profiles, and efficacy of various this compound nanoparticle formulations based on published experimental data.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Formulation Type | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan Nanoparticles (BN3) | Chitosan | 168-260 | 25.2-26.4 | 68.12 ± 0.23 - 74.52 ± 3.1 | Not Specified | [1] |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | Montmorillonite, Hyaluronic Acid, Chitosan, Eudragit | 778.90 ± 60.88 | 21.28 ± 1.11 | 85.40 ± 0.20 | 15.92 ± 0.26 | [2] |
| Proniosomes (F10) | Cholesterol, Span 60 | 3.8 µm (vesicle size) | Not Specified | 97.3 | 98.1 (drug content) | [3] |
| Solid Lipid Nanoparticles (Mt-BH-SLNs) | Montmorillonite, Solid Lipid | ~150 | Not Specified | Not Specified | Not Specified | [4] |
Table 2: In Vitro Drug Release Characteristics
| Formulation Type | Release Medium | Release Profile | Key Findings | Reference |
| Chitosan Nanoparticles (BN3) | Simulated Tear Fluid | Biphasic: Initial burst followed by sustained release up to 12 h | Demonstrates prolonged drug availability compared to conventional solutions. | [1][5] |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | Simulated Tear Fluid (pH 7.4) | Sustained release with a weak initial burst (~32% in 0.5 h), followed by slow release up to 5 h | Follows first-order release kinetics, indicating Fickian diffusion.[6] | [6] |
| This compound Solution | Simulated Tear Fluid (pH 7.4) | Rapid release: ~51% in 0.5 h, almost 100% within 2.5 h | Serves as a control, highlighting the sustained release of nanoparticle formulations.[6] | [6] |
| Solid Lipid Nanoparticles (Mt-BH-SLNs) | Not Specified | Controlled release for a period of 12 h | Offers a prolonged release profile.[4] | [4] |
Table 3: In Vivo Efficacy in Glaucoma Rabbit Models
| Formulation Type | Glaucoma Model | Key Outcome | Significance | Reference |
| Chitosan Nanoparticles (BN3) | Dexamethasone-induced | Significant decrease in Intraocular Pressure (IOP) compared to marketed formulation.[1] | 36.39 ± 1.84% reduction in IOP at 5 h, which was significant (p < 0.05) compared to the marketed formulation.[1] | [1] |
| Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs) | Compound carbomer solution-induced | More durable and stable IOP-lowering efficacy compared to BH solution.[2] | Longer precorneal retention time leads to higher drug concentration on the ocular surface.[2][7] | [2][7][8] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies for the preparation and evaluation of this compound nanoparticles.
Preparation of Chitosan Nanoparticles
-
Method: Spontaneous emulsification technique.[5]
-
Procedure:
-
A chitosan gel is prepared by dispersing chitosan and sodium chloride in glacial acetic acid.
-
This compound is dissolved in the chitosan gel with stirring at various drug-to-polymer ratios (e.g., 1:1, 1:1.5, 1:2).[5]
-
The drug-containing gel is slowly added to linseed oil containing Span 80 under magnetic stirring.
-
Acetone is then added dropwise to the system, and stirring is continued for 3 hours to form the nanoparticles.[5]
-
Preparation of Multifunctional Nanoparticles (MMt-BH-HA/CS-ED NPs)
-
Procedure:
-
Acid-activated montmorillonite (MMt) is intercalated with this compound (BH) to form an MMt-BH complex.[2]
-
Chitosan is dissolved in an acetic acid solution, and the pH is adjusted to 5.
-
A hyaluronic acid (HA) solution is added to the chitosan solution under magnetic stirring.[6]
-
The MMt-BH complex is then incorporated into the HA-chitosan mixture.
-
This is followed by the addition of a Eudragit (ED) solution to coat the nanoparticles.
-
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Measured using dynamic light scattering (DLS) techniques.
-
Entrapment Efficiency and Drug Loading: Determined by separating the free drug from the nanoparticles, often through methods like dialysis or ultracentrifugation, followed by quantification of the encapsulated drug using UV-Vis spectrophotometry.[6]
-
Morphology: Visualized using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).[2]
In Vitro Drug Release Studies
-
Procedure:
-
A known quantity of the nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off.[5]
-
The dialysis bag is immersed in a beaker containing simulated tear fluid (STF) at a physiological temperature (e.g., 34°C).[6]
-
The release medium is stirred continuously.
-
At predetermined time intervals, samples are withdrawn from the release medium, and the concentration of released this compound is measured using a suitable analytical technique like UV-Vis spectrophotometry.
-
In Vivo Efficacy Studies
-
Animal Model: Typically, rabbits are used, with glaucoma induced by methods such as dexamethasone administration or injection of a compound carbomer solution.[1][8]
-
Procedure:
-
The intraocular pressure (IOP) of the rabbits is measured at baseline.
-
The nanoparticle formulation or a control (marketed formulation or drug solution) is administered to the eyes of the rabbits.
-
IOP is measured at various time points after administration to determine the extent and duration of IOP reduction.
-
Visualizing the Processes
The following diagrams illustrate the generalized workflows for the preparation and evaluation of this compound nanoparticles.
Caption: Generalized workflow for nanoparticle preparation and characterization.
Caption: Workflow for in vitro and in vivo evaluation of formulations.
Caption: Signaling pathway for betaxolol's IOP-lowering effect.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Loaded Chitosan Nanoparticles for Ocular ...: Ingenta Connect [ingentaconnect.com]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scienceopen.com [scienceopen.com]
Comparative Efficacy of Betaxolol Hydrochloride in Animal Models of Hypertension: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive statistical analysis of betaxolol hydrochloride's efficacy in preclinical animal models of hypertension. Designed for researchers, scientists, and drug development professionals, this guide offers an objective comparison of betaxolol's performance against other classes of antihypertensive agents, supported by experimental data. The content is structured to facilitate easy comparison and understanding of the methodologies employed in these crucial preclinical studies.
Overview of this compound
Betaxolol is a selective beta-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline, at the beta-1 receptors in the heart.[2] This action leads to a reduction in heart rate and myocardial contractility, ultimately lowering cardiac output and blood pressure.[2] Some studies also suggest that betaxolol may have a relaxing effect on peripheral vascular beds, contributing to its antihypertensive effect.[3]
Efficacy of Betaxolol in Hypertensive Animal Models
Spontaneously Hypertensive Rats (SHR) are a widely used and accepted animal model for studying essential hypertension. Research has consistently demonstrated the antihypertensive efficacy of betaxolol in this model.
Dose-Dependent Effects of Betaxolol in Spontaneously Hypertensive Rats (SHR)
Studies have shown that betaxolol produces a dose-dependent reduction in blood pressure in conscious SHR. For instance, single oral administrations of betaxolol at doses of 1 mg/kg and 10 mg/kg resulted in a significant decrease in mean arterial pressure.[4] Chronic administration over several weeks has also demonstrated a sustained antihypertensive effect without the development of tolerance.[3]
Comparative Efficacy of Betaxolol with Other Antihypertensive Agents
To provide a comprehensive understanding of betaxolol's preclinical profile, this guide compares its efficacy with other commonly used antihypertensive drug classes: other beta-blockers, ACE inhibitors, and calcium channel blockers.
Betaxolol vs. Other Beta-Blockers
Table 1: Comparative Efficacy of Betaxolol and Atenolol in Conscious Spontaneously Hypertensive Rats (SHR)
| Parameter | Betaxolol (1 mg/kg, p.o.) | Betaxolol (10 mg/kg, p.o.) | Atenolol (1 mg/kg, p.o.) | Atenolol (10 mg/kg, p.o.) |
| Mean Arterial Pressure (MAP) | Dose-dependent decrease[4] | Marked decrease[4] | Weak hypotensive effect[4] | Similar but weaker hypotensive effect than betaxolol[4] |
| Heart Rate (HR) | No significant change[4] | Decrease[4] | No significant change[4] | Decrease[4] |
| Cardiac Output (CO) | No significant change[4] | Decrease[4] | No significant change[4] | Decrease[4] |
| Total Peripheral Resistance (TPR) | Decrease[4] | Not specified | No significant change[4] | Not specified |
| Renal Blood Flow | Increased flow rate[4] | Not specified | No significant change[4] | Not specified |
Data extracted from a study on conscious spontaneously hypertensive rats.[4]
Betaxolol vs. ACE Inhibitors and Calcium Channel blockers
Direct head-to-head comparative studies of betaxolol against ACE inhibitors (e.g., captopril, enalapril) and calcium channel blockers (e.g., nifedipine, amlodipine) in the same animal model of hypertension are limited in the currently available literature. To provide a meaningful comparison, data from separate studies conducted in spontaneously hypertensive rats (SHR) are presented below. It is crucial to note that variations in experimental protocols between studies may influence the results.
Table 2: Efficacy of Captopril (ACE Inhibitor) in Spontaneously Hypertensive Rats (SHR)
| Parameter | Captopril (60 mg/kg/day, p.o. for 3 weeks) |
| Systolic Blood Pressure (SBP) | Significant reduction compared to untreated SHR[5] |
| Relative Heart Weight | Significant reduction compared to untreated SHR[5] |
| Cardiac Fibrosis | Completely abrogated[5] |
Data from a study in seven-week-old SHR.[5]
Table 3: Efficacy of Nifedipine (Calcium Channel Blocker) in Spontaneously Hypertensive Rats (SHR)
| Parameter | Nifedipine (10 mg/kg/day, p.o. for 3 weeks) |
| Systolic Blood Pressure (SBP) | Reduction of approximately 30 mmHg compared to untreated SHR[5] |
Data from a study in seven-week-old SHR.[5]
Experimental Protocols
A clear understanding of the experimental methodologies is essential for interpreting the presented data.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that closely mimics human essential hypertension.[5]
-
Renal Hypertensive Rat: Hypertension is induced by constricting the renal artery, which activates the renin-angiotensin system.[3]
-
Deoxycorticosterone/Saline (DOCA/Salt) Hypertensive Rat: This model involves the administration of a mineralocorticoid (DOCA) and a high-salt diet to induce hypertension.[3]
Drug Administration
-
Oral Administration (p.o.): Drugs are typically administered via oral gavage, where a tube is passed into the stomach to deliver a precise dose of the substance. This method is common in studies with conscious animals.[3][4]
Hemodynamic Measurements
-
Microsphere Method: This technique is used to measure regional blood flow and cardiac output. It involves injecting radiolabeled microspheres into the arterial circulation, which then distribute to various organs in proportion to their blood flow.[4]
-
Direct Blood Pressure Measurement: In conscious animals, blood pressure can be continuously monitored via a catheter implanted in an artery, providing accurate and real-time data.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental processes can aid in comprehension.
Mechanism of Action of Betaxolol
Caption: Mechanism of action of Betaxolol at the cardiac myocyte.
General Experimental Workflow for Antihypertensive Drug Testing
Caption: A typical experimental workflow for evaluating antihypertensive drugs.
Conclusion
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antihypertensive effect of betaxolol, a cardioselective beta-adrenoceptor antagonist, in experimental hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional hemodynamic effects of betaxolol, a new selective beta 1-blocker, and atenolol in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Betaxolol Hydrochloride: An Assessment of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methods for betaxolol hydrochloride, a selective beta-1 adrenergic receptor blocker used in the treatment of glaucoma and hypertension. The following sections detail the experimental protocols for key synthesis strategies, present quantitative data for easy comparison, and visualize the synthetic workflows and the relevant biological signaling pathway.
Comparison of this compound Synthesis Methods
The synthesis of this compound has been approached through several distinct routes, each with its own advantages and disadvantages in terms of yield, purity, scalability, and stereoselectivity. This guide focuses on four prominent methods: a scalable industrial process, a simplified laboratory synthesis, an asymmetric synthesis of the L-enantiomer, and a chemoenzymatic approach for producing the S-enantiomer.
| Parameter | Method 1: Scalable Industrial Process (Noronha et al.) | Method 2: Simplified Synthesis of Intermediate (Xu et al.) | Method 3: Asymmetric Synthesis of L-Betaxolol HCl (CN101665441A) | Method 4: Chemoenzymatic Synthesis of (S)-Betaxolol |
| Starting Material | p-Hydroxyphenylethanol | p-Hydroxyphenylethanol | p-Hydroxyphenylethanol | 4-(2-hydroxyethyl)phenol |
| Key Steps | Condensation with CPMBr, reaction with isopropylamine, purification via sorbate salt | Selective Williamson etherification with epichlorohydrin | Selective esterification, etherification, amination, cyclopropyl-carbinol etherification, HCl salt formation | Lipase-catalyzed kinetic resolution of a chlorohydrin intermediate |
| Overall Yield | 37%[1] | Intermediate Yield: 68.18%[2][3] | 62%[4] | 9% (overall)[4] |
| Purity | 99.8%[1] | Intermediate Purity: 96%[2][3] | 99.0-100.0% (chemical), 99.0-100.0% (optical)[4] | 99% ee (enantiomeric excess)[4] |
| Key Advantages | Scalable, avoids column chromatography | Simplified process for a key intermediate | High yield and high optical purity of the L-enantiomer | High enantioselectivity for the S-enantiomer |
| Key Disadvantages | Moderate overall yield | Data for the complete synthesis is not fully detailed | Multi-step process | Lower overall yield |
Experimental Protocols
Method 2: Synthesis of 1-[4-(2-Hydroxyethyl)phenoxy]-2,3-epoxypropane (Key Intermediate)
This protocol, adapted from the work of Xu et al., describes a simplified one-step synthesis of a crucial intermediate for this compound.[2][3]
Materials:
-
p-Hydroxyphenylethyl alcohol
-
Epichlorohydrin
-
Anhydrous potassium carbonate
-
Acetonitrile
-
Toluene
Procedure:
-
A mixture of 30.0 g of p-hydroxyphenethyl alcohol, 60 g of anhydrous potassium carbonate, and 50.28 g of epichlorohydrin is refluxed in 250 mL of acetonitrile for 5 hours.[2]
-
After cooling, the mixture is filtered, and the acetonitrile is removed under reduced pressure.[2]
-
300 mL of toluene is added to the residue, and the toluene is subsequently removed under reduced pressure.[2]
-
The resulting residual oil solidifies upon standing. This crude product can be used directly in the next step of the synthesis or recrystallized from water to yield a solid with a melting point of 56-58.5°C.[2]
Method 4: Chemoenzymatic Synthesis of (S)-Betaxolol
This method utilizes a lipase-catalyzed kinetic resolution to achieve a high enantiomeric excess of the desired (S)-enantiomer.
Materials:
-
Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol
-
Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Methanol
-
Isopropylamine
Procedure:
-
The racemic chlorohydrin, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, is esterified with vinyl acetate. This reaction is catalyzed by lipase B from Candida antarctica.[4]
-
The enzymatic reaction selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This kinetic resolution results in the isolation of (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol with a high enantiomeric excess (99% ee).[4]
-
The purified (R)-chlorohydrin is then subjected to an amination reaction with isopropylamine in methanol. This step proceeds with retention of stereochemistry to yield (S)-betaxolol with 99% ee.[4]
Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate a general synthesis workflow for this compound and its biological mechanism of action.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The signaling pathway blocked by betaxolol.
References
Comparative Guide to Analytical Methods for Betaxolol Hydrochloride Validation
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Spectrophotometric methods for the quantitative determination of betaxolol hydrochloride in pharmaceutical formulations. The information is compiled from various single-laboratory validation studies, offering insights into the performance and experimental protocols of each technique.
Quantitative Performance Comparison
The following tables summarize the validation parameters for different analytical methods applied to this compound, as reported in the literature. These parameters, defined by the International Conference on Harmonization (ICH) guidelines, are crucial for assessing the reliability and suitability of a method for its intended purpose.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 (RP-HPLC)[1][2][3] | Method 2 (RP-HPLC) | Method 3 (Chiral HPLC)[4] |
| Linearity Range | 25 - 200 µg/mL[1][2][3] | 5 - 25 µg/mL | 10 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity confirmed | > 0.999 | > 0.997[4] |
| Accuracy (% Recovery) | 100.01% - 101.35%[1][2] | Not explicitly stated | 97.4% - 102.0%[4] |
| Precision (% RSD) | System: 0.41%, Method: 0.53%[1] | Not explicitly stated | 1.1% - 1.7%[4] |
| Limit of Detection (LOD) | 1.30 µg/mL[5] | Not explicitly stated | 5 ng/mL[4] |
| Limit of Quantification (LOQ) | 20 µg/mL[5] | Not explicitly stated | 10 ng/mL[4] |
| Retention Time | 1.72 min[1][2][5] | 4 - 6 min | S-enantiomer: 11.3 min, R-enantiomer: 12.6 min[4] |
Table 2: Comparison of Spectrophotometric Methods for this compound Analysis
| Parameter | Method 1 (Oxidative Coupling)[6] | Method 2 (Ion-Pair Complexation) |
| Linearity Range | 5 - 30 µg/mL[6] | 1.65 - 2.75 mg/100 ml |
| Correlation Coefficient (r) | 0.9997[6] | Not explicitly stated, but linearity confirmed |
| Accuracy (% Recovery) | 99.10% - 100.90%[6] | Not explicitly stated |
| Precision (% RSD) | 0.72% - 4.48%[6] | Not explicitly stated |
| Molar Absorptivity | 7.64 x 10³ L/mol/cm[6] | 10786 L/mol/cm |
| Wavelength (λmax) | 405 nm[6] | 408 nm |
Experimental Workflow and Method Validation
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process to ensure the reliability of results.
References
- 1. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Betaxolol and Other Beta-Blockers on Ocular Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of betaxolol and other beta-blockers on ocular blood flow, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced hemodynamic effects of these agents in the context of ophthalmic therapeutics.
Executive Summary
Topical beta-adrenergic antagonists are a cornerstone in the management of glaucoma, primarily due to their efficacy in lowering intraocular pressure (IOP). However, their effects on ocular blood flow, a critical factor in the pathogenesis of glaucomatous optic neuropathy, are varied. Betaxolol, a cardioselective β1-blocker, has demonstrated a distinct profile compared to non-selective beta-blockers like timolol. Evidence suggests that betaxolol may preserve or even enhance ocular blood flow, a potentially beneficial attribute in the long-term management of glaucoma. This guide delves into the comparative data, experimental methodologies, and underlying signaling pathways that differentiate betaxolol from its counterparts.
Data Presentation: Quantitative Comparison of Ocular Blood Flow Parameters
The following tables summarize the quantitative data from various studies comparing the effects of betaxolol and other beta-blockers on key ocular blood flow parameters.
Table 1: Effect of Beta-Blockers on Pulsatile Ocular Blood Flow (POBF)
| Beta-Blocker | Dosage | Study Population | Duration | POBF Change | Citation |
| Betaxolol | 0.5% | Glaucoma Patients | 12 months | Remained stable | [1] |
| Timolol | 0.5% | Glaucoma Patients | 12 months | Significant decrease | [1] |
| Betaxolol | Not specified | Glaucoma Patients | 29 days | -11 µl/min (decrease) | [2] |
| Timolol | 0.5% | Glaucoma Patients | 29 days | -43.7 µl/min (decrease) | [2] |
| Metipranolol | 0.3% | Glaucoma Patients | 29 days | +61 µl/min (increase) | [2] |
Table 2: Effect of Beta-Blockers on Optic Nerve Head (ONH) Blood Flow
| Beta-Blocker | Dosage | Study Population | Duration | ONH Blood Flow Change | Citation |
| Betaxolol | Not specified | Glaucoma Patients | 29 days | -15 AU (decrease) | [2] |
| Timolol | 0.5% | Glaucoma Patients | 29 days | +140 AU (increase) | [2] |
| Metipranolol | 0.3% | Glaucoma Patients | 29 days | +79 AU (increase) | [2] |
| Betaxolol | 0.5% | Albino Rabbits | 20 days | ~10% increase in tissue blood velocity | [3] |
| Betaxolol | 0.5% | Normal Tension Glaucoma | 1 year | Reduced resistivity index in ophthalmic artery | [4] |
Table 3: Effect of Beta-Blockers on Retinal and Choroidal Blood Flow
| Beta-Blocker | Dosage | Study Population | Duration | Blood Flow Change | Measurement Site | Citation |
| Betaxolol | 0.5% | Healthy Volunteers | 2 weeks | 14% increase | Retinal Vein | [5] |
| Timolol | 0.5% | Healthy Volunteers | 2 weeks | 14% decrease | Retinal Vein | [5] |
| Betaxolol | 0.5% | POAG Patients | 1 month | Significant decrease in Resistivity Index | Central Retinal & Posterior Ciliary Arteries | [6] |
| Timolol | 0.5% | POAG Patients | 1 month | Significant increase in Resistivity Index | Temporal Posterior Ciliary Artery | [6] |
| Carteolol | 1% | POAG Patients | 1 month | Significant decrease in Resistivity Index | Central Retinal Artery | [6] |
| Levobunolol | 0.5% | POAG Patients | 1 month | No significant change | All arteries measured | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Pulsatile Ocular Blood Flow (POBF) using the Langham OBF System
The Langham Ocular Blood Flow (OBF) system is a non-invasive method used to estimate the pulsatile component of choroidal blood flow.[4]
-
Principle: The system utilizes a pneumotonometer to record the ocular pulse waveform, which reflects the transient changes in intraocular pressure caused by the pulsatile nature of choroidal blood flow.[4]
-
Procedure:
-
The patient is seated comfortably at a slit-lamp microscope.
-
The pneumotonometer probe is mounted on the slit-lamp and applied to the anesthetized cornea.
-
The intraocular pressure waveform is recorded over several cardiac cycles.
-
The system's software analyzes the waveform, along with the patient's heart rate, to calculate the pulsatile ocular blood flow in microliters per minute (µl/min).[7]
-
Measurement of Retinal and Optic Nerve Head Blood Flow using Scanning Laser Doppler Flowmetry (SLDF)
Scanning Laser Doppler Flowmetry (SLDF), often performed with instruments like the Heidelberg Retina Flowmeter (HRF), provides a two-dimensional map of blood flow in the retina and optic nerve head.[2]
-
Principle: This technique is based on the Doppler effect. A low-power laser beam is scanned across the fundus. Light scattered by moving red blood cells undergoes a frequency shift (Doppler shift), which is proportional to their velocity. The instrument measures this shift to create a map of blood flow, volume, and velocity.[2]
-
Procedure:
-
The patient's pupil is dilated.
-
The patient is seated and aligns their eye with the SLDF device.
-
The operator focuses the laser on the specific area of interest (e.g., the optic nerve head or a major retinal vessel).
-
A series of scans are taken to generate a perfusion map.
-
Specialized software is used to analyze the images and quantify blood flow parameters in arbitrary units (AU).
-
Measurement of Retrobulbar Blood Flow using Color Doppler Imaging (CDI)
Color Doppler Imaging is an ultrasound-based technique used to visualize and measure blood flow velocity in the retrobulbar vessels, such as the ophthalmic artery, central retinal artery, and posterior ciliary arteries.[6][8]
-
Principle: CDI combines B-mode ultrasound imaging with Doppler ultrasound. The B-mode provides an anatomical image of the eye and orbit, while the Doppler component measures the velocity and direction of blood flow within the vessels. Blood flow towards the transducer is typically displayed in red, and flow away is in blue.[9]
-
Procedure:
-
The patient lies in a supine position.[9]
-
A high-frequency ultrasound probe (typically 7.5-10 MHz) with Doppler capabilities is placed on the closed eyelid with coupling gel.[9]
-
The operator identifies the specific vessel of interest using the B-mode image.
-
The Doppler gate is placed within the vessel to measure blood flow velocities.
-
Key parameters measured include Peak Systolic Velocity (PSV) and End-Diastolic Velocity (EDV). From these, the Resistivity Index (RI = [PSV - EDV] / PSV) can be calculated, which reflects downstream vascular resistance.[8]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for comparative studies of beta-blockers on ocular blood flow.
Signaling Pathway Diagrams
Betaxolol's Vasodilatory Effect via Calcium Channel Blockade
Betaxolol is unique among beta-blockers in that it also possesses calcium channel blocking activity. This action is independent of its beta-adrenergic receptor antagonism and contributes to its vasodilatory effects.[10] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, betaxolol promotes relaxation of the blood vessels, leading to increased blood flow.
Caption: Betaxolol's inhibition of L-type calcium channels leads to vasodilation.
Potential Role of Betaxolol in Nitric Oxide Synthase (NOS) Regulation
Emerging evidence suggests a potential interaction between betaxolol and the nitric oxide synthase (NOS) pathway.[11] Nitric oxide (NO) is a potent vasodilator produced by NOS in the vascular endothelium. While the exact mechanism is still under investigation, betaxolol may influence NOS activity, leading to increased NO production and subsequent vasodilation.
Caption: Postulated mechanism of betaxolol-influenced vasodilation via the nitric oxide pathway.
Conclusion
The evidence presented in this guide suggests that betaxolol has a more favorable profile regarding its effects on ocular blood flow compared to non-selective beta-blockers like timolol. While both classes of drugs effectively lower intraocular pressure, betaxolol's unique properties, including its cardioselectivity and potential vasodilatory actions through calcium channel blockade and possible interaction with the nitric oxide pathway, may offer an advantage in preserving or enhancing ocular perfusion. These characteristics make betaxolol a subject of continued interest in the development of glaucoma therapies that not only control IOP but also address the vascular component of the disease. Further research is warranted to fully elucidate the clinical implications of these differential effects on ocular hemodynamics.
References
- 1. Methods to measure blood flow and vascular reactivity in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle, validity, and reliability of scanning laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nichigan.or.jp [nichigan.or.jp]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]
- 7. Reproducibility of pulsatile ocular blood flow measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of betaxolol and latanoprost on ocular blood flow and visual fields in patients with primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect and mechanism of betaxolol and timolol on vascular relaxation in isolated rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide synthase expression in the transient ischemic rat retina: neuroprotection of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Disease Model & Therapeutic Application
Application Notes and Protocols for Investigating the Neuroprotective Effects of Betaxolol Hydrochloride on Retinal Ganglion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride, a β1-selective adrenergic receptor antagonist, is primarily utilized in the clinical management of glaucoma and ocular hypertension.[1][2][3] Beyond its established role in lowering intraocular pressure by reducing aqueous humor production, a growing body of evidence highlights its direct neuroprotective effects on retinal ganglion cells (RGCs).[4][5][6][7][8] These neuroprotective properties are independent of its pressure-lowering action and are attributed to its ability to modulate ion channel activity, particularly voltage-gated sodium and calcium channels, thereby mitigating excitotoxicity and ischemic damage.[4][5][6] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective mechanisms and therapeutic potential of betaxolol in RGCs.
Mechanism of Action
Betaxolol's neuroprotective effects are multifaceted and primarily stem from its ability to interact with ion channels in retinal neurons.[4] Unlike other beta-blockers such as timolol, betaxolol demonstrates a significant capacity to block voltage-sensitive sodium and calcium channels.[4][5][6] This action is crucial in preventing the excessive intracellular calcium influx that is a key trigger for apoptotic pathways in neurons under stress.[9][10]
Key mechanistic actions include:
-
Sodium and Calcium Channel Blockade: Betaxolol directly interacts with and inhibits voltage-gated sodium and calcium channels in RGCs.[4][11][12] This reduces the influx of these ions, which is a critical step in the cascade of events leading to excitotoxicity and cell death.[4][5]
-
Inhibition of Glutamate-Induced Excitotoxicity: By blocking ion channels, betaxolol attenuates the downstream effects of excessive glutamate, a major neurotransmitter implicated in glaucomatous RGC death.[9][11][12] It has been shown to reduce glutamate-induced increases in intracellular calcium.[9][10]
-
Reduction of Spontaneous Firing Rate: Betaxolol can decrease the spontaneous firing rate of RGCs, which can be pathologically elevated in glaucomatous conditions, further contributing to reduced metabolic stress and excitotoxicity.[11]
-
Improved Ocular Blood Flow: Some studies suggest that betaxolol may improve blood flow to the optic nerve head, which could contribute to its neuroprotective profile by enhancing oxygen and nutrient supply to the RGCs.[13][14][15][16]
Quantitative Data on Betaxolol's Efficacy
The following tables summarize key quantitative findings from various studies on the neuroprotective effects of betaxolol.
Table 1: In Vitro Effects of Betaxolol on Ion Channels and Cell Viability
| Parameter | Model System | Betaxolol Concentration | Observed Effect | Reference |
| Voltage-gated Sodium Current | Tiger Salamander RGCs | 50 µM | ~33% reduction in peak amplitude | [11][12] |
| Voltage-gated Calcium Current | Tiger Salamander RGCs | 50 µM | ~33% reduction in peak amplitude | [11][12] |
| High-Voltage-Activated (HVA) Ca2+ Channel Currents | Tiger Salamander RGCs | 50 µM | ~20% reduction | [9] |
| Glutamate-Induced Spontaneous Spike Rate | Tiger Salamander RGCs | 20 µM | ~30% reduction | [11][17] |
| RGC Viability (Hypoxia) | Purified Rat RGC Cultures | 10⁻⁷ M | Increased to 58.3% (from 51.5% in control) | [18] |
| RGC Viability (Hypoxia) | Purified Rat RGC Cultures | 10⁻⁶ M | Increased to 60.5% (from 51.5% in control) | [18] |
| Veratridine-Stimulated Na+ Influx | Rat Cortical Synaptosomes | IC₅₀ = 28.3 µM | Inhibition of Na+ influx | [4] |
| [³H]-BTX-B Binding (Na+ Channel Site 2) | Rat Cortical Synaptosomes | IC₅₀ = 9.8 µM | Inhibition of binding | [4] |
Table 2: Comparative Neuroprotective Efficacy of Beta-Blockers
| Study Focus | Model System | Efficacy Ranking | Reference |
| Attenuation of Anoxia-Induced Cell Loss | Mixed Retinal Cultures | Betaxolol > Metipranolol > Timolol (Timolol not significant) | [6] |
| Attenuation of Ligand-Induced Ca²⁺ and Na⁺ Influx | Neuronal Preparations | Betaxolol > Metipranolol > Timolol | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their study design.
Protocol 1: In Vitro Assessment of Neuroprotection Against Hypoxia in Purified RGC Cultures
This protocol is adapted from studies evaluating the protective effects of beta-blockers on hypoxia-induced RGC death.[18]
1. RGC Isolation and Culture:
- Isolate RGCs from fetal rat retinas using a two-step immunopanning procedure.
- Culture the purified RGCs in a serum-free medium.
2. Hypoxic Challenge:
- Incubate the cultured RGCs under hypoxic conditions (e.g., 5% O₂, 5% CO₂, 37°C) for 12 hours.
3. Betaxolol Treatment:
- Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or culture medium).
- Add betaxolol to the culture medium at final concentrations ranging from 10⁻⁸ M to 10⁻⁶ M at the onset of the hypoxic incubation.
- Include a vehicle-only control group.
4. Viability Assessment (Calcein-AM Assay):
- Following the hypoxic incubation, wash the cells with a balanced salt solution.
- Incubate the cells with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in living cells to the fluorescent calcein.
- Count the number of viable (fluorescent) cells using a fluorescence microscope.
- Calculate cell viability as the percentage of viable cells in the treated group relative to a normoxic control group.
5. Data Analysis:
- Compare the viability of betaxolol-treated groups to the hypoxia-only control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Electrophysiological Recording of Ion Channel Activity in Isolated RGCs
This protocol is based on whole-cell patch-clamp recording techniques used to measure the effects of betaxolol on voltage-gated ion channels.[9][11][12]
1. RGC Isolation:
- Isolate RGCs from the retina of a suitable animal model (e.g., larval tiger salamander).
2. Whole-Cell Patch-Clamp Recording:
- Establish whole-cell patch-clamp recordings from isolated RGCs.
- Use appropriate intracellular and extracellular solutions to isolate the specific ion currents of interest (e.g., use intracellular cesium and extracellular cobalt to block potassium and calcium currents, respectively, when measuring sodium currents).
3. Betaxolol Application:
- Bath-apply betaxolol at the desired concentration (e.g., 50 µM).
- Allow sufficient time for the drug to take effect (e.g., 15-35 minutes).[11][12]
4. Data Acquisition and Analysis:
- Record voltage-gated sodium and calcium currents before, during, and after betaxolol application.
- Measure the peak amplitude of the currents and calculate the percentage of inhibition caused by betaxolol.
- Perform washout experiments to determine the reversibility of the effect.
Protocol 3: In Vivo Model of Retinal Ischemia-Reperfusion Injury
This protocol describes a common in vivo model to assess the neuroprotective effects of topically administered betaxolol.[8][10]
1. Animal Model:
- Use a suitable rodent model (e.g., Sprague-Dawley rats).
2. Induction of Ischemia:
- Anesthetize the animal.
- Induce transient retinal ischemia in one eye by raising the intraocular pressure (IOP) above the systolic arterial pressure for a defined period (e.g., 45-60 minutes). This can be achieved by cannulating the anterior chamber and infusing a sterile saline solution.
- The contralateral eye can serve as a control.
3. Betaxolol Treatment:
- Topically administer betaxolol ophthalmic solution (e.g., 0.25% or 0.5%) to the ischemic eye. Treatment can be initiated before ischemia or at the onset of reperfusion and continued for a specified duration (e.g., twice daily for 7 days).[8]
- A vehicle-treated group should be included as a control.
4. Assessment of Retinal Damage:
- After a defined reperfusion period (e.g., 7 days), euthanize the animals and enucleate the eyes.
- Process the retinas for histological and immunohistochemical analysis.
- Morphometry: Measure the thickness of the inner plexiform layer (IPL) and other retinal layers. A reduction in IPL thickness is indicative of RGC damage.[8]
- Immunohistochemistry: Stain for RGC-specific markers (e.g., Brn3a, Thy-1) or markers of neuronal damage and apoptosis (e.g., TUNEL staining). Evaluate changes in the expression and localization of proteins like choline acetyltransferase (ChAT) and calretinin.[8][10]
- Electroretinography (ERG): Perform ERG recordings before and after ischemia to assess retinal function. A reduction in the b-wave amplitude is a sign of ischemic damage.[10]
5. Data Analysis:
- Quantify the changes in retinal layer thickness, cell counts, and protein expression.
- Compare the outcomes in the betaxolol-treated group with the vehicle-treated group using appropriate statistical methods.
Visualizations
The following diagrams illustrate key concepts related to betaxolol's neuroprotective action and experimental workflows.
Caption: Signaling pathway of betaxolol's neuroprotective action.
Caption: In vitro experimental workflow for assessing RGC neuroprotection.
Caption: In vivo experimental workflow for retinal ischemia-reperfusion studies.
Conclusion
This compound presents a compelling case for a dual-action therapeutic in glaucoma management, addressing both intraocular pressure and offering direct neuroprotection to retinal ganglion cells. The protocols and data presented herein provide a framework for researchers to further elucidate the mechanisms of betaxolol's neuroprotective effects and to evaluate its potential in novel therapeutic strategies aimed at preserving vision in glaucoma and other optic neuropathies. The consistent findings across various in vitro and in vivo models underscore the importance of its ion channel blocking properties in mitigating neuronal damage. Further research can build upon these methodologies to explore downstream signaling pathways and to optimize the therapeutic application of betaxolol for RGC preservation.
References
- 1. Betaxolol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Betaxolol attenuates retinal ischemia/reperfusion damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Effect of topical betaxolol on tissue circulation in the human optic nerve head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of long-term topical betaxolol on tissue circulation in the iris and optic nerve head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The acute effect of topical beta-adrenoreceptor blocking agents on retinal and optic nerve head circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of betaxolol on ocular blood flow and visual fields in patients with normotension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: The Role of Betaxolol Hydrochloride in Mitigating Excitotoxicity in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of betaxolol hydrochloride against excitotoxicity in neuronal cultures. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.
Introduction
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[1] This phenomenon is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This compound, a selective β1-adrenergic receptor antagonist, has demonstrated neuroprotective properties that extend beyond its primary pharmacological action.[2][3] In vitro studies have shown that betaxolol can protect neurons from excitotoxic insults, suggesting its potential as a therapeutic agent for neurological conditions characterized by excitotoxicity.[4]
The primary mechanisms underlying the neuroprotective effects of betaxolol in the context of excitotoxicity involve the modulation of ion channel activity. Specifically, betaxolol has been shown to inhibit voltage-gated sodium (Na+) and calcium (Ca2+) channels, as well as non-competitively antagonize the response to glutamate.[5][6][7] By attenuating the excessive influx of ions that triggers the excitotoxic cascade, betaxolol helps maintain neuronal homeostasis and viability.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on various parameters related to excitotoxicity in neuronal cultures.
Table 1: Effect of Betaxolol on Glutamate-Induced Intracellular Calcium Increase
| Cell Type | Betaxolol Concentration | Glutamate Concentration | Measurement | Result | Reference |
| Adult Mouse Retinal Ganglion Cells | IC50: 235.7 µM | Not specified | Inhibition of glutamate-induced Ca2+ signals | Betaxolol acts as a non-competitive inhibitor, shifting the EC50 of glutamate from 6.19 µM to 23.53 µM. | [6] |
Table 2: Effect of Betaxolol on Voltage-Gated Ion Channels
| Cell Type | Betaxolol Concentration | Ion Channel | Measurement | Result | Reference |
| Tiger Salamander Retinal Ganglion Cells | 50 µM | High-Voltage-Activated (HVA) Ca2+ Channels | Current Reduction | ~20% reduction | [8] |
| Tiger Salamander Retinal Ganglion Cells | 50 µM | Voltage-Gated Na+ Channels | Peak Current Reduction | 35.7% reduction | [7] |
| Tiger Salamander Retinal Ganglion Cells | 50 µM | Voltage-Gated Ca2+ Channels | Peak Current Reduction | 38% reduction | [7] |
| Rat Cortical Synaptosomes | IC50: 28.3 µM | Voltage-Gated Na+ Channels (veratridine-stimulated) | Inhibition of Na+ influx | - | [5] |
Table 3: Effect of Betaxolol on Glutamate-Induced Neuronal Activity
| Cell Type | Betaxolol Concentration | Glutamate Concentration | Measurement | Result | Reference |
| Tiger Salamander Retinal Ganglion Cells | 20 µM | 200 µM | Spontaneous Spike Rate | ~30% reduction in glutamate-induced increase | [7][9] |
Table 4: Neuroprotective Effect of Betaxolol in Hypoxia-Induced Injury
| Tissue | Betaxolol Concentration | Insult | Measurement | Result | Reference |
| Rat Retina (in vitro) | 100 µM | 90 min Hypoxia | Mitochondrial Aspartate Aminotransferase (mAAT) Activity | 40% protection against the decrease in mAAT activity | [10] |
Experimental Protocols
Protocol 1: Induction of Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol describes a general method for inducing excitotoxicity in primary neuronal cultures using glutamate.
Materials:
-
Primary neuronal cultures (e.g., cortical or retinal ganglion cells)
-
Neurobasal medium or equivalent
-
B-27 supplement or equivalent
-
Glutamate stock solution (e.g., 100 mM in sterile water)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for at least 7-10 days to allow for maturation and synapse formation.
-
Betaxolol Pre-treatment: On the day of the experiment, remove half of the conditioned medium from each well and save it. Add this compound to the remaining medium at the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) and incubate for a specified pre-treatment time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Glutamate Exposure: Add glutamate to the wells to achieve the desired final concentration for inducing excitotoxicity (e.g., 100 µM). The optimal concentration should be determined empirically for the specific cell type and culture conditions.
-
Incubation: Incubate the cells with glutamate and betaxolol for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assessment of Cell Viability (LDH Assay): Following the incubation period, assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit. Follow the manufacturer's instructions for the assay.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated) and wells treated with a lysis buffer (maximum LDH release).
Protocol 2: Measurement of Intracellular Calcium Concentration
This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to glutamate and the effect of betaxolol.
Materials:
-
Primary neuronal cultures on glass coverslips
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Glutamate stock solution
-
This compound stock solution
-
Fluorescence microscope with an imaging system
Procedure:
-
Dye Loading: Incubate the neuronal cultures on coverslips with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 20 minutes.
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBSS. Record the baseline fluorescence intensity.
-
Betaxolol Application: Perfuse the cells with HBSS containing the desired concentration of this compound for a few minutes to establish a new baseline.
-
Glutamate Stimulation: While continuing to record the fluorescence, perfuse the cells with HBSS containing both betaxolol and glutamate.
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths. The change in fluorescence or fluorescence ratio is proportional to the change in intracellular calcium concentration.
Visualizations
Signaling Pathway of Betaxolol's Neuroprotective Action in Excitotoxicity
Caption: Signaling pathway of betaxolol's neuroprotection against excitotoxicity.
Experimental Workflow for Assessing Betaxolol's Neuroprotective Effects
Caption: Workflow for evaluating betaxolol's neuroprotective effects.
References
- 1. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of beta-adrenergic blockers on glutamate-induced calcium signals in adult mouse retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of betaxolol on aspartate aminotransferase activity in hypoxic rat retina in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Betaxolol Hydrochloride for the Treatment of Chronic Stable Angina: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist utilized in the management of chronic stable angina.[1] Its therapeutic efficacy stems from its ability to reduce myocardial oxygen demand by decreasing heart rate, blood pressure, and myocardial contractility, particularly during exercise.[2] These application notes provide a comprehensive overview of betaxolol's use in research settings for the study of chronic stable angina, including quantitative data from clinical trials, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
Betaxolol is a competitive, beta-1-selective adrenergic antagonist.[3] In patients with stable angina, physical exertion or stress leads to an increase in catecholamines (epinephrine and norepinephrine), which stimulate beta-1 adrenergic receptors in the heart. This stimulation results in increased heart rate and contractility, thereby elevating myocardial oxygen consumption.[2] Angina pectoris occurs when oxygen demand surpasses the supply capabilities of stenotic coronary arteries.
By selectively blocking these beta-1 receptors, this compound mitigates the effects of catecholamines, leading to:
-
Reduced Heart Rate (Negative Chronotropy): A slower heart rate allows for a longer diastolic filling time, which can improve coronary blood flow.
-
Decreased Myocardial Contractility (Negative Inotropy): Reduced force of contraction lowers the heart's workload and oxygen requirements.
-
Lowered Blood Pressure: Betaxolol reduces blood pressure, which decreases the afterload the heart has to pump against, further reducing myocardial oxygen demand.[3]
This combined action improves the balance between myocardial oxygen supply and demand, thereby reducing the frequency and severity of anginal episodes and improving exercise tolerance.[2]
Signaling Pathway of this compound
The following diagram illustrates the beta-1 adrenergic signaling pathway in cardiomyocytes and the inhibitory action of betaxolol.
References
Application Notes and Protocols: Investigating Betaxolol Hydrochloride in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in adults and a major microvascular complication of diabetes. The pathology of DR is complex, involving neurodegeneration, vascular dysfunction, inflammation, and oxidative stress. While current treatments primarily target late-stage complications, there is a significant need for therapies that can intervene in the early stages of the disease.
Betaxolol hydrochloride, a selective beta-1 adrenergic receptor antagonist, is primarily used to lower intraocular pressure in glaucoma. However, emerging evidence suggests that betaxolol possesses neuroprotective properties and can modulate retinal blood flow, independent of its pressure-lowering effects.[1][2][3] These characteristics make it a compelling candidate for investigation in the context of diabetic retinopathy. Although direct research on betaxolol in DR is currently limited, its known mechanisms of action, along with studies on other beta-blockers in hyperglycemic conditions, provide a strong rationale for its exploration as a potential therapeutic agent for this debilitating disease.
These application notes provide a comprehensive overview of the current understanding of betaxolol's effects on retinal health and offer detailed protocols for future in vitro and in vivo research into its potential role in mitigating the pathological processes of diabetic retinopathy.
Data Presentation
Table 1: Summary of Quantitative Data on Betaxolol's Effects on Retinal Parameters
| Parameter | Model System | Betaxolol Concentration/Dose | Key Finding | Reference |
| Retinal Blood Flow | Human (Ocular Hypertension) | 0.5% topical solution | 15.0% increase in Retinal Blood Flow (p=0.03) | [4] |
| Perfusion Pressure | Human (Ocular Hypertension) | 0.5% topical solution | 16.9% increase in Perfusion Pressure (p=0.02) | [4] |
| High-Voltage-Activated Ca2+ Channel Currents | Isolated Tiger Salamander Retinal Ganglion Cells | 50 µM | ~20% reduction in currents | [5] |
| Na+ Channel Currents | Isolated Tiger Salamander Retinal Ganglion Cells | 50 µM | ~20% reduction in currents | [5] |
| Inner Plexiform Layer Thickness | Rat (Ischemia/Reperfusion) | 0.25% topical solution | Significant attenuation of thickness reduction | [3] |
Table 2: Effects of Other Beta-Blockers in In Vitro High-Glucose Retinal Cell Models
| Beta-Blocker | Cell Type | High Glucose Concentration | Key Findings | Reference |
| Metoprolol | Human Retinal Microvascular Endothelial Cells | 25 mM | Prevented reduction in cell viability; Reduced TNF-α, IL-1β, and VEGF mRNA levels; Reduced ROS accumulation. | [6][7][8] |
| Carvedilol | Human Retinal Pigment Epithelial Cells (ARPE-19) | 30 mM | Improved cell viability; Inhibited inflammation, oxidative stress, and apoptosis; Activated Nrf2/ARE pathway. | [9][10][11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Betaxolol's Effects on Human Retinal Endothelial Cells under High-Glucose Conditions
Objective: To investigate the potential of this compound to mitigate high-glucose-induced inflammation, oxidative stress, and apoptosis in human retinal endothelial cells (HRECs).
Materials:
-
Human Retinal Endothelial Cells (HRECs)
-
Endothelial Cell Growth Medium
-
D-Glucose
-
This compound
-
ELISA kits for TNF-α and IL-1β
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Caspase-3 Assay Kit
-
96-well plates
-
CO2 incubator
Methodology:
-
Cell Culture and Treatment:
-
Culture HRECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HRECs into 96-well plates at a suitable density.
-
Once confluent, expose the cells to the following conditions for 48 hours:
-
Normal Glucose (NG): 5 mM D-glucose
-
High Glucose (HG): 25 mM D-glucose
-
HG + Betaxolol: 25 mM D-glucose with varying concentrations of betaxolol (e.g., 1 µM, 10 µM, 50 µM).
-
NG + Betaxolol: 5 mM D-glucose with the highest concentration of betaxolol as a toxicity control.
-
-
-
Assessment of Inflammation:
-
After the treatment period, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Assessment of Oxidative Stress:
-
Wash the cells with a suitable buffer.
-
Incubate the cells with a DCFDA probe according to the kit's protocol.
-
Measure the fluorescence intensity using a fluorescence plate reader to quantify intracellular reactive oxygen species (ROS) levels.
-
-
Assessment of Apoptosis:
-
Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric caspase-3 assay kit, following the manufacturer's protocol.
-
Expected Outcomes: This experiment will determine if betaxolol can reduce the high-glucose-induced increase in inflammatory cytokines, reactive oxygen species, and markers of apoptosis in retinal endothelial cells.
Protocol 2: In Vivo Evaluation of Betaxolol in a Streptozotocin-Induced Diabetic Rat Model
Objective: To assess the long-term effects of topical betaxolol administration on retinal function and structure in a diabetic rat model.
Materials:
-
Male Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound ophthalmic solution (0.5%)
-
Electroretinography (ERG) system
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Cryostat or microtome
-
Antibodies for immunohistochemistry (e.g., anti-GFAP for glial activation, anti-Thy-1 for ganglion cells)
-
Fluorescent secondary antibodies
-
Fluorescence microscope
Methodology:
-
Induction of Diabetes:
-
Treatment:
-
Divide the diabetic rats into two groups:
-
Diabetic Control: Receive a placebo eye drop (vehicle).
-
Diabetic + Betaxolol: Receive one drop of 0.5% betaxolol ophthalmic solution in each eye twice daily.
-
-
Include a non-diabetic control group that receives no treatment.
-
Continue treatment for a period of 8-12 weeks.
-
-
Functional Assessment (Electroretinography - ERG):
-
Structural Assessment (Immunohistochemistry):
-
Following ERG, euthanize the rats and enucleate the eyes.
-
Fix the eyes in 4% PFA, and then process for paraffin or frozen sectioning.
-
Perform immunohistochemistry on retinal sections using antibodies against markers of interest (e.g., GFAP to assess Müller cell gliosis, a marker of retinal stress).[21][22][23][24]
-
Visualize the staining using fluorescent secondary antibodies and a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells.
-
Expected Outcomes: This study will reveal if long-term topical betaxolol treatment can preserve retinal function (as measured by ERG) and reduce structural changes associated with diabetic retinopathy (such as gliosis) in a diabetic animal model.
Visualizations
Caption: Hypothetical signaling pathways of betaxolol in diabetic retinopathy.
Caption: Proposed experimental workflows for investigating betaxolol in diabetic retinopathy.
References
- 1. Betaxolol, a beta1-adrenoceptor antagonist, protects a transient ischemic injury of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaxolol attenuates retinal ischemia/reperfusion damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of betaxolol on the retinal circulation in eyes with ocular hypertension: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Effect of the β1-Adrenergic Receptor Antagonist Metoprolol on High Glucose Treated Human Microvascular Retinal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Effect of the β1-Adrenergic Receptor Antagonist Metoprolol on High Glucose Treated Human Microvascular Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. [An electrophysiological method for detecting diabetic retinopathy in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Diabetes-induced changes of the rat ERG in relation to hyperglycemia and acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Effects of Selected Antioxidants on Electroretinography in Rodent Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. tandfonline.com [tandfonline.com]
- 24. Immunohistochemical Characterization of Connexin43 Expression in a Mouse Model of Diabetic Retinopathy and in Human Donor Retinas [mdpi.com]
Application Notes and Protocols: Investigating the Potential of Betaxolol Hydrochloride in Reducing Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist primarily used in the management of glaucoma and hypertension.[1][2] Beyond its established clinical applications, emerging research into its neuroprotective properties has sparked interest in its potential role in mitigating neuroinflammation. Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells and the production of pro-inflammatory mediators. While direct evidence for betaxolol's anti-neuroinflammatory efficacy is currently limited and presents some conflicting findings, its known mechanisms of action, including the modulation of ion channels and its classification as a β-blocker, provide a rationale for investigating its potential in this therapeutic area.[3][4][5][6][7]
These application notes provide a framework for researchers to explore the anti-neuroinflammatory potential of this compound. The protocols outlined below are based on established methodologies for inducing and quantifying neuroinflammation and are intended to serve as a guide for investigating the efficacy and mechanism of action of betaxolol in this context.
Data Presentation: Hypothetical Quantitative Analysis of this compound on Neuroinflammatory Markers
The following tables are templates for organizing and presenting data from experiments designed to evaluate the anti-neuroinflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglial Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| Betaxolol + LPS | 1 | |||
| Betaxolol + LPS | 10 | |||
| Betaxolol + LPS | 50 | |||
| Dexamethasone (10 µM) + LPS | - |
Table 2: Effect of this compound on NLRP3 Inflammasome-Related Protein Expression in LPS-Primed, ATP-Stimulated Microglial Cells
| Treatment Group | Concentration (µM) | NLRP3 (Relative Expression) | Cleaved Caspase-1 (Relative Expression) |
| Control (Untreated) | - | ||
| LPS + ATP | - | ||
| Betaxolol + LPS + ATP | 1 | ||
| Betaxolol + LPS + ATP | 10 | ||
| Betaxolol + LPS + ATP | 50 | ||
| MCC950 (1 µM) + LPS + ATP | - |
Table 3: In Vivo Efficacy of this compound in a Murine Model of LPS-Induced Neuroinflammation
| Treatment Group | Dosage (mg/kg) | Brain TNF-α (pg/mg tissue) | Brain IL-1β (pg/mg tissue) | Iba1-Positive Cells (cells/mm²) |
| Vehicle Control | - | |||
| LPS (1 mg/kg) | - | |||
| Betaxolol + LPS | 5 | |||
| Betaxolol + LPS | 10 | |||
| Dexamethasone (5 mg/kg) + LPS | - |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway of Betaxolol in Modulating Neuroinflammation
While the direct anti-inflammatory signaling of betaxolol is not well-established, its role as a β1-adrenergic antagonist suggests a potential mechanism for indirectly modulating neuroinflammation. β-adrenergic signaling has been implicated in the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[8][9][10][11] By blocking the β1-adrenergic receptor, betaxolol could potentially inhibit downstream signaling cascades that lead to the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines IL-1β and IL-18.
Caption: Proposed mechanism of betaxolol's indirect modulation of the NLRP3 inflammasome.
Experimental Workflow for Investigating Betaxolol's Anti-Neuroinflammatory Potential
The following workflow outlines a systematic approach to evaluating the efficacy of this compound in a preclinical setting.
Caption: A comprehensive workflow for preclinical evaluation of betaxolol.
Experimental Protocols
1. In Vitro Model: LPS-Induced Neuroinflammation in Microglial Cells
-
Cell Culture:
-
Culture murine microglial cells (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
-
Cell Viability Assay (MTT):
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LPS Stimulation and Betaxolol Treatment:
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 6 hours for qPCR, 24 hours for ELISA).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Collect the cell culture supernatants after treatment.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blotting for Inflammatory Pathway Proteins:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against NLRP3, cleaved caspase-1, and p-NF-κB overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
2. In Vivo Model: LPS-Induced Neuroinflammation in Mice
-
Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Drug Administration and LPS Injection:
-
Administer this compound (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
One hour after betaxolol administration, induce neuroinflammation by i.p. injection of LPS (1 mg/kg).
-
-
Tissue Collection and Preparation:
-
At 24 hours post-LPS injection, euthanize the mice and perfuse with ice-cold PBS.
-
Harvest the brains and dissect the hippocampus and cortex.
-
Homogenize the brain tissue for ELISA and Western blotting or fix in 4% paraformaldehyde for immunohistochemistry.
-
-
Immunohistochemistry for Microglial Activation:
-
Embed the fixed brain tissue in paraffin and cut into 5 µm sections.
-
Perform antigen retrieval and block with 5% goat serum.
-
Incubate with a primary antibody against Iba1 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Visualize with DAB and counterstain with hematoxylin.
-
Quantify the number of Iba1-positive cells using image analysis software.
-
The provided application notes and protocols offer a comprehensive framework for investigating the potential of this compound in reducing neuroinflammation. While direct evidence remains to be firmly established, the outlined experiments will enable researchers to systematically evaluate its efficacy, elucidate its mechanism of action, and potentially identify a novel therapeutic application for this well-established drug. Careful consideration of the existing contradictory findings is warranted, and rigorous experimental design is crucial to obtaining conclusive results.
References
- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Invited review: Neuroprotective properties of certain beta-adrenoceptor antagonists used for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of β-adrenergic signaling suppresses inflammasome and alleviates cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of β-adrenergic signaling and the NLRP3 inflammasome in chronic intermittent hypoxia-induced murine lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α1 -Adrenoceptors activate the NLRP3 inflammasome through downregulation of Kir2.1 in cardiac inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adrenergic stimulation alters the expression of inflammasome components and interleukins in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Betaxolol Hydrochloride: Application Notes for Preclinical Off-Label Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical exploration of betaxolol hydrochloride for off-label applications, primarily focusing on its neuroprotective and potential anti-cancer properties. This document details quantitative data from key studies, outlines experimental protocols for in vitro and in vivo models, and visualizes the underlying signaling pathways and experimental workflows.
I. Off-Label Application: Neuroprotection in Glaucoma and Retinal Ischemia
Betaxolol, a selective β1-adrenergic receptor antagonist, has demonstrated significant neuroprotective effects in preclinical models of glaucoma and retinal ischemia, independent of its primary intraocular pressure-lowering mechanism.[1][2][3] The core of this neuroprotective action lies in its ability to modulate ion channel activity, thereby mitigating the damaging effects of excitotoxicity and ischemia on retinal neurons.[1][2][4][5]
Quantitative Data Summary: Neuroprotective Effects of Betaxolol
| Parameter | Model System | Betaxolol Concentration/Dose | Result | Reference |
| Sodium Channel Binding | Rat Cerebrocortical Synaptosomes | IC50: 9.8 µM | Inhibition of [3H]-batrachotoxinin-A 20-α-benzoate binding | [6] |
| Sodium Influx Inhibition | Rat Cortical Synaptosomes (Veratridine-stimulated) | IC50: 28.3 µM | Inhibition of Na+ influx | [6] |
| Ion Channel Current Reduction | Isolated Tiger Salamander Retinal Ganglion Cells | 50 µM | ~20% reduction in high-voltage-activated Ca2+ channel currents | [1] |
| 50 µM | ~20% reduction in Na+ channel currents | [1] | ||
| Glutamate-Induced Spike Rate | Isolated Tiger Salamander Retinal Ganglion Cells | 20 µM | ~30% reduction in glutamate-induced spontaneous spike rate | [7][8] |
| RGC Viability (Hypoxia) | Purified Rat Retinal Ganglion Cell Culture | 10⁻⁷ M | Increased viability to 58.3% (from 51.5% in hypoxia) | [9] |
| 10⁻⁶ M | Increased viability to 60.5% (from 51.5% in hypoxia) | [9] | ||
| RGC Viability (Oxidative Stress) | Purified Rat Retinal Ganglion Cell Culture | 100 nM & 1 µM | Significantly increased RGC viability | [10][11] |
| Retinal Damage Attenuation | Rat Model of Ischemia/Reperfusion | 0.25% Topical Solution | Significant attenuation of inner plexiform layer thickness reduction | [12] |
Signaling Pathway: Betaxolol's Neuroprotective Mechanism
The neuroprotective effect of betaxolol is primarily attributed to its direct interaction with voltage-gated sodium and calcium channels on neuronal membranes. By blocking these channels, betaxolol reduces the excessive influx of Na+ and Ca2+ ions that occurs during ischemic and excitotoxic events. This, in turn, prevents the downstream cascade of neuronal damage, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death. Some evidence also suggests an inhibitory effect on NMDA receptors.
Experimental Protocols
1. In Vitro Neuroprotection Assay using Purified Retinal Ganglion Cells (RGCs)
This protocol is adapted from studies evaluating the protective effects of betaxolol on RGCs under hypoxic or oxidative stress conditions.[9][10]
-
Cell Culture:
-
Isolate RGCs from neonatal rat retinas using a two-step immunopanning procedure.
-
Culture the purified RGCs in a serum-free medium supplemented with necessary growth factors (e.g., BDNF, CNTF, and forskolin).
-
Plate the cells on poly-D-lysine and laminin-coated culture dishes.
-
-
Induction of Cell Stress:
-
For Hypoxia: Place the RGC cultures in a hypoxic chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ for 12-24 hours.[9]
-
For Oxidative Stress: Treat the cells with an antioxidant-depleting agent or a pro-oxidant substance for 24 hours.
-
-
Betaxolol Treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or DMSO).
-
Add betaxolol to the culture medium at various final concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) at the onset of the stress induction.[9]
-
Include a vehicle-only control group and a non-stressed control group.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess RGC viability using a fluorescent-based live/dead cell assay (e.g., Calcein-AM/Ethidium Homodimer-1) or an MTT assay.
-
Quantify the number of viable cells by fluorescence microscopy or spectrophotometry.
-
Calculate the percentage of cell survival relative to the non-stressed control group.
-
2. In Vivo Retinal Ischemia/Reperfusion Model in Rats
This protocol is based on studies investigating the neuroprotective effects of betaxolol in a rat model of retinal ischemia.[4][12][13]
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Anesthetize the animals according to approved institutional protocols.
-
-
Induction of Ischemia:
-
Cannulate the anterior chamber of one eye with a 30-gauge needle connected to a saline reservoir.
-
Induce retinal ischemia by raising the intraocular pressure (IOP) to a level above the systolic blood pressure (e.g., 120 mmHg) for a defined period (e.g., 45-60 minutes).[4]
-
Confirm ischemia by observing the whitening of the iris and loss of retinal circulation.
-
-
Reperfusion and Betaxolol Treatment:
-
Restore retinal circulation (reperfusion) by lowering the IOP back to normal.
-
Administer topical betaxolol (e.g., 0.25% or 0.5% solution) to the treated eye at the onset of reperfusion and at regular intervals (e.g., twice daily) for the duration of the study (e.g., 3-7 days).[12][13]
-
The contralateral eye can serve as a non-ischemic control, or a separate group of animals can be treated with a vehicle control.
-
-
Evaluation of Neuroprotection:
-
After the designated reperfusion period, euthanize the animals and enucleate the eyes.
-
Process the retinas for histological analysis (e.g., H&E staining to measure the thickness of retinal layers) and immunohistochemistry for specific retinal cell markers (e.g., choline acetyltransferase for cholinergic amacrine cells).[4][12]
-
Alternatively, perform functional analysis using electroretinography (ERG) to measure the electrical responses of retinal cells.[4][13]
-
II. Off-Label Application: Anti-Cancer Research
The investigation into the anti-cancer properties of beta-blockers, including betaxolol, is an emerging field. Preclinical studies suggest that by blocking β-adrenergic signaling, these drugs may inhibit key processes in tumor progression such as proliferation, migration, and angiogenesis.[14][15]
Quantitative Data Summary: Anti-Cancer Effects of Betaxolol
| Parameter | Model System | Betaxolol Concentration | Result | Reference |
| Cell Viability (EC50) | A549 Non-Small Cell Lung Cancer Cells | 251.3 ± 14.6 µM | Reduction in cell viability | [2] |
| H1299 Non-Small Cell Lung Cancer Cells | 252.2 ± 7.6 µM | Reduction in cell viability | [2] | |
| Colony Formation | A549 & H1299 Cells | 90% of EC50 value | Complete suppression of colony formation | [2] |
Signaling Pathway: General Beta-Adrenergic Signaling in Cancer
Catecholamines like norepinephrine and epinephrine can stimulate β-adrenergic receptors on cancer cells, activating a downstream signaling cascade that promotes tumor growth and progression. This pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn modulate transcription factors and signaling molecules involved in cell proliferation, survival, and migration. Betaxolol, as a β1-selective antagonist, would primarily block this signaling at the β1-adrenergic receptor.
Experimental Protocols
1. In Vitro Anti-Proliferation and Colony Formation Assay
This protocol is based on a study evaluating the anti-cancer effects of betaxolol on non-small cell lung cancer cell lines.[2]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, H1299) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Anti-Proliferation (MTT) Assay:
-
Seed the cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After treatment, add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
-
-
Colony Formation (Clonogenic) Assay:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with betaxolol at concentrations relative to its EC50 value (e.g., 10% and 90% of EC50).[2]
-
Allow the cells to grow for 10-14 days, with media changes as required.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells) and analyze the colony size.
-
Experimental Workflow: In Vitro Anti-Cancer Screening
The following diagram illustrates a typical workflow for the initial preclinical screening of betaxolol's anti-cancer properties.
III. Summary and Future Directions
The preclinical evidence strongly supports the off-label investigation of this compound as a neuroprotective agent, with a well-defined mechanism of action involving the blockade of sodium and calcium channels. Further research could focus on optimizing delivery methods to the posterior segment of the eye and exploring its efficacy in other neurodegenerative conditions.
The anti-cancer potential of betaxolol is less established and requires more extensive preclinical investigation. While in vitro studies have shown promise in reducing cancer cell viability and colony formation, in vivo studies using xenograft or genetically engineered animal models are necessary to validate these findings and to elucidate the specific role of β1-adrenergic receptor blockade in different cancer types. Future research should also explore the potential synergistic effects of betaxolol with standard chemotherapeutic agents.
References
- 1. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the neuroprotective effects of adrenoceptor drugs in retinal cell culture and intact retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of betaxolol on light responses and membrane conductance in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Yu, Mol Vis 2007; 13:833-839. Figure 4. [molvis.org]
- 12. Betaxolol attenuates retinal ischemia/reperfusion damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topically applied betaxolol attenuates ischaemia-induced effects to the rat retina and stimulates BDNF mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trial watch: beta-blockers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Betaxolol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Betaxolol Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance and builds trust in your organization's commitment to ethical chemical handling. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Safety and Handling Principles
This compound is classified as harmful if swallowed and is considered slightly hazardous to water.[1] Therefore, it is imperative to prevent its release into the environment. Key safety precautions during handling and prior to disposal include:
-
Avoid Direct Contact: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3][4]
-
Prevent Dust Formation: Handle the solid form of this compound in a way that minimizes the generation of dust.[3][4]
-
Containment: Keep the compound in suitable, closed containers for disposal.[5]
-
No Sewering: Do not allow the product to enter sewer systems, surface water, or ground water.[1][6] This is a critical step to prevent aquatic contamination.
-
No Household Garbage Disposal: this compound must not be disposed of with household garbage.[1][6]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory landscape. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
| Regulatory Body | Governing Act/Regulation | Key Disposal Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | The EPA regulates hazardous pharmaceutical waste under RCRA.[7][8] In 2019, the EPA established specific management standards for hazardous waste pharmaceuticals from healthcare facilities (Subpart P), which prohibits the sewering of such waste.[8][9] Facilities must correctly identify hazardous waste pharmaceuticals.[10] Most pharmaceutical waste is treated via incineration at a licensed facility.[8] |
| DEA | Controlled Substances Act & Secure and Responsible Drug Disposal Act | The DEA regulates the disposal of controlled substances to prevent diversion.[10] While this compound is not a controlled substance, it is important to be aware of these regulations for other laboratory compounds. |
| State/Local | Various | Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[7] It is crucial to consult these local regulations to ensure full compliance. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Determine if the this compound waste is considered hazardous under RCRA. While not explicitly listed as a P- or U-listed hazardous waste, it is prudent to handle it as a chemical waste requiring special disposal.
-
Segregate this compound waste from other waste streams, such as regular trash, sharps, and radioactive waste.
2. Containerization and Labeling:
-
Place the this compound waste in a designated, leak-proof, and sealable container.
-
Clearly label the container as "Hazardous Waste" or "Chemical Waste" and identify the contents as "this compound." Include the date of accumulation.
3. On-Site Storage:
-
Store the waste container in a secure, designated area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage any potential spills.
4. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company that is permitted to handle pharmaceutical waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
5. Documentation:
-
Maintain meticulous records of the waste disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste removed.
-
Retain all disposal manifests and certificates of destruction as required by federal and state regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
- 10. easyrxcycle.com [easyrxcycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Betaxolol Hydrochloride
FOR IMMEDIATE RELEASE
Researchers and laboratory professionals now have a centralized resource for the safe handling and disposal of Betaxolol Hydrochloride. This guide provides essential, step-by-step safety and logistical information to ensure the well-being of personnel and the integrity of research. By adhering to these protocols, laboratories can maintain a safe environment and build a culture of safety-conscious research.
This compound is a beta-adrenergic receptor blocking agent that requires careful handling due to its pharmacological properties.[1] Ingestion may be harmful.[2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks associated with its use in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves | Tested according to EN 374. Butyl rubber gloves are a suitable option.[4] Breakthrough time should be considered for the specific laboratory conditions.[3][5] | Prevents skin contact with the chemical.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or if ventilation is inadequate.[2] | Avoids inhalation of dust particles.[2] |
| Protective Clothing | Laboratory coat | Standard laboratory coat. | Provides a barrier against accidental spills.[4] |
Engineering Controls:
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[2] For laboratory operations, an approved ventilation or containment system (e.g., biological safety cabinet, ventilated balance enclosure) is recommended.[6]
Operational Plan: From Receipt to Disposal
Following a structured operational plan is critical for the safe management of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Keep containers tightly closed and store only in the original receptacle unless otherwise specified.[4]
-
Keep out of reach of children.[4]
2. Handling and Preparation:
-
Wear the appropriate PPE as outlined in the table above.
3. Spill Management:
-
For non-emergency personnel: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Cover drains to prevent entry into the sewer system.[3]
-
Cleanup: Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[2][6] Clean the affected area thoroughly to remove any residual contamination.[6]
-
Ventilation: Ensure the area is well-ventilated after a spill.[3]
4. First Aid Measures:
-
If swallowed: Call a poison center or doctor immediately. Rinse the mouth.[2][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, seek medical attention.[6]
-
In case of skin contact: Wash the skin with soap and water.[4]
-
If inhaled: Move the person to fresh air.[2]
5. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
-
This material and its container must be disposed of as hazardous waste.[3]
-
Do not allow the product to enter drains or sewer systems.[7][8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. drugs.com [drugs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. carlroth.com [carlroth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
